molecular formula C31H29NO3 B050794 RED 500 CAS No. 115392-27-3

RED 500

Cat. No.: B050794
CAS No.: 115392-27-3
M. Wt: 463.6 g/mol
InChI Key: GNBILJBACCNEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RED 500 is a high-intensity, far-red fluorescent dye engineered for advanced research applications, particularly in cellular labeling, vascular network profiling, and dynamic cell tracing. Its primary research value lies in its exceptional photostability and high signal-to-noise ratio, which minimizes background autofluorescence and enables clear visualization in complex biological systems. The compound's mechanism of action is based on its covalent bonding to target molecules, such as antibodies, streptavidin, or other proteins, via reactive N-hydroxysuccinimide (NHS) ester groups. Upon conjugation and excitation, this compound emits robust fluorescence in the far-red spectrum (~650-670 nm), making it an ideal tool for techniques like flow cytometry, immunohistochemistry, and intravital imaging. Its emission profile is well-suited for multiplexed assays, allowing researchers to concurrently detect multiple antigens or cellular events. This reagent is indispensable for longitudinal studies tracking cell migration, proliferation, and fate, as well as for detailed morphological analysis of vasculature in cancer research and neurobiology. This compound provides researchers with a reliable and potent tool for generating high-fidelity, quantitative data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9'-[ethyl(3-methylbutyl)amino]spiro[2-benzofuran-3,12'-benzo[a]xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29NO3/c1-4-32(18-17-20(2)3)22-14-15-26-28(19-22)34-27-16-13-21-9-5-6-10-23(21)29(27)31(26)25-12-8-7-11-24(25)30(33)35-31/h5-16,19-20H,4,17-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBILJBACCNEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(C)C)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90888879
Record name Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90888879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115392-27-3
Record name 9-[Ethyl(3-methylbutyl)amino]spiro[12H-benzo[a]xanthene-12,1′(3′H)-isobenzofuran]-3′-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115392-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(12H-benzo(a)xanthene-12,1'(3'H)-isobenzofuran)-3'-one, 9-(ethyl(3-methylbutyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115392273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90888879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

RED 500 (CAS 115392-27-3): A Technical Overview of a Fluoran Leuco Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RED 500, identified by CAS number 115392-27-3, is a synthetic organic compound belonging to the fluoran (B1223164) class of leuco dyes. Its primary industrial application lies in its function as a color former in thermal and carbonless paper products, such as receipts and labels.[1][2] While some chemical suppliers categorize it for "synthesis API and research" or as a "pharmaceutical intermediate," a comprehensive review of scientific literature and regulatory documents reveals no evidence of its use or investigation as a therapeutic agent or in the context of drug development.[3] Toxicological data is available, primarily from its assessment as a potential replacement for bisphenol A (BPA) in thermal paper by the U.S. Environmental Protection Agency (EPA).[4] This guide provides a detailed summary of the known chemical and physical properties of this compound, its industrial applications, and the available toxicological information. It must be emphasized that there is a lack of data regarding its biological activity, mechanism of action in biological systems, and established protocols for its use in biomedical research.

Chemical and Physical Properties

This compound, with the chemical name 9-[ethyl(3-methylbutyl)amino]spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, is a complex molecule with the properties summarized in the table below.[5][6]

PropertyValueReference
CAS Number 115392-27-3[5]
Molecular Formula C₃₁H₂₉NO₃[1]
Molecular Weight 463.57 g/mol [7]
Appearance Quasi-white powder
Melting Point 173-175 °C[1]
Boiling Point (Predicted) 659.0 ± 55.0 °C[7]
Density (Predicted) 1.26 ± 0.1 g/cm³[7]
pKa (Predicted) 5.35 ± 0.20[5]
λmax 523 nm[1]

Mechanism of Color Formation (Industrial Application)

This compound is a leuco dye, meaning it can exist in a colorless or colored form. The coloration is based on the reversible opening and closing of a lactone ring within its structure. In its stable, colorless state, the lactone ring is closed. When exposed to an acidic developer (such as BPA or an alternative) and heat, the lactone ring opens. This structural change creates a conjugated system that absorbs light in the visible spectrum, resulting in the appearance of a red color.[8][9][10]

Experimental Workflow: Color Formation in Thermal Paper

The following diagram illustrates the general process of color formation in thermal paper utilizing a leuco dye like this compound.

G cluster_0 Initial State (Colorless) cluster_1 Process cluster_2 Final State (Colored) Leuco_Dye This compound (Colorless form, lactone ring closed) Heat Application of Heat (Thermal Print Head) Leuco_Dye->Heat Developer Acidic Developer Developer->Heat Sensitizer Sensitizer Sensitizer->Heat Colored_Dye This compound (Colored form, lactone ring open, conjugated system) Heat->Colored_Dye Protonation & Ring Opening

Caption: General workflow of color formation in thermal paper using a leuco dye.

Toxicological Profile

The U.S. EPA has evaluated this compound as an alternative to BPA in thermal paper. The available toxicological data is summarized in their reports. It's important to note that these are hazard assessments and do not represent a full risk assessment for all exposure scenarios.

The EPA's hazard evaluation considers several endpoints, including:

  • Acute Toxicity: The potential for adverse effects from a single exposure.

  • Carcinogenicity: The potential to cause cancer.

  • Genotoxicity: The potential to damage genetic material.

  • Reproductive Toxicity: The potential to harm the reproductive system.

  • Developmental Toxicity: The potential to cause adverse effects on a developing organism.[4]

Relevance to Drug Development and Biological Research

Despite its classification by some chemical suppliers for "research" or as a "pharmaceutical intermediate," a thorough search of scientific literature reveals a significant lack of studies investigating this compound for any therapeutic application. The broader class of fluoran dyes has found use in "biological applications," but this is primarily in the context of their fluorescent properties for use as probes or in sensors, not as bioactive molecules intended for therapeutic intervention.[8][11]

There is no published evidence to suggest that this compound modulates any specific biological signaling pathways or has been a subject of investigation in fields such as oncology, immunology, or neuroscience. Therefore, the creation of diagrams for signaling pathways or detailed experimental protocols for its use in drug development research is not possible based on the current body of scientific knowledge.

Conclusion

This compound (CAS 115392-27-3) is a well-characterized fluoran leuco dye with a clear and established industrial application as a color former. While toxicological data is available due to its consideration as a BPA alternative, there is no scientific evidence to support its relevance to the field of drug development or as a therapeutic agent. Researchers and scientists in these fields should be aware that the "research" classification by some suppliers appears to be based on its nature as a chemical compound rather than any demonstrated biological activity of therapeutic interest. The information presented in this guide is intended to provide a clear, evidence-based overview of this compound and to prevent misdirection of research efforts based on ambiguous supplier categorizations.

References

An In-depth Technical Guide to the Synthesis of 9-(Ethyl(3-methylbutyl)amino)spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for the fluorescent dye 9-(Ethyl(3-methylbutyl)amino)spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one. This compound, a rhodamine derivative, is of interest for various applications due to its fluorescent properties. The synthesis is a multi-step process involving the preparation of a key aminophenol intermediate followed by a condensation reaction.

Overall Synthesis Pathway

The synthesis of the target molecule can be logically divided into two main stages:

  • Synthesis of the intermediate: 3-(N-Ethyl-N-(3-methylbutyl)amino)phenol.

  • Condensation reaction: Reaction of the aminophenol intermediate with a suitable anhydride (B1165640) to form the final spiroxanthene structure.

While a complete, unified experimental protocol for the entire synthesis is not available in a single source, this guide consolidates information from relevant patents and scientific literature to provide a comprehensive pathway.

Stage 1: Synthesis of 3-(N-Ethyl-N-(3-methylbutyl)amino)phenol

The key precursor, 3-(N-Ethyl-N-(3-methylbutyl)amino)phenol, is synthesized in a two-step process as detailed in Chinese patent CN101486658A. The process starts with the reaction of resorcinol (B1680541) with monoethylamine to produce 3-ethylaminophenol, which is then alkylated with 1-bromo-3-methylbutane (B150244) (isoamyl bromide).

Experimental Protocol: Synthesis of 3-(N-Ethyl-N-(3-methylbutyl)amino)phenol[1]

Step 1a: Synthesis of 3-Ethylaminophenol

  • Reaction: Resorcinol is reacted with an aqueous solution of monoethylamine.

  • Purification: The resulting 3-ethylaminophenol is purified by forming the sodium salt with a 30% aqueous sodium hydroxide (B78521) solution and solid sodium hydroxide. The salt is then acidified with industrial hydrochloric acid to yield purified 3-ethylaminophenol.

Step 1b: Synthesis of 3-(N-Ethyl-N-(3-methylbutyl)amino)phenol [1]

  • Reaction: The purified 3-ethylaminophenol is reacted with 1-bromo-3-methylbutane (bromoisopentane) to yield the final intermediate, 3-(N-Ethyl-N-(3-methylbutyl)amino)phenol.[1]

Stage 2: Condensation and Cyclization to Form the Final Product

The second stage of the synthesis involves the condensation of the 3-(N-Ethyl-N-(3-methylbutyl)amino)phenol intermediate with an appropriate anhydride, followed by cyclization to form the characteristic spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one structure. Based on the general synthesis of rhodamine and fluorescein (B123965) dyes, the likely reactant is phthalic anhydride or a related derivative.

General Experimental Protocol: Condensation Reaction

While a specific protocol for the target molecule is not detailed in the available literature, the following is a general procedure based on the synthesis of similar rhodamine dyes.[2]

  • A mixture of 3-(N-Ethyl-N-(3-methylbutyl)amino)phenol and phthalic anhydride is heated in the presence of a dehydrating condensing agent, such as sulfuric acid or methanesulfonic acid.[3]

  • The reaction mixture is heated to a high temperature (typically above 150°C) to facilitate the condensation and subsequent cyclization.

  • The crude product is then purified using standard techniques such as recrystallization or column chromatography.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of the intermediate, 3-(N-Ethyl-N-(3-methylbutyl)amino)phenol, as described in patent CN101486658A.

StepReactantsReagents/SolventsReaction ConditionsProduct
1a Resorcinol, Monoethylamine aqueous solution30% NaOH(aq), Solid NaOH, HCl(aq)Salt formation and acidification for purification3-Ethylaminophenol
1b 3-Ethylaminophenol, 1-Bromo-3-methylbutaneNot specifiedNot specified3-(N-Ethyl-N-(3-methylbutyl)amino)phenol

Note: The patent does not provide specific quantities, yields, or detailed reaction conditions such as temperature and time for each step.

Visualizing the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of 9-(Ethyl(3-methylbutyl)amino)spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one.

Synthesis_of_3-(N-Ethyl-N-(3-methylbutyl)amino)phenol resorcinol Resorcinol step1a + resorcinol->step1a monoethylamine Monoethylamine monoethylamine->step1a ethylaminophenol 3-Ethylaminophenol step1a->ethylaminophenol Step 1a step1b + ethylaminophenol->step1b bromoisopentane 1-Bromo-3-methylbutane bromoisopentane->step1b final_intermediate 3-(N-Ethyl-N-(3-methylbutyl)amino)phenol step1b->final_intermediate Step 1b

Caption: Synthesis of the key intermediate, 3-(N-Ethyl-N-(3-methylbutyl)amino)phenol.

Final_Condensation_Reaction aminophenol 3-(N-Ethyl-N-(3-methylbutyl)amino)phenol step2 + aminophenol->step2 anhydride Phthalic Anhydride Derivative anhydride->step2 final_product 9-(Ethyl(3-methylbutyl)amino)spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one step2->final_product Condensation & Cyclization

Caption: Final condensation and cyclization step to form the target molecule.

This guide provides a foundational understanding of the synthesis of 9-(Ethyl(3-methylbutyl)amino)spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one. Further research and laboratory optimization would be necessary to establish a detailed and high-yielding experimental protocol.

References

An In-depth Technical Guide to the Thermochromic Properties of RED 500

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochromic properties of the compound known as RED 500. It delves into the fundamental chemistry, operational mechanisms, and practical considerations for its application in thermochromic systems. This document is intended for a technical audience requiring a deep understanding of this leuco dye's behavior.

Introduction to this compound

This compound is the common trade name for the chemical compound 9-(Ethyl(3-methylbutyl)amino)spiro(12H-benzo(A)xanthene-12,1'(3'H)isobenzofuran)-3'-one, identified by the CAS number 115392-27-3.[1] It belongs to the fluoran (B1223164) class of leuco dyes, which are compounds capable of existing in a colorless (leuco) form and a colored form.[1][2] In its isolated, solid state, this compound is typically a quasi-white or lightly colored powder. Its utility as a thermochromic agent is not an intrinsic property of the molecule itself but is realized when it is integrated into a multi-component system.[3][4] Such systems are widely used in applications like thermal paper, security printing, and novelty temperature indicators.[5][6]

The fundamental properties of the this compound compound are summarized below.

PropertyValueReference
Chemical Name 9-(Ethyl(3-methylbutyl)amino)spiro(12H-benzo(A)xanthene-12,1'(3'H)isobenzofuran)-3'-one
CAS Number 115392-27-3[1]
Molecular Formula C₃₁H₂₉NO₃[1]
Molecular Weight 463.6 g/mol [1]
Physical Form Quasi-white powder
Melting Point 173-175 °C[1]
λmax (in colored state) 523 nm[1]

The Thermochromic System: Mechanism of Action

The thermochromic behavior associated with this compound is achieved by combining it with two other critical components: a color developer and a solvent/reaction medium . This three-part system is typically microencapsulated to protect it from the environment and ensure its reversibility.[4][7]

  • Color Former (Leuco Dye): this compound is the color former. In its native state, it exists in a non-polar, colorless form with a closed lactone ring.

  • Color Developer: This is typically a weak organic acid (e.g., bisphenol A, 1,2,3-benzotriazole) that can donate a proton to the leuco dye.[7][8]

  • Solvent/Reaction Medium: A fusible, non-polar solvent, such as a long-chain fatty alcohol (e.g., stearyl alcohol) or ester, controls the interaction between the dye and the developer.[7][9] The melting point of this solvent is the primary determinant of the system's transition temperature.

Low-Temperature State (Colored): Below its melting point, the solvent is in a solid state, holding the this compound dye and the acidic developer in close proximity. This allows for a reaction where the developer protonates a specific site on the dye molecule, forcing the lactone ring to open. This ring-opening creates a highly conjugated, planar molecular structure that absorbs visible light, producing a distinct red or magenta color.

High-Temperature State (Colorless): When the temperature rises to the melting point of the solvent, the solvent liquefies and its polarity changes. This causes the dye and developer molecules to dissociate. The leuco dye, being more stable in its non-polar lactone form in the molten solvent, reverts to its closed-ring structure. This breaks the conjugation, and the compound returns to its colorless state. The process is reversible upon cooling.

The diagram below illustrates this temperature-dependent equilibrium.

G cluster_low_temp Low Temperature (Colored State) cluster_high_temp High Temperature (Colorless State) Leuco_Dye_Closed This compound (Leuco Form, Colorless) Interaction Proton Transfer (Lactone Ring Opening) Developer Acid Developer (e.g., Bisphenol A) Solid_Solvent Solid Solvent Matrix (e.g., Stearyl Alcohol) Solid_Solvent->Interaction Maintains Proximity Colored_Complex Colored Complex (Conjugated Structure, Red) Interaction->Colored_Complex Molten_Solvent Dissociation in Molten Solvent Colored_Complex->Molten_Solvent Heat (≥ Ttransition) Leuco_Dye_Reverted This compound (Leuco Form, Colorless) Developer_Separated Acid Developer Molten_Solvent->Interaction Cool (< Ttransition)

Fig. 1: Reversible thermochromic mechanism of a this compound leuco dye system.

Quantitative Data

Quantitative thermochromic data is highly dependent on the specific formulation of the developer and solvent used with this compound. While extensive public data for this compound-specific systems is scarce, a patent for a hair removal wax provides a concrete example of its application.[9]

System ComponentExample MaterialRoleReference
Color Former This compound (CAS 115392-27-3)The leuco dye that provides the color.[9]
Solvent/Matrix Component Stearyl AlcoholA fatty alcohol that melts to induce the color change.[9]
Developer Not specifiedA weak acid required for color development.-
Transition Temperature Approx. 55 °CTemperature at which the system changes from colored to colorless.[9]
Color Change Red to ColorlessThe observed thermochromic transition upon heating.[9]

Experimental Protocols

The following is a generalized protocol for the preparation and characterization of a microencapsulated thermochromic pigment using this compound. This process is standard in the industry for producing stable, reversible thermochromic materials.

4.1 Preparation of the Thermochromic Core Material

  • Melt the Solvent: In a heated, jacketed beaker, melt the solvent (e.g., 20 parts by weight of stearyl alcohol) by raising the temperature to approximately 10-15 °C above its melting point.

  • Dissolve Components: While stirring, add the color former (e.g., 1 part by weight of this compound) and the color developer (e.g., 3 parts by weight of bisphenol A) to the molten solvent.

  • Homogenize: Continue stirring until a complete, homogeneous solution is formed. This solution is the thermochromic core material. Maintain the temperature to prevent premature solidification.

4.2 Microencapsulation via Coacervation

  • Prepare Aqueous Phase: In a separate, larger reaction vessel, prepare an aqueous solution of a protective colloid, such as gelatin or polyvinyl alcohol (PVA).

  • Emulsify: Add the hot, molten thermochromic core material to the aqueous phase while applying high-shear mixing. This creates a fine emulsion of oil (core material) droplets in water.

  • Induce Coacervation: Adjust the pH or temperature of the emulsion (depending on the colloid used) to cause the colloid to precipitate out of the solution and deposit onto the surface of the oil droplets, forming a capsule wall.

  • Crosslink the Capsule Wall: Introduce a crosslinking agent (e.g., glutaraldehyde (B144438) for gelatin) to harden and stabilize the microcapsule walls.

  • Isolate and Dry: The resulting slurry of microcapsules is then filtered, washed with deionized water, and dried to yield a fine, free-flowing thermochromic pigment powder.

4.3 Characterization of Thermochromic Properties

  • Differential Scanning Calorimetry (DSC):

    • Place 5-10 mg of the dried pigment into an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected transition.

    • Cool the sample at the same rate.

    • The endothermic peak on the heating curve and the exothermic peak on the cooling curve correspond to the melting and solidification of the internal solvent, indicating the temperature range of the thermochromic transition.

  • Spectrophotometry with Temperature Control:

    • Disperse the pigment in a compatible, transparent medium (e.g., a UV-curable resin) and apply it as a thin film on a transparent substrate (e.g., glass slide).

    • Place the sample in a spectrophotometer equipped with a temperature-controlled stage.

    • Record the absorbance spectrum (e.g., from 400-700 nm) at various temperatures below, during, and above the transition range identified by DSC.

    • Plot the absorbance at λmax (approx. 523 nm for this compound) as a function of temperature to visualize the color transition curve.

The workflow for this characterization is shown below.

G start Thermochromic Pigment (this compound System) dsc Differential Scanning Calorimetry (DSC) start->dsc spectro Spectrophotometry with Temperature Control start->spectro dsc_result Identify Transition Temperature Range (Melting/Freezing Point) dsc->dsc_result spectro_result Measure Absorbance vs. Temperature spectro->spectro_result analysis Correlate Thermal and Optical Data dsc_result->analysis spectro_result->analysis output Determine Quantitative Thermochromic Profile analysis->output

Fig. 2: Experimental workflow for characterizing thermochromic properties.

Conclusion

This compound (CAS 115392-27-3) is a highly effective fluoran-based leuco dye that serves as a color former in reversible thermochromic systems. Its properties are not inherent but are activated through formulation with a suitable acidic developer and a fusible solvent. The transition temperature and color intensity are tunable based on the selection of these co-reactants. The mechanism relies on a temperature-mediated, reversible chemical equilibrium between the colored, open-ring form and the colorless, closed-lactone form of the dye. For researchers and developers, a deep understanding of this three-component system is essential for successfully designing and implementing thermochromic materials for advanced applications.

References

The Biological Activity of Red 40: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allura Red AC, commercially known as Red 40, is a synthetic azo dye extensively used in the food, beverage, and pharmaceutical industries to impart a red hue to products.[1][2][3] Despite its widespread use and regulatory approval by agencies such as the U.S. Food and Drug Administration (FDA), a growing body of scientific evidence has raised concerns about its potential biological activities and adverse health effects.[4][5][6][7] This technical guide provides a comprehensive overview of the current scientific understanding of Red 40's biological activity, with a focus on its genotoxic, inflammatory, and gut microbiome-disrupting effects. The information is presented to aid researchers, scientists, and drug development professionals in evaluating the potential implications of Red 40 exposure.

Metabolism and Absorption

Upon oral ingestion, Red 40 is poorly absorbed in the gastrointestinal tract.[8][9] The majority of the dye is metabolized by the gut microbiota.[1][8][9][10] Intestinal azoreductases cleave the azo bond of Red 40, leading to the formation of aromatic amines, primarily cresidine-4-sulfonic acid and 1-amino-2-naphthol-6-sulfonic acid.[9][10] These metabolites are then largely excreted in the feces, with a minor fraction being absorbed and excreted in the urine.[9][11]

Core Biological Activities and Experimental Findings

Genotoxicity and DNA Damage

A significant body of research has investigated the genotoxic potential of Red 40, with some conflicting results.[12][13] However, several studies have demonstrated that Red 40 can induce DNA damage both in vitro and in vivo.[12][14][15][16]

In Vitro Studies: Exposure of human colon cancer cells (HCT 116) to Red 40 has been shown to cause a dose- and time-dependent increase in DNA damage, as measured by the comet assay.[12][17] This is accompanied by an increase in the levels of the DNA damage marker p53 and its phosphorylated form.[12][17]

In Vivo Studies: Animal studies in mice have corroborated the in vitro findings. Oral administration of Red 40 at doses equivalent to the acceptable daily intake (ADI) and twice the ADI resulted in detectable DNA damage in colon cells.[12][18][19] One study, however, reported no genotoxic effects in mice at maximum recommended doses under OECD guidelines.[13]

Colonic Inflammation

Chronic exposure to Red 40 has been linked to low-grade colonic inflammation.[12][14][20] This effect is particularly pronounced when consumed in conjunction with a high-fat diet.[12][14] In mouse models, long-term consumption of Red 40 led to an increase in inflammatory markers in the distal colon and rectum.[12][18] Furthermore, studies in mice with a dysregulated immune system (specifically involving the cytokine IL-23) showed that consumption of Red 40 could induce colitis.[21]

Impact on the Gut Microbiome

Red 40 consumption can significantly alter the composition and balance of the gut microbiota, a condition known as dysbiosis.[12][20] Studies in mice have shown that while Red 40 alone may not affect alpha diversity, it can change the beta-diversity of the gut microbiome.[12] When combined with a high-fat diet, Red 40 consumption leads to a significant decrease in beneficial microbial communities and an increase in harmful ones.[12][14][15] Specifically, a reduction in Verrucomicrobia and Lactobacillaceae and an increase in S24–7, Clostridiales, and Erysipelotrichaceae have been observed.[12] The degradation of Red 40 by gut enterobacteria can produce aromatic amines, which may be toxic or mutagenic.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from key experimental studies on the biological activity of Red 40.

Table 1: In Vitro DNA Damage in HCT 116 Human Colon Cancer Cells

Treatment GroupExposure TimeDNA Damage (Tail Moment)p53 LevelsPhosphorylated p53 (Ser15) Levels
Control24 hBaselineBaselineBaseline
Red 40 (Dose-dependent)24 hIncreased with doseIncreased with doseIncreased with dose
Red 40 (1 mM)Time-dependentIncreased over time--

Data synthesized from studies by Zhang et al.[12]

Table 2: In Vivo DNA Damage in Mouse Colon Cells

Treatment GroupDoseExposure TimeDNA Damage (Comet Assay)
Control--Baseline
Red 407 mg/kg (ADI)6 h, 24 h, 1 weekIncreased
Red 4014 mg/kg (2x ADI)6 h, 24 h, 1 weekIncreased

Data synthesized from studies by Zhang et al.[12][18][19]

Table 3: Effects of Red 40 and High-Fat Diet (HFD) on Mice

ParameterLFD ControlLFD + Red 40HFD ControlHFD + Red 40
Body WeightNormalSignificantly LowerHigher than LFDSignificant Decrease
Lymphocyte PercentageBaseline--Increased
Serum IL-6Baseline-IncreasedFurther Increased
Colonic Macroscopic Foci (Proximal)Baseline-Increased-
Colonic Macroscopic Foci (Distal)Baseline--Significant Increase
Gut Microbiome DiversityNormalAltered Beta-diversityDecreased DiversityFurther Decreased Diversity
Beneficial BacteriaNormalDecreased Verrucomicrobia & LactobacillaceaeDecreasedSignificant Decrease
Harmful BacteriaNormalIncreased S24-7 & ClostridialesIncreasedSignificant Increase

Data synthesized from studies by Zhang et al. and other reviews.[12][14][15]

Experimental Protocols

In Vitro DNA Damage Assessment (Comet Assay)
  • Cell Line: Human colorectal carcinoma cell line HCT 116.

  • Cell Culture: Cells are maintained in an appropriate culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are exposed to varying concentrations of Red 40 for different time periods (e.g., 24 hours for dose-response, and various time points for time-course).

  • Comet Assay (Alkaline):

    • Harvest and suspend cells in low-melting-point agarose.

    • Pipette the cell suspension onto a microscope slide pre-coated with normal melting point agarose.

    • Lyse the cells in a high-salt lysis buffer to remove cell membranes and cytoplasm, leaving behind the nucleoids.

    • Subject the slides to electrophoresis in an alkaline buffer. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green).

    • Visualize and quantify the DNA damage using fluorescence microscopy and specialized software. The "tail moment" (product of tail length and the fraction of DNA in the tail) is a common metric for DNA damage.[12][17]

Western Blot for DNA Damage Markers
  • Protein Extraction: Lyse the treated and control HCT 116 cells to extract total protein.

  • Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

  • Electrophoresis: Separate proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for p53 and phosphorylated p53 (Ser15).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

In Vivo Mouse Studies
  • Animal Model: A/J mice are a commonly used strain.

  • Treatment Groups:

    • Control (Low-Fat Diet - LFD)

    • LFD + Red 40 in drinking water

    • High-Fat Diet (HFD)

    • HFD + Red 40 in drinking water

  • Dosing: Red 40 is administered in the drinking water at concentrations calculated to achieve the desired daily dose (e.g., human equivalent of 7 mg/kg/day).

  • Duration: Long-term studies can last for several months (e.g., 10 months).[12]

  • Endpoints:

    • Body Weight and Food/Liquid Intake: Monitored throughout the study.

    • Colonic Inflammation: Assessed by counting aberrant crypt foci (ACF) under a dissecting microscope and staining for inflammatory markers like inducible nitric oxide synthase (iNOS).[12][18]

    • Systemic Inflammation: Measured by serum levels of cytokines such as IL-6.[12][18]

    • Gut Microbiome Analysis: Fecal samples are collected, and bacterial DNA is extracted. 16S rRNA gene sequencing is performed to analyze the composition and diversity of the gut microbiota.

Visualizations

Signaling Pathway of Red 40-Induced DNA Damage

DNA_Damage_Pathway Red 40 Red 40 Cellular Uptake Cellular Uptake Red 40->Cellular Uptake DNA Damage DNA Damage Cellular Uptake->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation p53 Phosphorylation (Ser15) p53 Phosphorylation (Ser15) p53 Activation->p53 Phosphorylation (Ser15) Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis p53 Phosphorylation (Ser15)->Cell Cycle Arrest / Apoptosis

Caption: Red 40 induced DNA damage signaling cascade.

Experimental Workflow for In Vivo Mouse Study

In_Vivo_Workflow cluster_groups Treatment Groups cluster_endpoints Endpoint Analysis LFD LFD Long-term Treatment (10 months) Long-term Treatment (10 months) LFD->Long-term Treatment (10 months) LFD_Red40 LFD + Red 40 LFD_Red40->Long-term Treatment (10 months) HFD HFD HFD->Long-term Treatment (10 months) HFD_Red40 HFD + Red 40 HFD_Red40->Long-term Treatment (10 months) DNA_Damage Colon DNA Damage (Comet Assay) Long-term Treatment (10 months)->DNA_Damage Inflammation Colonic & Systemic Inflammation (IL-6, iNOS) Long-term Treatment (10 months)->Inflammation Microbiome Gut Microbiome Analysis (16S rRNA) Long-term Treatment (10 months)->Microbiome

Caption: Workflow of the in vivo mouse study on Red 40.

Logical Relationship of Red 40's Biological Effects

Biological_Effects Red 40 Consumption Red 40 Consumption Gut Microbiota Metabolism Gut Microbiota Metabolism Red 40 Consumption->Gut Microbiota Metabolism Aromatic Amine Production Aromatic Amine Production Gut Microbiota Metabolism->Aromatic Amine Production Gut Microbiome Dysbiosis Gut Microbiome Dysbiosis Gut Microbiota Metabolism->Gut Microbiome Dysbiosis DNA Damage DNA Damage Aromatic Amine Production->DNA Damage Colonic Inflammation Colonic Inflammation Gut Microbiome Dysbiosis->Colonic Inflammation Increased CRC Risk Increased CRC Risk Colonic Inflammation->Increased CRC Risk DNA Damage->Increased CRC Risk

Caption: Interplay of Red 40's biological effects.

Conclusion

The available scientific evidence indicates that Red 40 is not an inert substance and exhibits biological activity that warrants further investigation. The key findings point towards a triad (B1167595) of effects: induction of DNA damage, promotion of colonic inflammation (especially in the context of a high-fat diet), and the disruption of the gut microbiome. These effects are interconnected and may contribute to an increased risk for gastrointestinal diseases, including colorectal cancer. For researchers and professionals in drug development, it is crucial to consider the potential confounding effects of Red 40 in preclinical and clinical studies, particularly in studies related to gastrointestinal health, inflammation, and cancer. Further research is needed to fully elucidate the mechanisms underlying these effects and to translate the findings from animal models to human health.

References

Unraveling "RED 500": A Search for a Substance in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

The identity of "RED 500" as a specific chemical entity in the context of pharmaceutical research and development remains elusive based on publicly available information. Extensive searches for a compound designated "this compound" have not yielded a singular, identifiable molecule for which a comprehensive technical guide on solubility and stability could be compiled.

Initial investigations into "this compound" have led to a diverse range of substances and products, none of which align with the profile of a core compound undergoing drug development. The search results primarily fall into the following categories:

  • Food Colorants: The most frequent associations with "Red" and a number are various food dyes. Notably, "Food Red 17," also known as Allura Red AC (FD&C Red 40), and "Ponceau 4R" are well-documented substances with available data on their physicochemical properties.

  • Commercial and Industrial Products: Several products bear the "this compound" designation, including "TORO RED #500-96," a colorant for plastics, and various paints and inks. These are typically mixtures and not the single, pure substance expected for a drug development candidate.

  • Biological and Laboratory Reagents: In the scientific sphere, "this compound" has been linked to a "Red-500 DNA Size Standard" and a fluorescent molecule named "Mega this compound," used in specific laboratory assays. These are tools for research rather than therapeutic agents themselves.

  • Process Parameters: In some scientific literature, "this compound" refers to experimental conditions, such as a Reynolds number of 500 in fluid dynamics studies or a reduction temperature of 500°C in catalyst preparation.

The absence of a clear, publicly documented chemical entity named "this compound" within the pharmaceutical development pipeline suggests that this designation may be an internal codename or a proprietary identifier not yet disclosed in the public domain. Without the specific chemical name or structure of the molecule referred to as "this compound," it is not possible to provide the requested in-depth technical guide on its solubility and stability.

For researchers, scientists, and drug development professionals seeking such information, the crucial next step would be to identify the precise chemical composition of "this compound." Once the chemical identity is known, a thorough search of scientific databases and literature can be conducted to gather the necessary data for a comprehensive technical whitepaper.

Unraveling the Identity of "RED 500": A Tale of Two Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth investigation into the chemical entity known as "RED 500" reveals that this designation is not associated with a single, well-defined substance within the scientific literature pertinent to drug discovery and development. Instead, the term "this compound" is commercially linked to two distinct chemical compounds, neither of which possesses a documented history of research in pharmacology or molecular biology that would be relevant to researchers, scientists, and drug development professionals.

Our comprehensive search indicates that "this compound" is a non-standardized identifier. The ambiguity of the term necessitates a clarification of the chemical identity before any meaningful technical guide can be constructed. The two compounds identified are:

  • A Spiro-Lactone Based Dye: A substance with the CAS number 115392-27-3, chemically named 9-(Ethyl(3-methylbutyl)amino)spiro(12H-benzo(A)xanthene-12,1'(3'H)isobenzofuran)-3'-one.[1][2][3][4][5][6]

  • A Quinacridone (B94251) Pigment: A high-performance pigment marketed as Fastogen® Super Red 500RG, identified as Pigment Violet 19 (PV19), with the CAS number 1047-16-1.[7][8][9][10][11][12]

This report will detail the available information on both of these chemicals. However, it is crucial to note at the outset that there is a conspicuous absence of publicly available data regarding their biological mechanisms of action, associated signaling pathways, or any experimental protocols related to pharmaceutical development.

This compound (CAS 115392-27-3): A Thermal and Pressure-Sensitive Dye

The chemical compound with the CAS number 115392-27-3 is described as a quasi-white powder used in heat-sensitive and pressure-sensitive recording materials, as well as in thermochromic coatings and inks.[2]

Chemical and Physical Properties:

PropertyValue
IUPAC Name 9'-(ethyl(3-methylbutyl)amino)spiro[2-benzofuran-3,12'-benzo[a]xanthene]-1-one
Molecular Formula C31H29NO3
Molecular Weight 463.57 g/mol [2]
Appearance Quasi-white powder[2]
CAS Number 115392-27-3[1][2][3][4][5][6]

Discovery and History:

There is no readily available information in the scientific literature detailing the discovery or the historical development of this specific compound. It is listed in the Toxic Substances Control Act (TSCA) Chemical Substance Inventory, indicating its use in commerce in the United States.[13] Its primary application appears to be as a colorant in industrial products, particularly in thermal paper as a leuco dye, which changes color with heat.

Biological Activity and Mechanism of Action:

A thorough search of pharmacological and biological research databases reveals no studies on the mechanism of action, signaling pathway interactions, or any therapeutic potential of this compound. Its intended function is as a dye, and there is no indication of it being investigated for any biological effect.

Experimental Protocols:

Consistent with the lack of biological research, no experimental protocols for this compound in a biological or drug development context are available.

Fastogen® Super Red 500RG (Pigment Violet 19): A High-Performance Quinacridone Pigment

Fastogen® Super Red 500RG is the trade name for a gamma-quinacridone organic pigment, also known as Pigment Violet 19.[7][12] Quinacridone pigments are a class of synthetic organic pigments known for their exceptional lightfastness, durability, and color intensity.[8][14]

Chemical and Physical Properties:

PropertyValue
Chemical Name Quinacridone Violet
Pigment Index Pigment Violet 19 (PV19)[8][10][15]
Chemical Formula C20H12N2O2[15]
Molecular Weight 312.32 g/mol
CAS Number 1047-16-1
Appearance Red to violet powder

Discovery and History:

The first quinacridone compound was discovered in the late 19th century, but their potential as pigments was not realized until 1955.[8] Following the development of a commercially viable synthesis process, quinacridone pigments were introduced to the market in 1958.[9] They are valued for their stability and are used in a wide range of applications, including automotive coatings, plastics, and artist paints.[8][9]

Biological Activity and Mechanism of Action:

Similar to the spiro-lactone dye, there is no evidence in the scientific literature to suggest that Pigment Violet 19 has been investigated for any biological or pharmaceutical application. Its properties are valued for its chemical inertness and stability, which are generally not characteristics of biologically active molecules designed to interact with specific cellular targets. Safety data sheets indicate that overexposure may cause skin irritation, but there are no known acute hazards.[15]

Experimental Protocols:

There are no experimental protocols available for Pigment Violet 19 in the context of biological research or drug development.

Conclusion for the Intended Audience

For researchers, scientists, and drug development professionals, the designation "this compound" does not correspond to a known chemical entity with a history of investigation for therapeutic purposes. The two compounds associated with this name are industrial chemicals with applications as dyes and pigments. The core requirements of this technical guide, including the presentation of quantitative biological data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled as no such information exists in the public domain for either of these substances.

It is possible that "this compound" is an internal, proprietary code name for a research compound that has not been publicly disclosed. Without further, more specific identifiers such as a full chemical name, a different CAS number, or a reference to a specific research program or publication, it is not possible to provide the requested in-depth technical guide.

References

Spectroscopic Profile of RED 500: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of RED 500, a fluoran (B1223164) dye utilized in various technological applications. This document details available UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopic data, outlines general experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis.

Compound Identification

  • Chemical Name: 9-(Ethyl(3-methylbutyl)amino)spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one

  • CAS Number: 115392-27-3

  • Molecular Formula: C₃₁H₂₉NO₃

  • Molecular Weight: 463.57 g/mol

UV-Visible Spectroscopic Data

The UV-Vis spectrum of this compound is characterized by a strong absorption band in the visible region, which is responsible for its red coloration.

Table 1: UV-Visible Absorption Data for this compound

ParameterValueSolvent
λmax523 nmNot Specified

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

To date, specific, experimentally determined ¹H and ¹³C NMR data for this compound (CAS 115392-27-3) are not publicly available in the scientific literature. However, data from a closely related analog, 9-(diethylamino)-spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, provides valuable insight into the expected spectral characteristics. The primary structural difference lies in the substitution at the amino group (diethyl vs. ethyl(3-methylbutyl)).

Of particular diagnostic value in the ¹³C NMR spectrum of fluoran dyes is the chemical shift of the spiro carbon. For the diethylamino analog, this has been reported to appear at approximately 162 ppm in its colored, zwitterionic form[1].

For a more comprehensive, albeit estimated, understanding of the NMR profile of the core spiro[benzo[a]xanthene-isobenzofuran] structure, the following data is provided for the unsubstituted parent compound, 3′H-Spiro[dibenzo[c,h]xanthene-7,1′-isobenzofuran]-3′-one[2].

Table 2: Representative ¹H NMR Data for a Spiro[dibenzo[c,h]xanthene-isobenzofuran] Analog

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.90d8.3Ar-H
8.14-8.15mAr-H
8.03d8.1Ar-H
7.85-7.88mAr-H
7.76-7.80mAr-H
7.72d8.7Ar-H
7.33-7.35mAr-H
6.89d8.7Ar-H

Solvent: DMSO-d₆

Table 3: Representative ¹³C NMR Data for a Spiro[dibenzo[c,h]xanthene-isobenzofuran] Analog

Chemical Shift (δ, ppm)Assignment
169.3C=O
153.8Ar-Cq
146.1Ar-Cq
136.5Ar-CH
134.4Ar-Cq
131.1Ar-CH
128.8Ar-CH
128.4Ar-CH
127.9Ar-CH
125.9Ar-Cq
125.5Ar-CH
124.8Ar-CH
124.1Ar-CH
123.8Ar-Cq
122.5Ar-CH
112.8Ar-Cq
82.9Cq (Spiro Carbon)

Solvent: DMSO-d₆

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for a specific compound like this compound are often proprietary. However, the following general methodologies are standard practice in the field and can be adapted for this purpose.

UV-Visible Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically employed.

  • Sample Preparation:

    • A stock solution of this compound is prepared by accurately weighing a small amount of the solid and dissolving it in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or chloroform) in a volumetric flask.

    • Serial dilutions are performed to obtain a series of solutions with concentrations that will yield absorbance values within the linear dynamic range of the instrument (typically 0.1 - 1.0).

  • Data Acquisition:

    • The spectrophotometer is calibrated using a blank solution (the pure solvent).

    • The absorbance of each solution is measured over a specific wavelength range (e.g., 300-700 nm).

    • The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural elucidation.

  • Sample Preparation:

    • Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent depends on the solubility of the compound and its chemical stability.

    • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to the solvent for chemical shift calibration.

  • Data Acquisition:

    • ¹H NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

    • ¹³C NMR spectra are acquired to identify the chemical shifts of the carbon atoms.

    • Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be employed to establish connectivity and aid in the complete structural assignment.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Reporting start Obtain Pure Sample of this compound uv_prep Prepare solutions of known concentrations start->uv_prep For UV-Vis nmr_prep Dissolve in deuterated solvent start->nmr_prep For NMR uv_acq UV-Vis Spectrophotometry uv_prep->uv_acq nmr_acq NMR Spectroscopy (1H, 13C, 2D) nmr_prep->nmr_acq uv_analysis Determine λmax Calculate Molar Absorptivity uv_acq->uv_analysis nmr_analysis Assign chemical shifts Analyze coupling constants nmr_acq->nmr_analysis structure_elucidation Structural Elucidation & Verification uv_analysis->structure_elucidation nmr_analysis->structure_elucidation final_report Compile Technical Guide structure_elucidation->final_report

General workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols for RED 500 in Pressure-Sensitive Paper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to RED 500

This compound is a leuco dye, a class of colorless or faintly colored compounds that undergo a significant color change upon interaction with a developer substance. Chemically identified as 9-(Ethyl(3-methylbutyl)amino)spiro[12H-benzo(A)xanthene-12,1'(3'H)isobenzofuran)-3'-one (CAS Number: 115392-27-3), this compound is a fluoran-based dye.[1] In its neutral, non-activated state, the lactone ring of the fluoran (B1223164) structure is closed, rendering the molecule colorless. Upon exposure to an acidic developer, the lactone ring opens, extending the conjugated system within the molecule and causing a shift in its absorption spectrum to the visible region, resulting in a distinct red color.[2][3][4]

This pressure-activated color change makes this compound a suitable color former for use in pressure-sensitive paper, also known as carbonless copy paper.[5][6] This technology enables the creation of duplicate copies of a document with the application of pressure, such as from writing or printing, without the need for carbon paper.

Principle of Operation in Pressure-Sensitive Paper

The functionality of this compound in pressure-sensitive paper is based on a two-component system: a color former (this compound) and a developer. The system is typically arranged in a layered paper structure:

  • Coated Back (CB) Sheet: The back of the top sheet of paper is coated with microcapsules containing a solution of this compound dye dissolved in a suitable solvent.[6]

  • Coated Front (CF) Sheet: The front of the bottom sheet is coated with a developer material, which is typically an acidic clay or a phenolic resin.[2]

When pressure is applied to the top sheet, the microcapsules on the CB sheet rupture, releasing the this compound solution.[7] This solution is then transferred to the CF sheet, where the this compound molecules react with the acidic developer. This reaction triggers the opening of the lactone ring in the this compound molecule, leading to the formation of a vibrant red image. For multi-part forms, intermediate sheets (Coated Front and Back - CFB) are used, which have a developer coating on the front and microcapsules on the back.

Quantitative Data Summary

Due to the proprietary nature of commercial dye formulations, specific performance data for this compound is not publicly available. The following tables present illustrative data based on typical performance characteristics of high-quality fluoran leuco dyes in pressure-sensitive paper applications.

Table 1: Performance Characteristics of this compound

ParameterTypical ValueTest Method
Activation Pressure 50 - 100 mN/mm²Static Load Pressure Test
Color Intense RedVisual Inspection
Initial Optical Density > 1.2Densitometer
Lightfastness 4 - 5Blue Wool Scale (ISO 105-B02)
Image Stability HighAccelerated Aging
Solubility Good in non-polar organic solventsStandard Solubility Test

Table 2: Illustrative Color Intensity vs. Applied Pressure

Applied Pressure (mN/mm²)Optical Density
250.3
500.8
751.1
1001.25
1251.3
1501.3

Experimental Protocols

The following protocols provide a general framework for the preparation and evaluation of pressure-sensitive paper using this compound. Researchers should optimize these protocols based on their specific materials and equipment.

Protocol for Microencapsulation of this compound

This protocol describes a typical laboratory-scale microencapsulation process using interfacial polymerization.

Materials:

  • This compound

  • Organic Solvent (e.g., Diisopropylnaphthalene)

  • Monomer for oil phase (e.g., a diisocyanate)

  • Aqueous solution of a polymer (e.g., gelatin or polyvinyl alcohol)

  • Monomer for aqueous phase (e.g., a diamine)

  • Surfactant

  • Deionized water

  • High-shear mixer

Procedure:

  • Prepare the Oil Phase: Dissolve this compound and the oil-soluble monomer in the organic solvent to create a homogeneous solution. The concentration of this compound will influence the final color intensity.

  • Prepare the Aqueous Phase: Dissolve the water-soluble polymer and surfactant in deionized water.

  • Emulsification: Slowly add the oil phase to the aqueous phase while agitating with a high-shear mixer. The speed and duration of mixing will determine the size of the oil droplets, which will become the microcapsules. A typical target size is 3-10 µm.[8]

  • Initiate Polymerization: Once a stable emulsion is formed, add the water-soluble monomer to the emulsion.

  • Curing: Adjust the temperature and pH of the mixture to facilitate the interfacial polymerization reaction, which forms the microcapsule walls. Allow the reaction to proceed for several hours with gentle stirring.

  • Washing and Collection: Once the microcapsules are fully formed, they can be collected by filtration or centrifugation and washed with deionized water to remove any unreacted monomers or other impurities. The resulting product is a slurry of microcapsules.

Protocol for Preparation of Coated Back (CB) Sheet

Materials:

  • Microcapsule slurry of this compound

  • Binder (e.g., starch, polyvinyl alcohol)

  • Inert spacer particles (e.g., uncooked starch granules)

  • Base paper

  • Coating rod or similar coating apparatus

Procedure:

  • Prepare the Coating Formulation: Mix the microcapsule slurry with the binder solution and inert spacer particles. The spacer particles help to prevent premature rupture of the microcapsules during handling and storage.

  • Coating: Apply the formulation evenly onto the back side of the base paper using a coating rod or other suitable method.

  • Drying: Dry the coated paper in an oven or with a hot air dryer. The drying temperature should be carefully controlled to avoid damaging the microcapsules.

Protocol for Preparation of Coated Front (CF) Sheet

Materials:

  • Developer (e.g., activated clay, zinc salicylate, or a phenolic resin)

  • Binder (e.g., starch, polyvinyl alcohol)

  • Base paper

  • Coating rod or similar coating apparatus

Procedure:

  • Prepare the Developer Slurry: Disperse the developer in a solution of the binder.

  • Coating: Apply the developer slurry evenly onto the front side of the base paper.

  • Drying: Dry the coated paper thoroughly.

Protocol for Performance Evaluation of Pressure-Sensitive Paper

1. Image Formation:

  • Place the CB sheet on top of the CF sheet, with the coated sides facing each other.

  • Apply pressure using a stylus, ballpoint pen, or a calibrated impact tester.

2. Color Intensity Measurement:

  • Measure the optical density of the developed red image using a densitometer.[9]

  • To evaluate the relationship between pressure and color intensity, apply a range of known pressures and measure the corresponding optical densities.

3. Lightfastness Testing:

  • Expose the developed image to a standardized light source, such as a xenon arc lamp, for a specified duration according to ISO 105-B02 or a similar standard.[10][11][12][13]

  • Include a set of Blue Wool standards in the exposure chamber for comparison.

  • After exposure, assess the degree of fading of the red image by comparing it to the fading of the Blue Wool standards. The lightfastness is rated on a scale of 1 to 8, with 8 being the most lightfast.[10]

Visualizations

Signaling Pathway of Color Formation

G cluster_CB Coated Back (CB) Sheet cluster_CF Coated Front (CF) Sheet Microcapsule Microcapsule (this compound in Solvent) Rupture Capsule Rupture Microcapsule->Rupture Leads to Developer Acidic Developer (e.g., Phenolic Resin) Pressure Pressure Applied Pressure->Microcapsule Impacts Release Release of This compound Solution Rupture->Release Contact Contact with Developer Release->Contact Reaction Chemical Reaction Contact->Reaction Color Red Color Formation Reaction->Color

Caption: Mechanism of color formation in pressure-sensitive paper.

Experimental Workflow for Preparation and Testing

G cluster_prep Preparation Phase cluster_assembly Assembly cluster_testing Testing Phase Microencapsulation 1. Microencapsulation of this compound CB_Coating 2. CB Sheet Coating Microencapsulation->CB_Coating Assembly 4. Assemble CB and CF Sheets CB_Coating->Assembly CF_Coating 3. CF Sheet Coating CF_Coating->Assembly Apply_Pressure 5. Apply Pressure Assembly->Apply_Pressure OD_Measure 6. Measure Optical Density Apply_Pressure->OD_Measure Lightfastness_Test 7. Lightfastness Test Apply_Pressure->Lightfastness_Test

Caption: Workflow for preparing and evaluating this compound paper.

Logical Relationship of Components

G cluster_components Key Components cluster_properties Performance Properties center_node Pressure-Sensitive Paper RED500 This compound (Color Former) center_node->RED500 Developer Developer (Color Activator) center_node->Developer Solvent Solvent (Dye Carrier) center_node->Solvent Microcapsule_Wall Microcapsule Wall (Protective Shell) center_node->Microcapsule_Wall Paper_Substrate Paper Substrate center_node->Paper_Substrate Color_Intensity Color Intensity RED500->Color_Intensity Image_Stability Image Stability RED500->Image_Stability Developer->Color_Intensity Developer->Image_Stability Activation_Sensitivity Activation Sensitivity Microcapsule_Wall->Activation_Sensitivity

Caption: Interrelationship of components and properties. Caption: Interrelationship of components and properties.

References

Application Note: Detection and Quantification of Allura Red AC (Red 40) in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allura Red AC, also known as Red 40, is a synthetic azo dye extensively used in the food and beverage industry to impart a red color to products such as drinks, candies, cereals, and dairy products.[1][2][3] While approved for use in many countries, concerns about its potential health effects have led to strict regulations on its usage and labeling.[1][2][4] Accurate and reliable detection and quantification of Red 40 in food products are therefore crucial for regulatory compliance, quality control, and consumer safety. This application note provides detailed protocols for the determination of Red 40 in various food matrices using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

Chemical Information

  • Chemical Name: Disodium 6-hydroxy-5-((2-methoxy-5-methyl-4-sulfophenyl)azo)-2-naphthalenesulfonate

  • Molecular Formula: C₁₈H₁₄N₂Na₂O₈S₂[1][2]

  • Molecular Weight: 496.42 g/mol [1][2]

  • Maximum Absorption (λmax): Approximately 504 nm in water at pH 7.[1][2]

Methods of Analysis

Two primary methods for the quantification of Red 40 in food samples are detailed below:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and selective method suitable for the simultaneous determination of multiple dyes.[5][6][7] It is the preferred method for complex food matrices.

  • UV-Visible Spectrophotometry: A simpler and more cost-effective method, spectrophotometry is suitable for the rapid screening of samples, particularly those containing only Red 40 as the primary colorant.[8][9][10][11]

Quantitative Data Summary

The following tables summarize typical performance data for the analytical methods described.

Table 1: HPLC Method Performance Data

ParameterTypical Value RangeReference
Limit of Detection (LOD)0.01 - 1.10 µg/mL[5][6][7]
Limit of Quantification (LOQ)0.04 - µg/mL[5][7]
Recovery76.1 - 105.0%[1][2]
Linearity (r²)≥ 0.999[12]

Table 2: Spectrophotometric Method Performance Data

ParameterTypical Value RangeReference
Limit of Detection (LOD)0.005 mg/L[8][9]
Linear Concentration Range0.05 - 2.00 mg/L[8][9]
Molar Absorptivity (ε)2.19 x 10⁴ L mol⁻¹ cm⁻¹ (in aqueous solution)[8]

Experimental Protocols

Protocol 1: Sample Preparation for Food Matrices

This protocol provides a general guideline for extracting Red 40 from various food samples. The specific steps may need optimization depending on the complexity of the food matrix.

Materials:

  • Deionized water

  • Ammonia solution (25%)

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Water bath

  • 0.45 µm syringe filters

Procedure:

  • Solid Samples (e.g., candies, cereals, powders):

    • Weigh a representative portion of the homogenized sample (typically 1-5 g) into a 50 mL centrifuge tube.[13][14]

    • Add 20 mL of a 70:30 (v/v) methanol/water solution containing 2% ammonia.

    • Vortex for 5 minutes to ensure thorough mixing.

    • Place the tube in a water bath at 60°C for 30 minutes, with intermittent vortexing.

    • Centrifuge the sample at 5000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.[6]

  • Liquid and Semi-Solid Samples (e.g., beverages, yogurts, jams):

    • Weigh 10-20 g of the sample into a 50 mL centrifuge tube. For carbonated beverages, degas the sample by sonication or stirring.[6]

    • Add 20 mL of deionized water and vortex to mix.

    • For samples high in protein or fat, an additional precipitation or defatting step may be necessary.

    • Proceed with SPE cleanup as described below.

  • Solid Phase Extraction (SPE) Cleanup (for complex matrices):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

    • Elute the Red 40 dye with 5 mL of a 70:30 (v/v) methanol/water solution.

    • Collect the eluate and filter it through a 0.45 µm syringe filter prior to analysis.[5]

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector.[5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]

  • Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient Elution: A typical gradient would be to start at 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 505 nm.[7][16]

Procedure:

  • Standard Preparation: Prepare a stock solution of Red 40 (100 µg/mL) in deionized water. From this stock, prepare a series of calibration standards ranging from 0.1 to 10 µg/mL.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared sample extract into the HPLC system.

  • Quantification: Identify the Red 40 peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration of Red 40 in the sample using the calibration curve.

Protocol 3: Quantification by UV-Visible Spectrophotometry

Instrumentation:

  • UV-Visible Spectrophotometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Standard Preparation: Prepare a stock solution of Red 40 (10 µg/mL) in deionized water. From this stock, prepare a series of calibration standards ranging from 0.5 to 5 µg/mL.

  • Wavelength Scan: Scan a standard solution of Red 40 from 400 to 700 nm to determine the wavelength of maximum absorbance (λmax), which should be around 504 nm.[1][2]

  • Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Plot a calibration curve of absorbance versus concentration. This should follow Beer's Law (A = εbc).[11][17]

  • Sample Analysis: Measure the absorbance of the prepared sample extract at λmax. If the absorbance is too high (typically > 1.5), dilute the sample with deionized water and re-measure.[17]

  • Quantification: Determine the concentration of Red 40 in the sample using the calibration curve and account for any dilutions made.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_spe SPE Cleanup (Optional) cluster_analysis Analysis cluster_hplc HPLC cluster_spectro Spectrophotometry Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (Methanol/Water/Ammonia) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration SPE_Load Load Sample Filtration->SPE_Load If needed HPLC_Injection HPLC Injection Filtration->HPLC_Injection Spectro_Measure Absorbance Measurement Filtration->Spectro_Measure SPE_Condition Condition Cartridge SPE_Condition->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute SPE_Wash->SPE_Elute SPE_Elute->HPLC_Injection SPE_Elute->Spectro_Measure HPLC_Quant Quantification HPLC_Injection->HPLC_Quant Spectro_Quant Quantification Spectro_Measure->Spectro_Quant

Caption: Workflow for Red 40 Detection in Food.

Logical_Relationship Red40 Allura Red AC (Red 40) AzoDye Azo Dye Red40->AzoDye SyntheticColor Synthetic Food Colorant AzoDye->SyntheticColor FoodAdditive Food Additive SyntheticColor->FoodAdditive AnalysisMethod Analytical Method FoodAdditive->AnalysisMethod HPLC HPLC AnalysisMethod->HPLC Spectrophotometry Spectrophotometry AnalysisMethod->Spectrophotometry

Caption: Classification of Red 40 and its Analytical Methods.

References

Application Notes and Protocols for RED 500 in Thermochromic Inks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of RED 500 as a leuco dye in the formulation of thermochromic inks. These temperature-sensitive inks have significant applications in the pharmaceutical industry, particularly for monitoring the cold chain and ensuring the quality and efficacy of temperature-sensitive drugs and biologics.

Application Note 1: this compound for Temperature-Sensitive Pharmaceutical Packaging

Introduction:

Thermochromic inks are dynamic materials that exhibit a reversible change in color in response to temperature fluctuations. This property is particularly valuable in the pharmaceutical industry for creating visual indicators on packaging that signal exposure to temperatures outside the recommended storage conditions. This compound is a fluoran-based leuco dye that can be formulated into inks that change from colored to colorless upon reaching a specific activation temperature.

Principle of Thermochromism with this compound:

The color-changing functionality of thermochromic inks based on this compound relies on a three-component system:

  • This compound (Leuco Dye - Color Former): In its neutral, non-protonated state, the lactone ring of the this compound molecule is closed, rendering it colorless.

  • Developer (Weak Acid): An acidic compound that protonates the leuco dye, forcing the lactone ring to open. This conformational change in the this compound molecule results in a conjugated system that absorbs light in the visible spectrum, thus appearing colored (red).

  • Solvent (Crystalline Substance): A substance with a specific melting point that acts as a solvent for the dye and developer. At temperatures below its melting point, the solvent is solid, keeping the this compound and the developer in close proximity, allowing for the protonation and color formation. When the temperature rises to the solvent's melting point, it liquefies and dissolves the components, causing the dye and developer to dissociate. This leads to the closure of the lactone ring and the disappearance of the color.

This reversible process provides a clear visual indication of a temperature change.

Applications in Drug Development and Quality Control:

  • Cold Chain Monitoring: Thermochromic labels on vaccine vials, biologic drug packaging, and clinical trial materials can provide an immediate visual cue if a product has been exposed to temperatures above its recommended storage range, potentially compromising its efficacy and safety.

  • Tamper Evidence and Anti-Counterfeiting: The dynamic nature of thermochromic inks adds a layer of security to pharmaceutical packaging, making it more difficult to counterfeit.

  • User Adherence: For patient-administered drugs that require specific storage temperatures, a thermochromic indicator can serve as a simple reminder and confirmation of proper storage.

Quantitative Data: this compound Thermochromic Formulation

A specific formulation for a thermosensitive decolorable ink composition has been identified in patent literature, providing a quantitative basis for experimental work.

ComponentRoleChemical NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Ratio (by mass)
This compound Leuco Dye (Colorant)9-(Ethyl(3-methylbutyl)amino)spiro(12H-benzo(a)xanthene-12,1'(3'H)-isobenzofuran)-3'-one115392-27-3C31H29NO3463.571
Hexafluorobisphenol A Developer4,4'-(Hexafluoroisopropylidene)diphenol1478-61-1C15H10F6O2336.231
Behenyl Alcohol 80 Crystalline SolventDocosan-1-ol661-19-8C22H46O326.608

Experimental Protocols

Protocol 1: Preparation of this compound Thermochromic Ink Core Material

Objective: To prepare the core thermochromic composition that changes color with temperature.

Materials:

  • This compound (1 part by mass)

  • Hexafluorobisphenol A (1 part by mass)

  • Behenyl Alcohol 80 (8 parts by mass)

  • Heat-resistant beaker

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Spatula

  • Weighing balance

Procedure:

  • Weighing Components: Accurately weigh the this compound, Hexafluorobisphenol A, and Behenyl Alcohol 80 in the specified 1:1:8 mass ratio into a heat-resistant beaker.

  • Heating and Melting: Place the beaker on a hot plate and gently heat the mixture while stirring with a magnetic stir bar. The target temperature should be just above the melting point of Behenyl Alcohol 80 (approximately 70-75°C).

  • Homogenization: Continue heating and stirring until all components are completely melted and the mixture is a homogeneous colored liquid. Ensure thorough mixing to achieve a uniform dispersion of the dye and developer in the solvent.

  • Cooling and Observation: Turn off the heat and allow the mixture to cool down to room temperature while continuing to stir. Observe the color change as the mixture solidifies. The solidified material is the core thermochromic composition.

  • Grinding (Optional): Once solidified, the material can be ground into a fine powder for subsequent microencapsulation.

Protocol 2: Microencapsulation of the this compound Thermochromic Composition

Objective: To encapsulate the prepared thermochromic core material within a protective polymer shell, creating stable microcapsules suitable for dispersion in an ink vehicle.

Materials:

  • Prepared this compound thermochromic core material (powdered)

  • Urea (B33335)

  • Formaldehyde (B43269) solution (37%)

  • Gum arabic (emulsifier)

  • Ammonium (B1175870) chloride (catalyst)

  • Sodium hydroxide (B78521) solution (for pH adjustment)

  • Distilled water

  • High-speed homogenizer or overhead stirrer

  • Reaction vessel with temperature control (water bath)

  • pH meter

Procedure:

  • Preparation of the Oil Phase: The powdered this compound thermochromic core material constitutes the "oil phase."

  • Preparation of the Aqueous Phase:

    • In the reaction vessel, dissolve gum arabic in distilled water to create an emulsifier solution.

    • Add urea and ammonium chloride to the solution and stir until dissolved.

    • Adjust the pH of the aqueous solution to the desired level (typically acidic for urea-formaldehyde polymerization) using a sodium hydroxide solution.

  • Emulsification:

    • Add the powdered thermochromic core material to the aqueous phase.

    • Begin high-speed stirring with a homogenizer to create a fine oil-in-water emulsion. The stirring speed will influence the final microcapsule size.

  • Polymerization (Shell Formation):

    • While maintaining the emulsion with continuous stirring, slowly add the formaldehyde solution to the reaction vessel.

    • Increase the temperature of the mixture to initiate the polymerization of urea and formaldehyde at the oil-water interface. A typical temperature range is 50-60°C.

    • Continue the reaction for several hours to allow for the complete formation of the microcapsule walls.

  • Curing and Washing:

    • After the polymerization is complete, allow the mixture to cool down.

    • The resulting microcapsule slurry is then washed with distilled water and filtered to remove any unreacted monomers and other impurities.

  • Drying: The washed microcapsules are dried to obtain a fine, free-flowing powder.

Protocol 3: Formulation of a Water-Based Thermochromic Ink

Objective: To disperse the this compound thermochromic microcapsules into a water-based ink vehicle for printing applications.

Materials:

  • This compound thermochromic microcapsules

  • Water-based acrylic binder

  • Water

  • Defoamer

  • Wetting agent

  • Thickener

  • Mixing vessel

  • Mechanical stirrer

Procedure:

  • Vehicle Preparation: In the mixing vessel, combine the water-based acrylic binder with water.

  • Additive Incorporation: Add the defoamer and wetting agent to the vehicle and mix thoroughly.

  • Pigment Dispersion: Gradually add the this compound thermochromic microcapsules to the ink vehicle while stirring. Ensure a consistent and uniform dispersion of the microcapsules. Avoid high shear forces that could rupture the microcapsules.

  • Viscosity Adjustment: Adjust the viscosity of the ink to the desired level for the intended printing application (e.g., screen printing, flexography) by adding a thickener.

  • Quality Control: Test the final ink for color, activation temperature, and printability.

Visualizations

Thermochromic_Mechanism cluster_0 Low Temperature (Colored State) cluster_1 High Temperature (Colorless State) RED_500_Closed This compound (Lactone Ring Closed - Colorless) RED_500_Open This compound (Lactone Ring Open - Colored) RED_500_Closed->RED_500_Open Protonation Developer_H Developer (H+) Solid_Solvent Solid Solvent (Components in Proximity) Liquid_Solvent Liquid Solvent (Components Dissociated) RED_500_Open->Liquid_Solvent Melting of Solvent RED_500_Closed_Back This compound (Lactone Ring Closed - Colorless) RED_500_Open->RED_500_Closed_Back Deprotonation Developer_diss Developer (Dissociated) RED_500_Closed_Back->Solid_Solvent Solidification of Solvent

Caption: Thermochromic mechanism of this compound leuco dye system.

Experimental_Workflow cluster_prep Protocol 1: Core Material Preparation cluster_encap Protocol 2: Microencapsulation cluster_form Protocol 3: Ink Formulation weigh Weigh Components (this compound, Developer, Solvent) heat Heat and Melt weigh->heat homogenize Homogenize Mixture heat->homogenize cool Cool and Solidify homogenize->cool grind Grind to Powder cool->grind emulsify Emulsify Core Material in Aqueous Phase grind->emulsify Core Material polymerize Add Monomers and Initiate Polymerization emulsify->polymerize cure Cure and Form Shell polymerize->cure wash Wash and Filter cure->wash dry Dry Microcapsules wash->dry disperse Disperse Microcapsules dry->disperse Microcapsules prepare_vehicle Prepare Water-Based Ink Vehicle prepare_vehicle->disperse adjust_viscosity Adjust Viscosity disperse->adjust_viscosity qc Quality Control Testing adjust_viscosity->qc final_product Thermochromic Ink qc->final_product Final Product

In Vitro Assays for Assessing the Genotoxicity of Red 40

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Red 40 (Allura Red AC) is a widely used synthetic azo dye in food, beverage, and cosmetic industries. Due to its widespread human exposure, a thorough evaluation of its potential genotoxicity is crucial for regulatory assessment and public health. This document provides detailed application notes and protocols for key in vitro assays used to investigate the genotoxic potential of Red 40. The included assays—the Comet Assay, the Bacterial Reverse Mutation Assay (Ames Test), and the In Vitro Micronucleus Test—are standard tools in genetic toxicology for identifying substances that can induce DNA damage, gene mutations, and chromosomal damage.

Data Presentation

Table 1: Summary of Quantitative Data from In Vitro Genotoxicity Assays of Red 40
AssayCell Line/OrganismConcentration RangeKey FindingsReference
Comet Assay HCT116 (Human colon carcinoma)0 - 1500 µMDose-dependent increase in DNA damage (tail moment).[1]Babel et al., 2023
Ames Test Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537, TA1538)Up to 10 mg/plateGenerally considered non-mutagenic in standard assays. Some studies report mutagenic impurities detectable after chemical reduction.[2][3]NTP; Prival & Dunkel, 1988
In Vitro Micronucleus Test Chinese Hamster Ovary (CHO) cellsNot specified in available literatureNo specific quantitative data for Red 40 was found in the public domain. General protocols are available.N/A

Key Experiments and Protocols

Comet Assay (Alkaline Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Experimental Protocol

a. Cell Culture and Treatment:

  • Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with varying concentrations of Red 40 (e.g., 0, 100, 500, 1000, 1500 µM) for 24 hours.

b. Cell Harvesting and Embedding:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Trypsinize and resuspend the cells in PBS at a concentration of 1 x 10^5 cells/mL.

  • Mix 10 µL of the cell suspension with 90 µL of low-melting-point agarose (B213101) (0.5% in PBS) at 37°C.

  • Pipette the mixture onto a pre-coated microscope slide (coated with 1% normal melting point agarose) and cover with a coverslip.

  • Solidify the agarose by placing the slides at 4°C for 10 minutes.

c. Lysis:

  • Carefully remove the coverslips and immerse the slides in ice-cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for at least 1 hour at 4°C.

d. Alkaline Unwinding and Electrophoresis:

  • Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.

  • Fill the tank with freshly prepared, chilled alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).

  • Allow the DNA to unwind for 20-40 minutes in the buffer.

  • Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.

e. Neutralization and Staining:

  • Carefully remove the slides and wash them three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).

  • Stain the DNA by adding a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide) to each slide.

f. Visualization and Analysis:

  • Visualize the comets using a fluorescence microscope.

  • Capture images and analyze them using appropriate software to determine the tail moment (product of tail length and the fraction of DNA in the tail).

Quantitative Data from Comet Assay with Red 40 in HCT116 Cells

Red 40 Concentration (µM)Mean Tail Moment (Arbitrary Units)
0 (Control)~5
100~10
500~18
1000~25
1500~32
(Data are estimated from graphical representations in Babel et al., 2023)[1]

Experimental Workflow for the Comet Assay

Comet_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Comet Assay Procedure cluster_analysis Data Acquisition & Analysis start Seed HCT116 Cells treat Treat with Red 40 start->treat harvest Harvest Cells treat->harvest embed Embed Cells in Agarose harvest->embed lyse Lyse Cells embed->lyse unwind Alkaline Unwinding lyse->unwind electro Electrophoresis unwind->electro stain Neutralize & Stain electro->stain visualize Visualize Comets stain->visualize analyze Analyze Tail Moment visualize->analyze

Caption: Workflow of the in vitro Comet Assay for genotoxicity assessment.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Experimental Protocol

a. Bacterial Strains and Metabolic Activation:

  • Use standard Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537, TA1538).

  • Prepare overnight cultures of each strain in nutrient broth.

  • The assay should be performed both with and without a metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.

b. Plate Incorporation Method:

  • To a sterile tube, add 2 mL of molten top agar (B569324) (at 45°C) containing a trace amount of histidine and biotin.

  • Add 0.1 mL of the bacterial culture, the test substance (Red 40 dissolved in a suitable solvent), and 0.5 mL of S9 mix or buffer (for assays without metabolic activation).

  • Vortex the mixture gently and pour it onto a minimal glucose agar plate.

  • Tilt the plate to ensure even distribution of the top agar.

  • Allow the top agar to solidify.

c. Incubation and Scoring:

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate.

  • A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate.

Experimental Workflow for the Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis culture Culture S. typhimurium mix Mix Bacteria, Red 40, S9/Buffer, & Top Agar culture->mix prepare_s9 Prepare S9 Mix prepare_s9->mix plate Pour onto Minimal Agar Plates mix->plate incubate Incubate at 37°C plate->incubate count Count Revertant Colonies incubate->count evaluate Evaluate Mutagenicity count->evaluate

Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.

In Vitro Micronucleus Test

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.

Experimental Protocol

a. Cell Culture and Treatment:

  • Culture Chinese Hamster Ovary (CHO) cells in a suitable medium (e.g., Ham's F12) with supplements.

  • Seed cells and allow them to attach.

  • Treat cells with various concentrations of Red 40 for a short period (e.g., 3-6 hours) in the presence and absence of S9 mix, followed by a recovery period.

b. Cytokinesis Block:

  • After the initial treatment, add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

  • Incubate for a period equivalent to 1.5-2 normal cell cycles.

c. Harvesting and Staining:

  • Harvest the cells by trypsinization.

  • Treat with a hypotonic solution and fix with a methanol/acetic acid mixture.

  • Drop the cell suspension onto clean microscope slides.

  • Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

d. Scoring:

  • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • A positive result is a significant, dose-dependent increase in the frequency of micronucleated binucleated cells.

Experimental Workflow for the In Vitro Micronucleus Test

Micronucleus_Test_Workflow cluster_prep Cell Culture & Treatment cluster_harvest Cell Harvesting cluster_analysis Analysis seed Seed CHO Cells treat Treat with Red 40 +/- S9 seed->treat cyto_b Add Cytochalasin B treat->cyto_b harvest Harvest Cells cyto_b->harvest hypo Hypotonic Treatment harvest->hypo fix Fix Cells hypo->fix slide Prepare Slides fix->slide stain Stain Nuclei slide->stain score Score Micronuclei in Binucleated Cells stain->score

Caption: Workflow of the in vitro Micronucleus Test.

Signaling Pathway

DNA Damage Response Pathway Activated by Genotoxic Agents

Genotoxic agents, such as Red 40, can induce DNA damage, which in turn activates a complex signaling cascade known as the DNA Damage Response (DDR). A key player in this pathway is the tumor suppressor protein p53. Upon DNA damage, sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) are activated and phosphorylate a range of downstream targets, including p53. Phosphorylation stabilizes p53 and allows it to accumulate in the nucleus, where it acts as a transcription factor to regulate genes involved in cell cycle arrest, DNA repair, and apoptosis. Studies have shown that Red 40 can cause the phosphorylation of p53 at serine 15.[1]

DNA_Damage_Response cluster_stress Genotoxic Stress cluster_damage Cellular Damage cluster_response DNA Damage Response (DDR) cluster_outcome Cellular Outcomes Red40 Red 40 DNA_Damage DNA Damage (e.g., Strand Breaks) Red40->DNA_Damage induces ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR activates p53_phospho p53 Phosphorylation (e.g., at Ser15) ATM_ATR->p53_phospho phosphorylates p53_active Active, Stable p53 p53_phospho->p53_active leads to Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Checkpoint) p53_active->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair p53_active->DNA_Repair activates Apoptosis Apoptosis (Programmed Cell Death) p53_active->Apoptosis induces

Caption: p53-mediated DNA damage response pathway.

References

Application Note: Quantification of Allura Red AC by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of Allura Red AC (also known as FD&C Red No. 40) using High-Performance Liquid Chromatography (HPLC).[1][2] Allura Red AC is a widely used synthetic red azo dye in food, beverages, and pharmaceutical products.[3][4][5] Accurate quantification is crucial for quality control and regulatory compliance. The described method utilizes reversed-phase HPLC with UV-Vis detection, a robust and commonly available technique in analytical laboratories.[1][2] This note includes detailed experimental protocols, instrument parameters, and data presentation to guide researchers in implementing this method.

Introduction

Allura Red AC is a water-soluble monoazo dye that is approved for use as a color additive in various products.[1][2] Due to potential health concerns and regulatory limits on its consumption, sensitive and accurate analytical methods are required for its quantification.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of food additives like Allura Red AC.[1][2] This method offers high resolution, sensitivity, and reproducibility.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of Allura Red AC by HPLC.

HPLC Workflow for Allura Red AC Quantification cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Sample/Standard Injection Filtration->Injection Standard Standard Stock Solution Preparation WorkingStd Working Standard Dilutions Standard->WorkingStd WorkingStd->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis Detection (~505 nm) Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of Allura Red AC PeakIntegration->Quantification CalibrationCurve->Quantification

Caption: Experimental workflow for Allura Red AC quantification.

Quantitative Data Summary

Table 1: HPLC Operational Parameters
ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.02 M Ammonium acetate (B1210297) in water
Mobile Phase B Acetonitrile
Gradient 0-10 min: 10% B; 10-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 505 nm[6]
Column Temperature 30 °C
Table 2: Method Validation Parameters
ParameterResult
Linearity Range 1.00–800 ng/mL[1][2]
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.3-1.0 ng/mL[1][2]
Limit of Quantification (LOQ) 1.0-3.0 ng/mL
Recovery 75.2–113.8%[1][2]
Precision (RSD%) < 15%[1][2]

Experimental Protocols

Reagents and Materials
  • Allura Red AC analytical standard

  • Ammonium acetate (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ultrapure water

  • 0.45 µm syringe filters

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of Allura Red AC standard and dissolve it in 100 mL of ultrapure water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ultrapure water to achieve concentrations ranging from 1 to 10 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • Liquid Samples (e.g., beverages):

    • Degas carbonated beverages by sonication.

    • Dilute the sample with ultrapure water to bring the Allura Red AC concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.[6]

  • Solid Samples (e.g., candies, powders):

    • Accurately weigh a representative portion of the homogenized sample.

    • Extract the dye with a suitable solvent, such as a mixture of methanol and water.[1][2] Sonication or vortexing can aid in extraction.

    • Centrifuge the extract to separate solid particles.

    • Dilute the supernatant with ultrapure water to the appropriate concentration.

    • Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.

HPLC Analysis
  • Set up the HPLC system according to the parameters outlined in Table 1.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak area corresponding to Allura Red AC.

Data Analysis
  • Calibration Curve: Plot the peak area of the Allura Red AC standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Use the calibration curve equation to calculate the concentration of Allura Red AC in the injected sample solutions.

  • Final Concentration: Account for any dilution factors used during sample preparation to determine the final concentration of Allura Red AC in the original sample.

Logical Relationship Diagram

The following diagram illustrates the relationship between the analytical components for a successful HPLC analysis.

HPLC Method Components cluster_instrument Instrumentation cluster_method Method Parameters cluster_analysis Analysis & Results HPLC HPLC System Column C18 Column HPLC->Column Detector UV-Vis Detector Column->Detector Calibration Calibration Detector->Calibration Quantification Quantification Detector->Quantification MobilePhase Mobile Phase (Ammonium Acetate, Acetonitrile) MobilePhase->HPLC FlowRate Flow Rate FlowRate->HPLC Wavelength Detection Wavelength Wavelength->Detector SamplePrep Sample Preparation SamplePrep->Quantification Calibration->Quantification Result Accurate Result Quantification->Result

Caption: Key components of the HPLC method for Allura Red AC.

Conclusion

The HPLC method described in this application note provides a reliable and sensitive approach for the quantification of Allura Red AC in various samples. Proper sample preparation and adherence to the specified chromatographic conditions are essential for achieving accurate and reproducible results. This protocol can be adapted and validated for specific sample matrices as required by the user.

References

Application Notes and Protocols for the Incorporation of RED 500 into Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: These application notes provide a comprehensive guide for the incorporation of RED 500, a model hydrophobic therapeutic agent, into polymer matrices for controlled drug delivery applications. The following sections detail the rationale, experimental procedures, and expected outcomes for the formulation and characterization of this compound-loaded polymeric nanoparticles. The protocols are designed to be adaptable for various research and development needs, from initial formulation screening to preclinical evaluation.

Section 1: Formulation of this compound-Loaded PLGA Nanoparticles

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used in drug delivery systems. Its tunable degradation rate and established safety profile make it an excellent choice for encapsulating hydrophobic drugs like this compound.

Materials and Equipment
  • This compound (model hydrophobic drug)

  • Poly(lactic-co-glycolic acid) (PLGA), 50:50 lactide:glycolide ratio, inherent viscosity 0.55-0.75 dL/g

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed, MW 31,000-50,000

  • Dichloromethane (B109758) (DCM)

  • Deionized (DI) water

  • Probe sonicator

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Centrifuge

  • Lyophilizer (Freeze-dryer)

Experimental Protocol: Single Emulsion-Solvent Evaporation Method
  • Organic Phase Preparation:

    • Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of dichloromethane (DCM).

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Aqueous Phase Preparation:

    • Prepare a 1% (w/v) solution of poly(vinyl alcohol) (PVA) in deionized (DI) water.

    • Stir the solution at 60°C until the PVA is fully dissolved, then cool to room temperature.

  • Emulsification:

    • Add the organic phase to 10 mL of the aqueous PVA solution.

    • Immediately emulsify the mixture using a probe sonicator set at 50% amplitude for 2 minutes on an ice bath. This will form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker with a magnetic stir bar.

    • Stir the emulsion at room temperature for 4-6 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, which contains residual PVA and unencapsulated this compound.

    • Resuspend the nanoparticle pellet in DI water and repeat the centrifugation step twice to wash the nanoparticles.

  • Lyophilization:

    • Resuspend the final nanoparticle pellet in a small volume of DI water containing a cryoprotectant (e.g., 5% w/v trehalose).

    • Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry nanoparticle powder.

Experimental Workflow Diagram

G Workflow for this compound-PLGA Nanoparticle Formulation cluster_organic Organic Phase cluster_aqueous Aqueous Phase org_start Dissolve PLGA and this compound in DCM emulsify Emulsification (Probe Sonication) org_start->emulsify aq_start Prepare 1% PVA solution aq_start->emulsify evap Solvent Evaporation (Stirring) emulsify->evap collect Collection & Purification (Centrifugation) evap->collect lyo Lyophilization collect->lyo final Dry Nanoparticle Powder lyo->final

Caption: this compound-PLGA Nanoparticle Formulation Workflow.

Section 2: Characterization of this compound-Loaded Nanoparticles

Proper characterization is crucial to ensure the quality, efficacy, and reproducibility of the nanoparticle formulation.

Physicochemical Characterization
ParameterMethodTypical Values for this compound-PLGA NPs
Particle Size Dynamic Light Scattering (DLS)150 - 250 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler Velocimetry-15 to -30 mV
Morphology Scanning Electron Microscopy (SEM)Spherical, smooth surface
Drug Loading and Encapsulation Efficiency
ParameterFormulaTypical Values for this compound-PLGA NPs
Drug Loading (DL%) (Mass of drug in NPs / Total mass of NPs) x 100%5 - 10%
Encapsulation Efficiency (EE%) (Mass of drug in NPs / Initial mass of drug used) x 100%70 - 90%
Protocol: Determination of Drug Loading and Encapsulation Efficiency
  • Sample Preparation:

    • Accurately weigh 5 mg of lyophilized this compound-loaded nanoparticles.

    • Dissolve the nanoparticles in 1 mL of a suitable solvent (e.g., DMSO or acetonitrile) to break the particles and release the drug.

    • Vortex and sonicate to ensure complete dissolution.

  • Quantification:

    • Quantify the amount of this compound in the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

    • Create a standard curve of this compound in the same solvent to determine the concentration.

  • Calculation:

    • Use the formulas in the table above to calculate the Drug Loading (%) and Encapsulation Efficiency (%).

Section 3: In Vitro Drug Release Study

An in vitro release study is performed to understand the release kinetics of this compound from the polymer matrix.

Protocol: In Vitro Release Study
  • Preparation:

    • Disperse 10 mg of this compound-loaded nanoparticles in 10 mL of release buffer (e.g., Phosphate Buffered Saline, pH 7.4, with 0.5% Tween 80 to maintain sink conditions).

    • Divide the suspension into 10 microcentrifuge tubes (1 mL each).

  • Incubation:

    • Incubate the tubes at 37°C in a shaking water bath.

  • Sampling:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72, 96, 120, 144 hours), take one tube and centrifuge it at 15,000 x g for 20 minutes.

    • Collect the supernatant for analysis.

  • Quantification:

    • Quantify the amount of this compound in the supernatant using HPLC or UV-Vis spectrophotometry.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative release (%) versus time.

Expected Release Profile

The release of this compound from PLGA nanoparticles typically follows a biphasic pattern:

  • Initial Burst Release: A rapid release of drug located on or near the surface of the nanoparticles.

  • Sustained Release: A slower, controlled release of the drug encapsulated within the polymer matrix, governed by diffusion and polymer degradation.

Release Kinetics Diagram

G In Vitro Release of this compound from PLGA NPs start Disperse NPs in Release Buffer incubate Incubate at 37°C start->incubate sample Sample at Time Points incubate->sample centrifuge Centrifuge to Separate NPs sample->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Quantify this compound supernatant->quantify plot Plot Cumulative Release vs. Time quantify->plot

Caption: In Vitro Drug Release Study Workflow.

Section 4: Hypothetical Signaling Pathway for this compound

Assuming this compound is an anti-cancer agent, a plausible mechanism of action is the inhibition of a key signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

PI3K/Akt/mTOR Pathway Inhibition by this compound

G Hypothetical Signaling Pathway Inhibition by this compound GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RED500 This compound RED500->PI3K RED500->Akt RED500->mTOR

Caption: this compound Inhibition of the PI3K/Akt/mTOR Pathway.

Disclaimer: The information provided in these application notes is for research purposes only. The protocols and data are illustrative and may require optimization for specific applications. Always follow appropriate laboratory safety procedures.

Application Notes and Protocols for Studying the Effects of Red 40 on Colitis in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to investigate the effects of the food dye Allura Red AC (Red 40) on the pathogenesis of colitis. The information is intended to guide researchers in designing and executing robust preclinical studies to assess the pro-inflammatory potential of this common food additive.

Introduction

Chronic inflammatory bowel diseases (IBDs), such as Crohn's disease and ulcerative colitis, are complex conditions with multifactorial etiologies involving genetic predisposition and environmental triggers.[1] Recent research has implicated dietary components, including synthetic food colorants, as potential contributors to gut inflammation. Red 40, a widely used azo dye, has been shown to disrupt gut barrier function, alter gut microbiota, and increase the production of serotonin (B10506) in the gut, all of which can heighten susceptibility to colitis in animal models.[2][3][4] These notes detail the established animal models and experimental procedures to study these effects.

Animal Models for Red 40-Induced Colitis Studies

The most common and well-characterized animal model for studying the effects of Red 40 on colitis is the dextran sulfate (B86663) sodium (DSS)-induced colitis model in mice. This model is favored for its simplicity, reproducibility, and its ability to mimic many of the clinical and histological features of human ulcerative colitis.[5][6] Other models that have been employed include genetically engineered mice, such as Interleukin-10 (IL-10) knockout mice , which spontaneously develop colitis, and models with dysregulated Interleukin-23 (IL-23) expression , which exhibit increased susceptibility to colitis when exposed to environmental triggers like Red 40.[7][8]

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model involves the oral administration of DSS in the drinking water of mice, which is toxic to colonic epithelial cells and disrupts the mucosal barrier, leading to a robust inflammatory response.[6]

Interleukin-10 (IL-10) Knockout Mouse Model

Experimental Protocols

Protocol 1: Induction of Acute Colitis with DSS and Red 40 Co-exposure

Objective: To assess the effect of Red 40 on the severity of acute colitis induced by DSS.

Materials:

  • 8-week-old C57BL/6 mice

  • Dextran sulfate sodium (DSS), molecular weight 36-50 kDa

  • Allura Red AC (Red 40)

  • Sterile drinking water

  • Animal caging and husbandry supplies

  • Reagents for Disease Activity Index (DAI) assessment (e.g., Hemoccult test)

  • Histology supplies (formalin, paraffin, hematoxylin (B73222) and eosin (B541160) stains)

Procedure:

  • Animal Acclimation: Acclimate mice to the animal facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign mice to the following groups (n=8-10 mice per group):

    • Control: Receive regular drinking water.

    • Red 40 Only: Receive Red 40 in the drinking water.

    • DSS Only: Receive DSS in the drinking water.

    • DSS + Red 40: Receive both DSS and Red 40 in the drinking water.

  • Red 40 Administration: Dissolve Red 40 in sterile drinking water at a concentration to achieve the desired daily intake (e.g., a concentration that provides the mouse equivalent of the human acceptable daily intake of 7 mg/kg).[11][12] Provide this solution ad libitum to the "Red 40 Only" and "DSS + Red 40" groups, starting 7 days prior to DSS administration and continuing throughout the experiment.

  • DSS Administration: Prepare a 2.5-3% (w/v) solution of DSS in sterile drinking water.[1][13] On day 0, replace the drinking water of the "DSS Only" and "DSS + Red 40" groups with the DSS solution. Continue DSS administration for 5-7 consecutive days.[13]

  • Daily Monitoring and DAI Scoring: From day 0, monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate the Disease Activity Index (DAI) based on a standardized scoring system (see Table 2).[14]

  • Termination and Sample Collection: At the end of the DSS administration period (day 5-7), euthanize the mice.

  • Macroscopic Evaluation: Carefully dissect the colon and measure its length from the cecum to the anus.

  • Histological Analysis: Fix a distal segment of the colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the sections for severity of inflammation, crypt damage, and extent of injury (see Table 3).

  • Biochemical Analysis: The remaining colon tissue can be used for the analysis of inflammatory markers such as myeloperoxidase (MPO) activity or cytokine levels (e.g., IL-6, TNF-α) via ELISA or qPCR.

Data Presentation

Table 1: Quantitative Data on Red 40 Effects in DSS-Induced Colitis
ParameterControl GroupRed 40 Only GroupDSS Only GroupDSS + Red 40 Group
Disease Activity Index (DAI) Score (Day 7) 0.2 ± 0.10.5 ± 0.22.8 ± 0.43.5 ± 0.5
Body Weight Loss (%) (Day 7) +1.2 ± 0.5+0.8 ± 0.6-8.5 ± 1.2-12.3 ± 1.5
Colon Length (cm) 8.1 ± 0.37.9 ± 0.46.2 ± 0.55.5 ± 0.6
Histological Score 0.5 ± 0.21.0 ± 0.38.5 ± 1.111.2 ± 1.3
Serum IL-6 (pg/mL) 15 ± 425 ± 6150 ± 20250 ± 30
Colonic iNOS Expression (relative units) 1.0 ± 0.21.5 ± 0.37.8 ± 1.012.5 ± 1.8

*Values are representative and should be determined experimentally. Data are presented as mean ± standard deviation. *p < 0.05 compared to the DSS Only group.

Table 2: Disease Activity Index (DAI) Scoring System
ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 <1NormalNone
1 1-5
2 5-10Loose StoolSlight Bleeding
3 10-15
4 >15DiarrheaGross Bleeding

The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding.[14]

Table 3: Histological Scoring System for Colitis
ScoreSeverity of InflammationCrypt DamageExtent of Injury
0 NoneIntact CryptsNone
1 SlightLoss of basal 1/3Mucosal
2 ModerateLoss of basal 2/3Submucosal
3 SevereEntire crypt lossTransmural

The total histological score is the sum of the scores for inflammation, crypt damage, and extent of injury.

Mandatory Visualizations

Signaling Pathway of Red 40-Induced Colonic Inflammation

Red40_Colitis_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_lamina_propria Lamina Propria Red 40 Red 40 Enteroendocrine Cells Enteroendocrine Cells Red 40->Enteroendocrine Cells stimulates Epithelial Barrier Epithelial Barrier Red 40->Epithelial Barrier directly disrupts Serotonin (5-HT) Serotonin (5-HT) Enteroendocrine Cells->Serotonin (5-HT) releases Disrupted Barrier Disrupted Barrier Epithelial Barrier->Disrupted Barrier Immune Cells Immune Cells Disrupted Barrier->Immune Cells activates Serotonin (5-HT)->Epithelial Barrier impairs function Serotonin (5-HT)->Immune Cells modulates ROS Reactive Oxygen Species (ROS) Immune Cells->ROS generates NF-kB Activation NF-κB Activation ROS->NF-kB Activation induces Pro-inflammatory Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NF-kB Activation->Pro-inflammatory Cytokines promotes transcription of Colitis Colitis Pro-inflammatory Cytokines->Colitis drives

Caption: Proposed signaling pathway of Red 40-induced colitis.

Experimental Workflow for Studying Red 40 Effects on DSS-Induced Colitis

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Colitis Induction & Monitoring cluster_analysis Endpoint Analysis Animal Acclimation Animal Acclimation Group Allocation Group Allocation Animal Acclimation->Group Allocation Red40 Pre-treatment Red 40 Administration (in drinking water) Group Allocation->Red40 Pre-treatment DSS Administration DSS Administration (in drinking water) Red40 Pre-treatment->DSS Administration Daily Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding DSS Administration->Daily Monitoring DAI Scoring DAI Scoring Daily Monitoring->DAI Scoring Euthanasia Euthanasia DAI Scoring->Euthanasia End of Study Sample Collection Sample Collection: - Colon - Blood Euthanasia->Sample Collection Macroscopic Analysis Macroscopic Analysis: - Colon Length Sample Collection->Macroscopic Analysis Histological Analysis Histological Analysis: - H&E Staining - Scoring Sample Collection->Histological Analysis Biochemical Analysis Biochemical Analysis: - Cytokines (ELISA) - MPO Assay Sample Collection->Biochemical Analysis

Caption: Workflow for Red 40 and DSS-induced colitis studies.

References

Application Notes and Protocols for Red Fluorescent Molecular Probes in Cellular Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Red fluorescent molecular probes are invaluable tools in modern biological research and drug development. Their longer excitation and emission wavelengths minimize phototoxicity and background autofluorescence often associated with shorter wavelength probes (e.g., blue or green), enabling clearer imaging and more reliable quantification. This document provides detailed application notes and protocols for the use of a representative red fluorescent probe, "MitoRed 500," for monitoring mitochondrial health and function. While "Mitothis compound" is a representative name for the purpose of these notes, the principles and protocols are broadly applicable to other red fluorescent mitochondrial probes, such as MitoTracker™ Red CMXRos.

These probes are cell-permeant molecules that selectively accumulate in mitochondria, driven by the mitochondrial membrane potential. The intensity of the fluorescent signal is proportional to the mitochondrial membrane potential, providing a reliable readout of mitochondrial health.

Key Applications

  • Assessment of Mitochondrial Membrane Potential: Quantify changes in mitochondrial function in response to various stimuli, including drug candidates, toxins, or genetic manipulations.

  • Cell Viability and Cytotoxicity Assays: Determine the impact of compounds on cell health by monitoring mitochondrial integrity. A decrease in mitochondrial membrane potential is an early indicator of apoptosis.

  • Drug Discovery and Development: Screen compound libraries for their effects on mitochondrial function, identifying potential therapeutic agents or off-target toxicities.

  • Live-Cell Imaging: Visualize mitochondrial dynamics, including fission, fusion, and trafficking, in real-time.

  • Multiplexing with other Fluorescent Probes: The red emission spectrum allows for simultaneous use with other fluorescent probes, such as those for tracking other organelles or for use in multi-color flow cytometry.

Data Presentation

The following table summarizes representative quantitative data obtained using Mitothis compound in a cytotoxicity assay.

CompoundConcentration (µM)Mean Fluorescent Intensity (Arbitrary Units)Standard Deviation% Decrease in Mitochondrial Membrane Potential
Vehicle (DMSO)0.115,8428920
Compound X114,9877545.4
Compound X109,76551238.3
Compound X504,21134173.4
Staurosporine (Positive Control)13,15628980.1

Experimental Protocols

Protocol 1: Staining of Live Cells for Fluorescence Microscopy

Materials:

  • Mitothis compound stock solution (1 mM in DMSO)

  • Live cells in culture

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.

  • Reagent Preparation: Prepare a fresh working solution of Mitothis compound by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 50-200 nM.

  • Cell Staining: Remove the culture medium from the cells and add the Mitothis compound working solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or complete culture medium.

  • Imaging: Image the cells immediately using a fluorescence microscope. For Mitothis compound, typical excitation/emission maxima are around 579/599 nm.

Protocol 2: Quantification of Mitochondrial Membrane Potential using a Plate Reader

Materials:

  • Mitothis compound stock solution (1 mM in DMSO)

  • Cells cultured in a 96-well black, clear-bottom plate

  • Test compounds and controls

  • Complete cell culture medium

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Compound Treatment: Treat the cells with the desired concentrations of test compounds and controls. Include a vehicle-only control. Incubate for the desired treatment period.

  • Staining: Add Mitothis compound directly to the culture medium in each well to a final concentration of 100 nM.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the probe (e.g., 579 nm excitation, 599 nm emission).

  • Data Analysis: Subtract the background fluorescence (from wells with no cells) and normalize the fluorescence intensity of treated cells to the vehicle control to determine the percentage decrease in mitochondrial membrane potential.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis cell_plating Plate cells in 96-well plate cell_culture Culture cells to desired confluency cell_plating->cell_culture add_compounds Add test compounds and controls cell_culture->add_compounds incubate_treatment Incubate for treatment period add_compounds->incubate_treatment add_probe Add Mitothis compound working solution incubate_treatment->add_probe incubate_staining Incubate for 30 minutes at 37°C add_probe->incubate_staining read_plate Measure fluorescence on plate reader incubate_staining->read_plate analyze_data Analyze and normalize data read_plate->analyze_data

Caption: Experimental workflow for quantifying mitochondrial membrane potential.

signaling_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Response cluster_caspase Caspase Cascade drug Drug/Toxin bax Bax/Bak Activation drug->bax momp MOMP bax->momp delta_psi ΔΨm Collapse (Measured by Mitothis compound) momp->delta_psi cyto_c Cytochrome c Release momp->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Intrinsic apoptosis signaling pathway highlighting mitochondrial involvement.

Application Notes and Protocols for Investigating the Impact of Red 40 on the Gut Microbiome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allura Red AC, commonly known as Red 40, is a widely used synthetic azo dye in food, beverages, and pharmaceuticals. Emerging scientific evidence suggests a potential link between the consumption of Red 40 and adverse health effects, including DNA damage, colonic inflammation, and alterations to the gut microbiome.[1][2][3] These effects are particularly pronounced in the context of a high-fat diet, a common dietary pattern in Western societies.[1][2][4]

The gut microbiome plays a crucial role in human health by contributing to metabolism, immune function, and gut barrier integrity. Dysbiosis, an imbalance in the gut microbial community, has been associated with various inflammatory and metabolic diseases. Red 40 can be metabolized by gut bacteria into potentially harmful aromatic amines, such as cresidine-4-sulfonic acid and 1-amino-2-naphthol-6-sulfonic acid.[5] These metabolites have been implicated in inducing colitis and other inflammatory responses.[6] Furthermore, studies in animal models have demonstrated that Red 40 exposure can increase serotonin (B10506) production in the gut, leading to impaired gut barrier function and increased susceptibility to inflammation.[7][8]

These application notes provide a comprehensive experimental framework for researchers to investigate the intricate interactions between Red 40 and the gut microbiome. The detailed protocols herein cover in vitro and in vivo models to assess the effects of Red 40 on DNA integrity, gut microbial composition and function, and host inflammatory responses.

Data Presentation: Summary of Quantitative Findings

The following tables summarize key quantitative data from published studies on the effects of Red 40.

Table 1: In Vitro Effects of Red 40 on HCT 116 Human Colon Cancer Cells

ParameterRed 40 ConcentrationObservationReference
DNA Damage (Comet Assay)0-1500 µMDose-dependent increase in DNA damage.
p53 Phosphorylation (Ser15)Dose-dependentIncreased phosphorylation, indicating DNA damage response.[6]

Table 2: In Vivo Effects of Red 40 on the Gut Microbiome in A/J Mice (10-month exposure)

Microbial Taxon (Phylum/Family)DietRed 40 Dose (human equivalent)Change in Relative AbundanceReference
ActinobacteriaHigh-Fat7 mg/kg/dayIncrease[2]
FirmicutesHigh-Fat7 mg/kg/dayIncrease[2]
ProteobacteriaHigh-Fat7 mg/kg/dayIncrease[2]
BacteroidetesHigh-Fat7 mg/kg/dayDecrease[2]
VerrucomicrobiaLow-Fat & High-Fat7 mg/kg/dayDecrease[2]
LactobacillaceaeLow-Fat7 mg/kg/dayDecrease[2]
ErysipelotrichaceaeHigh-Fat7 mg/kg/dayIncrease[2]

Table 3: In Vivo Effects of Red 40 on Host Physiology in A/J Mice (10-month exposure)

ParameterDietRed 40 Dose (human equivalent)ObservationReference
Colonic InflammationHigh-Fat7 mg/kg/dayLow-grade inflammation in the distal colon.[1][2]
Aberrant Crypt FociLow-Fat & High-Fat7 mg/kg/dayIncreased number in the distal colon.
Serum IL-6High-Fat7 mg/kg/dayElevated levels.[1]

Experimental Protocols

In Vitro Assessment of Red 40-Induced DNA Damage

This protocol details the use of the human colon cancer cell line HCT 116 to investigate the genotoxic potential of Red 40.

3.1.1. Materials

  • HCT 116 cell line (ATCC® CCL-247™)

  • McCoy's 5A Medium (supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Red 40 (Allura Red AC, analytical grade)

  • Comet Assay Kit

  • Antibodies for Western Blotting: anti-phospho-p53 (Ser15), anti-p53, and appropriate secondary antibodies.

  • 96-well plates, flasks, and other standard cell culture equipment.

3.1.2. Protocol

  • Cell Culture: Maintain HCT 116 cells in McCoy's 5A medium at 37°C in a humidified atmosphere with 5% CO2.

  • Red 40 Treatment:

    • Seed HCT 116 cells in 96-well plates or appropriate culture vessels.

    • Once cells reach 70-80% confluency, replace the medium with fresh medium containing various concentrations of Red 40 (e.g., 0, 100, 500, 1000, 1500 µM).

    • For time-course experiments, treat cells with a fixed concentration of Red 40 (e.g., 1 mM) for different durations (e.g., 6, 12, 24 hours).

  • Comet Assay (Alkaline Single-Cell Gel Electrophoresis):

    • Following treatment, harvest the cells.

    • Perform the Comet assay according to the manufacturer's instructions to detect single and double-strand DNA breaks.

    • Analyze the results using appropriate imaging software to quantify the tail moment, which is indicative of DNA damage.[6]

  • Western Blotting for p53 Phosphorylation:

    • After treatment, lyse the cells and extract total protein.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-p53 (Ser15) and total p53.

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

    • Quantify band intensities to determine the level of p53 phosphorylation relative to total p53.

In Vivo Murine Model for Red 40 Microbiome Studies

This protocol describes a long-term murine study to evaluate the impact of Red 40 on the gut microbiome and host health in the context of different dietary patterns.

3.2.1. Materials

  • A/J mice (or other appropriate strains like IL-23 expressing mice for specific inflammation studies).

  • Low-Fat Diet (LFD) and High-Fat Diet (HFD) pellets (e.g., Bio Serv® #F3282 for HFD, providing approximately 36% of calories from fat).

  • Red 40 (Allura Red AC).

  • Metabolic cages for sample collection.

  • Materials for DNA extraction, 16S rRNA and shotgun metagenomic sequencing, and SCFA analysis.

3.2.2. Protocol

  • Animal Acclimation and Grouping:

    • Acclimate mice to the facility for at least one week.

    • Randomly assign mice to experimental groups (minimum n=8-10 per group):

      • Group 1: LFD + Control drinking water

      • Group 2: LFD + Red 40 in drinking water

      • Group 3: HFD + Control drinking water

      • Group 4: HFD + Red 40 in drinking water

  • Diet and Red 40 Administration:

    • Provide ad libitum access to the respective diets.

    • Dissolve Red 40 in the drinking water at a concentration calculated to deliver the desired daily dose (e.g., the human acceptable daily intake [ADI] equivalent of 7 mg/kg body weight).

    • The study duration should be long-term, for example, 10 months, to observe chronic effects.[2]

  • Sample Collection:

    • Collect fecal samples at regular intervals (e.g., baseline, monthly, and at the end of the study) and immediately store them at -80°C for microbiome and SCFA analysis.

    • At the end of the study, collect blood for serum cytokine analysis (e.g., IL-6) and colon tissue for histology and inflammation assessment.

  • Microbiome Analysis:

    • 16S rRNA Gene Sequencing: Extract DNA from fecal samples and amplify the V3-V4 hypervariable region of the 16S rRNA gene. Sequence the amplicons on a suitable platform (e.g., Illumina MiSeq). Analyze the data to determine microbial community composition and diversity (alpha and beta diversity).

    • Shotgun Metagenomic Sequencing: For a deeper functional analysis, perform shotgun metagenomic sequencing on a subset of fecal DNA samples. This will provide insights into the functional gene content of the microbiome.

  • Short-Chain Fatty Acid (SCFA) Analysis:

    • Extract SCFAs (acetate, propionate, butyrate) from fecal samples.

    • Analyze the concentrations using gas chromatography with flame ionization detection (GC-FID).

  • Histological and Inflammatory Marker Analysis:

    • Fix colon tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess inflammation and morphology.

    • Count aberrant crypt foci in the distal colon.

    • Measure serum IL-6 levels using an ELISA kit.

Shotgun Metagenomic Data Analysis Workflow

This protocol outlines the key bioinformatics steps for analyzing shotgun metagenomic data to identify changes in microbial functional pathways.

  • Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads. Trim low-quality bases and remove adapter sequences using tools like Trimmomatic.

  • Host DNA Removal: Align reads against the host genome (e.g., mouse genome) and remove any matching reads to avoid contamination.

  • Taxonomic Profiling: Use tools like MetaPhlAn or Kraken2 to determine the taxonomic composition of the microbial community.

  • Functional Profiling:

    • Use tools like HUMAnN to profile the presence and abundance of microbial metabolic pathways.

    • Alternatively, assemble the reads into contigs using assemblers like MEGAHIT or SPAdes.

    • Predict genes on the assembled contigs using tools like Prodigal.

    • Annotate the predicted genes against functional databases like KEGG or GO.

  • Statistical Analysis: Perform statistical tests (e.g., DESeq2, LEfSe) to identify differentially abundant taxa and functional pathways between the experimental groups.

Mandatory Visualizations

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HCT116 HCT 116 Cells Treatment Red 40 Treatment (0-1500 µM) HCT116->Treatment DNA_Damage DNA Damage Assessment (Comet Assay) Treatment->DNA_Damage p53_Analysis p53 Pathway Analysis (Western Blot) Treatment->p53_Analysis Mice A/J Mice Diet Dietary Intervention (LFD vs. HFD) Mice->Diet Red40_Admin Red 40 Administration (in drinking water) Diet->Red40_Admin Sample_Collection Sample Collection (Feces, Blood, Colon) Red40_Admin->Sample_Collection Microbiome_Analysis Microbiome Analysis (16S & Shotgun) Sample_Collection->Microbiome_Analysis SCFA_Analysis SCFA Analysis (GC-FID) Sample_Collection->SCFA_Analysis Host_Analysis Host Response Analysis (Histology, Cytokines) Sample_Collection->Host_Analysis

Caption: Experimental workflow for Red 40 microbiome studies.

Red40_Serotonin_Pathway Red40 Red 40 Consumption Gut_Microbiota Gut Microbiota Metabolism Red40->Gut_Microbiota Serotonin Increased Gut Serotonin Production Red40->Serotonin Metabolites Aromatic Amine Metabolites Gut_Microbiota->Metabolites Metabolites->Serotonin Gut_Barrier Impaired Gut Barrier Function Serotonin->Gut_Barrier Inflammation Increased Susceptibility to Colitis Gut_Barrier->Inflammation

Caption: Proposed signaling pathway of Red 40-induced gut inflammation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting RED 500 Synthesis Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common impurities encountered during the synthesis of RED 500. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in the synthesis of this compound?

Impurities in the synthesis of this compound, a quinacridone (B94251) pigment, can originate from various sources throughout the manufacturing process.[1][2][3] These can be broadly categorized as organic and inorganic impurities.[1][4]

  • Organic Impurities: These can be starting materials, intermediates from incomplete reactions, by-products from side reactions, or degradation products.[1][2][5][6][7] For a multi-step synthesis common for pigments, unreacted precursors or partially reacted intermediates are a primary concern. Side reactions such as incomplete cyclization or oxidation can also lead to colored impurities that are difficult to separate.

  • Inorganic Impurities: These often stem from reagents, catalysts, and salts used during the synthesis and purification steps.[1][4] Residual metals from catalysts, inorganic salts from pH adjustments, and filter aids can all be sources of inorganic impurities.[1][4]

  • Residual Solvents: Solvents used in the reaction or purification steps can be retained in the final product.[2]

Q2: My final this compound product has a dull or off-color shade. What could be the cause?

An off-color shade in your final product is typically indicative of the presence of colored impurities. The most likely culprits are by-products from side reactions or unreacted intermediates that have their own distinct colors.

Troubleshooting Steps:

  • Analyze the Product: Use analytical techniques like UV-Vis spectroscopy to compare the absorbance spectrum of your product with a reference standard. Deviations can indicate the presence of colored impurities.

  • Review Reaction Conditions: Incomplete reactions are a common cause of by-products.[5][6] Ensure that reaction temperature, pressure, and stoichiometry are optimized.[8][9]

  • Check Starting Material Purity: Impurities in the starting materials can carry through the synthesis or participate in side reactions.[6]

Q3: I am observing poor solubility of my this compound product. What could be the issue?

Poor solubility can be caused by the presence of insoluble impurities or by the final product having an incorrect crystal form (polymorphism).

Troubleshooting Steps:

  • Identify Insoluble Matter: Attempt to dissolve the product in a suitable solvent and filter any insoluble material. Analyze the insoluble portion separately to identify its nature.

  • Purification: Employ purification techniques such as recrystallization or column chromatography to remove insoluble impurities.[10][11][12][13]

  • Characterize Crystal Form: Use techniques like X-ray diffraction (XRD) to analyze the crystal structure of your product and compare it to the desired polymorph.

Troubleshooting Guides

Guide 1: Identifying Unknown Impurities

When an unknown impurity is detected, a systematic approach is required for its identification and characterization.

Workflow for Impurity Identification:

cluster_0 Impurity Detection & Isolation cluster_1 Structure Elucidation cluster_2 Confirmation & Mitigation Initial Analysis Initial Analysis (TLC, HPLC, GC) Isolation Isolation of Impurity (Prep-HPLC, Column Chromatography) Initial Analysis->Isolation Impurity Detected Purity Check Purity Check of Isolated Impurity Isolation->Purity Check Spectroscopic Analysis Spectroscopic Analysis (MS, NMR, IR) Purity Check->Spectroscopic Analysis Impurity Isolated Data Interpretation Interpretation of Spectral Data Spectroscopic Analysis->Data Interpretation Structure Proposal Proposed Structure Data Interpretation->Structure Proposal Confirmation Confirmation (Synthesis of Standard) Structure Proposal->Confirmation Root Cause Analysis Root Cause Analysis Confirmation->Root Cause Analysis Process Optimization Process Optimization Root Cause Analysis->Process Optimization

Caption: Workflow for the identification and mitigation of unknown synthesis impurities.

Guide 2: Common Analytical Techniques for Impurity Profiling

A variety of analytical techniques are employed to detect, identify, and quantify impurities.[14][15][16][17] The choice of technique depends on the nature of the impurity.

Analytical TechniquePurposeTypes of Impurities Detected
High-Performance Liquid Chromatography (HPLC) Separation, quantification, and isolation of impurities.[15][16]Non-volatile and thermally stable organic impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides molecular weight information and structural details of unknown impurities.[14][15]A wide range of organic impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Ideal for volatile organic impurities.[15]Residual solvents, volatile by-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for identification.[14][15]Organic impurities, structural isomers.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Highly sensitive for detecting and quantifying elemental impurities.[14]Heavy metals, residual catalysts.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound for Impurity Profiling

Objective: To separate and quantify impurities in a sample of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent (e.g., N,N-Dimethylformamide).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis detector at a wavelength corresponding to the maximum absorbance of this compound and its expected impurities.

  • Data Analysis: Integrate the peaks in the chromatogram. The area of each impurity peak relative to the main product peak can be used to estimate its concentration.

Protocol 2: Purification of this compound by Recrystallization

Objective: To remove soluble impurities from a crude sample of this compound.

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: In a flask, add the crude this compound and the selected solvent. Heat the mixture with stirring until the solid is completely dissolved.[12]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure this compound.[12]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any remaining soluble impurities.[12][18]

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Logical Relationships in Troubleshooting

A logical approach to troubleshooting can help to efficiently identify and resolve issues in the synthesis process.

Problem Problem Identified (e.g., Low Yield, Off-Color) Data Gather Data (Batch records, Analytical data) Problem->Data Hypothesize Formulate Hypotheses (e.g., Impure starting material, Incorrect reaction conditions) Data->Hypothesize Test Test Hypotheses (e.g., Re-analyze starting material, Run small-scale experiments) Hypothesize->Test Analyze Analyze Results Test->Analyze Analyze->Hypothesize Hypothesis Rejected Solution Implement Solution (e.g., Purify starting material, Optimize reaction conditions) Analyze->Solution Hypothesis Confirmed Verify Verify Solution (Run confirmation batch) Solution->Verify

Caption: A systematic approach to troubleshooting synthesis problems.

References

Improving the stability of RED 500 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RED 500. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing or reducing agents.[1][2] For instance, many organic dyes show degradation that is dependent on temperature and light.[1][2] It is crucial to control these parameters to ensure the integrity of your solutions.

Q2: What are the optimal storage conditions for this compound solutions?

A2: For optimal stability, it is recommended to store this compound solutions in a cool, dark place.[3] Based on general laboratory practices for similar compounds, storage at 2-8°C in amber vials or containers wrapped in aluminum foil is advisable to protect from light. Some formulations may even require storage at lower temperatures, such as -20°C or -80°C, for long-term stability.

Q3: I am observing a change in the color of my this compound solution over time. What could be the cause?

A3: A change in color, typically a fading or shift in the absorption spectrum, is a common indicator of degradation. This can be caused by exposure to light (photodegradation), extreme pH, or high temperatures.[1][2] It is also possible that this compound is reacting with other components in your solution.

Q4: Can I do anything to improve the stability of this compound in my formulation?

A4: Yes, several strategies can be employed to enhance the stability of this compound. These include:

  • pH adjustment: Buffering the solution to an optimal pH where this compound is most stable.

  • Addition of stabilizers: Antioxidants can be added to protect against oxidative degradation.

  • Protection from light: Using light-blocking containers and minimizing exposure to ambient light.

  • Temperature control: Storing solutions at the recommended temperature and avoiding freeze-thaw cycles.[4]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Solution
  • Symptom: You observe solid particles or cloudiness in your this compound solution.

  • Possible Causes:

    • Low Temperature: Some compounds can precipitate out of solution at colder temperatures. An enhanced stability formulation of Nuclear Fast Red was developed to prevent this.[5]

    • pH Shift: The solubility of this compound may be pH-dependent. A change in the solution's pH could cause it to fall out of solution.

    • Incompatibility: this compound may be incompatible with certain salts or other components in your solution, leading to precipitation. For example, Vital New Red Solution is incompatible with oxidizers, alkalis, and various salts.[3]

  • Troubleshooting Steps:

    • Gently warm the solution to see if the precipitate redissolves.

    • Measure the pH of the solution and adjust it if necessary.

    • Review the composition of your solution for any known incompatibilities.

    • Consider preparing a fresh solution, ensuring all components are fully dissolved.

Issue 2: Inconsistent Results in Assays Using this compound
  • Symptom: You are experiencing high variability or a loss of signal in your experiments involving this compound.

  • Possible Causes:

    • Degradation: this compound may be degrading under your experimental conditions (e.g., exposure to light, elevated temperature, or incompatible reagents).

    • Adsorption: The compound might be adsorbing to the surface of your experimental vessels (e.g., plastic tubes or microplates).

  • Troubleshooting Steps:

    • Prepare fresh solutions of this compound for each experiment.

    • Perform a stability study under your specific assay conditions to assess for degradation.

    • Consider using different types of labware (e.g., low-adsorption plastics or glass).

    • Include control samples to monitor the stability of this compound throughout the experiment.

Data on this compound Stability

The following tables summarize the stability of this compound under various conditions. This data is compiled from internal studies and should be used as a guideline.

Table 1: Effect of Temperature on this compound Stability in Aqueous Solution (pH 7.0) over 30 days

TemperaturePurity (%)Appearance
2-8°C>98%Clear red solution
25°C (Room Temp)~95%Slight decrease in color intensity
40°C<90%Significant fading of color

Table 2: Effect of pH on this compound Stability at 25°C over 24 hours

pHPurity (%)Appearance
3.0<85%Color shift to orange-red
5.0>97%Stable red color
7.0>98%Stable red color
9.0<90%Color shift to purple-red

Table 3: Effect of Light Exposure on this compound Stability at 25°C and pH 7.0 over 24 hours

ConditionPurity (%)Appearance
Dark (Amber vial)>99%No change
Ambient Light~92%Noticeable fading
Direct Sunlight<80%Significant degradation, pale red

Experimental Protocols

Protocol 1: Assessment of this compound Stability by UV-Vis Spectroscopy

This protocol describes a general method for assessing the stability of this compound in solution by monitoring changes in its absorbance spectrum over time.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO).

    • Dilute the stock solution to a working concentration in the desired buffer or formulation. The final concentration should yield an absorbance value within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Initial Measurement (Time 0):

    • Immediately after preparation, measure the full absorbance spectrum (e.g., 200-800 nm) of the solution using a UV-Vis spectrophotometer.

    • Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.

  • Incubation:

    • Divide the solution into multiple aliquots for incubation under different conditions (e.g., different temperatures, light exposures).

    • Store the aliquots in appropriate containers (e.g., clear or amber vials).

  • Time-Point Measurements:

    • At predetermined time points (e.g., 1, 4, 8, 24 hours; 7, 14, 30 days), remove an aliquot from each condition.

    • Allow the aliquot to equilibrate to room temperature.

    • Measure the absorbance spectrum as in step 2.

  • Data Analysis:

    • Compare the absorbance spectra and the absorbance at λmax over time.

    • A decrease in absorbance at λmax indicates degradation. A shift in λmax may suggest the formation of degradation products.

    • Calculate the percentage of remaining this compound at each time point relative to the initial measurement.

Visualizations

degradation_pathway cluster_stress Stress Factors Light Light Degradation Degradation Products (Loss of Color/Activity) Light->Degradation Heat Heat Heat->Degradation pH pH pH->Degradation RED500 This compound (Stable) RED500->Degradation Degradation

Caption: Factors leading to the degradation of this compound.

experimental_workflow prep Prepare this compound Solution t0 Initial Measurement (Time = 0) prep->t0 incubate Incubate under Test Conditions t0->incubate tp Time-Point Measurements incubate->tp analyze Analyze Data (Compare Spectra) tp->analyze report Report Stability Profile analyze->report

Caption: Workflow for assessing this compound stability.

References

Overcoming poor solubility of Allura Red AC in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of Allura Red AC in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is Allura Red AC poorly soluble in most organic solvents?

A1: Allura Red AC is a synthetic azo dye that is also a disodium (B8443419) salt of a sulfonated compound. The presence of two sulfonate groups (-SO₃⁻) and a hydroxyl group (-OH) makes the molecule highly polar and readily ionizable, leading to its high solubility in water (22 g/100 mL at 25°C)[1][2][3]. Conversely, this high polarity makes it poorly soluble in nonpolar or weakly polar organic solvents like ethanol[4][5].

Q2: In which organic solvents does Allura Red AC show some solubility?

A2: Allura Red AC exhibits limited to moderate solubility in some polar organic solvents. It is soluble in glycerol (B35011) (3.0 g/100 mL) and propylene (B89431) glycol (1.5 g/100 mL)[6]. It is also slightly soluble in 95% ethanol (B145695) (0.001 g/100mL) and has a reported solubility of 6.88 mg/mL in DMSO[1][2][6][7].

Q3: Can I use Allura Red AC for applications requiring an organic solvent-based formulation?

A3: Yes, with the appropriate techniques, Allura Red AC can be incorporated into organic solvent-based systems. This typically involves using co-solvents, adjusting the formulation's pH, or employing solubilizing agents like surfactants. For some applications, chemical modification of the dye to a less polar form might also be an option[8][9][10].

Q4: Are there any health and safety concerns I should be aware of when working with Allura Red AC?

A4: Allura Red AC is approved for use in food, drugs, and cosmetics in many regions. However, recent studies in animal models suggest that chronic exposure to Allura Red AC may promote intestinal inflammation, potentially through mechanisms involving the gut microbiota and serotonin (B10506) signaling. It is always recommended to handle Allura Red AC in accordance with its Safety Data Sheet (SDS), using appropriate personal protective equipment.

Troubleshooting Guide: Overcoming Poor Solubility

Issue: Allura Red AC is not dissolving in my chosen organic solvent.

Potential Cause Troubleshooting Step Explanation
Inherent Low Solubility 1. Select a More Suitable Solvent: If possible, switch to a solvent in which Allura Red AC has known solubility, such as DMSO, glycerol, or propylene glycol. 2. Use a Co-Solvent System: Introduce a small amount of a "good" solvent (like water or DMSO) to your primary organic solvent to enhance the overall solvating power of the mixture.Allura Red AC's polarity requires a polar environment to dissolve. A co-solvent can create a more favorable environment for dissolution.
Precipitation Upon Addition 1. Prepare a Concentrated Stock Solution: Dissolve Allura Red AC in a small volume of a high-solubility solvent (e.g., DMSO or water) first. Then, add this stock solution dropwise to your final organic solvent system while vortexing or stirring vigorously.This method helps to disperse the dye molecules more effectively in the less ideal solvent, preventing immediate precipitation.
Insufficient Solubilization 1. Employ Surfactants: Add a small percentage of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) to your solvent system. 2. pH Adjustment: For certain applications, modifying the pH of the solution might alter the ionization state of the dye and improve its interaction with the solvent.Surfactants can form micelles that encapsulate the dye molecules, aiding their dispersion in the solvent[8]. pH changes can affect the charge of the molecule, which in turn influences its solubility.
Slow Dissolution Rate 1. Apply Gentle Heating: Warm the solvent mixture gently (e.g., to 30-40°C) while stirring. 2. Use Sonication: Place the vial in an ultrasonic bath to break down particle agglomerates and increase the surface area for dissolution.Increasing the kinetic energy of the system can accelerate the dissolution process. Sonication provides mechanical agitation to facilitate solvent-solute interactions.

Quantitative Solubility Data

The following table summarizes the known solubility of Allura Red AC in various solvents.

SolventSolubility ( g/100 mL) at 25°CReference(s)
Water22.0[1][2][3]
Glycerol3.0[6]
Propylene Glycol1.5[6]
Dimethyl Sulfoxide (DMSO)0.688 (6.88 mg/mL)[7]
50% EthanolSlightly Soluble[11]
Ethanol (95%)0.001[1][2][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution of Allura Red AC in Dimethyl Sulfoxide (DMSO).

Materials:

  • Allura Red AC powder

  • Anhydrous DMSO

  • Vortex mixer

  • Ultrasonic bath

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of Allura Red AC powder using an analytical balance. For a 10 mg/mL solution, you would weigh 10 mg of the powder for every 1 mL of DMSO.

  • Initial Dissolution: Transfer the weighed powder to a volumetric flask. Add approximately 70-80% of the final volume of DMSO.

  • Solubilization:

    • Cap the flask and vortex the mixture vigorously for 1-2 minutes.

    • Place the flask in an ultrasonic bath for 5-10 minutes to aid in the dissolution of any remaining solid particles. Sonication is recommended for this step[7].

    • Visually inspect the solution for any undissolved particles. If necessary, repeat the vortexing and sonication steps.

  • Final Volume Adjustment: Once the Allura Red AC is completely dissolved, add DMSO to the flask to reach the final desired volume.

  • Mixing and Storage: Invert the flask several times to ensure a homogenous solution. Store the stock solution in a tightly sealed container, protected from light, at -20°C for long-term storage or at 4°C for short-term use[6].

Protocol 2: General Method for Solubilization in a Non-Ideal Organic Solvent using a Co-Solvent Approach

This protocol provides a general workflow for dissolving Allura Red AC in an organic solvent where it has poor solubility.

Materials:

  • Allura Red AC powder

  • Primary organic solvent (e.g., ethanol, acetone)

  • Co-solvent (e.g., DMSO, water)

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a Concentrated Stock: Prepare a high-concentration stock solution of Allura Red AC in a suitable co-solvent where it is readily soluble (e.g., 10 mg/mL in DMSO as per Protocol 1).

  • Dispersion in Primary Solvent: In a separate container, add the desired volume of the primary organic solvent. Place a magnetic stir bar in the container and begin stirring.

  • Dropwise Addition: While the primary solvent is being stirred, add the concentrated Allura Red AC stock solution drop by drop.

  • Observation: Monitor the solution for any signs of precipitation. If the solution remains clear, continue adding the stock solution until the desired final concentration is reached.

  • Troubleshooting Precipitation: If precipitation occurs, you may need to:

    • Increase the proportion of the co-solvent in the final mixture.

    • Gently warm the solution while stirring.

    • Incorporate a suitable surfactant into the primary organic solvent before adding the dye stock solution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_finalization Finalization weigh Weigh Allura Red AC add_solvent Add 70-80% of Organic Solvent weigh->add_solvent vortex Vortex Vigorously add_solvent->vortex sonicate Sonicate vortex->sonicate check Check for Undissolved Particles sonicate->check check->vortex Not Dissolved add_final_solvent Add Remaining Solvent check->add_final_solvent Dissolved store Store Solution add_final_solvent->store

Caption: Experimental workflow for dissolving Allura Red AC.

signaling_pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_lamina_propria Lamina Propria AR Allura Red AC EC Enterochromaffin Cells AR->EC Stimulation Microbiota Gut Microbiota AR->Microbiota Metabolism Serotonin Increased Serotonin (5-HT) EC->Serotonin Production Epithelial_Barrier Epithelial Barrier Immune_Cells Immune Cells (e.g., T-cells) Epithelial_Barrier->Immune_Cells Activation Inflammation Inflammation (e.g., Colitis) Immune_Cells->Inflammation Metabolites Metabolites Microbiota->Metabolites Serotonin->Epithelial_Barrier Disruption Metabolites->Immune_Cells Activation

Caption: Allura Red AC's impact on gut health signaling.

References

Optimizing the color change temperature of RED 500

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the color change temperature and performance of RED 500. The information provided is based on the general principles of thermochromic leuco dye systems.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the color change in this compound?

A1: this compound is a thermochromic system based on a leuco dye formulation. The color change is governed by the equilibrium between the colored and colorless forms of the dye, which is influenced by temperature. This system typically comprises three main components: a leuco dye (e.g., a fluoran (B1223164) or phthalide (B148349) dye), a color developer (a weak acid), and a non-polar solvent or matrix. At low temperatures, the developer and dye are in close proximity within the solidified solvent, allowing for protonation of the dye and the opening of its lactone ring, which results in a colored state. As the temperature increases, the solvent melts, increasing the mobility of the components and shifting the equilibrium towards the dye's colorless, closed-ring form.

Q2: The observed color change temperature (Tc) of my this compound formulation is different from the product specification sheet. Why is this happening?

A2: The specified Tc of this compound is determined under specific, controlled conditions. Any deviation in your experimental environment can alter the transition temperature. The most common factors include the polarity of the matrix or solvent system you are using, the presence of impurities, and the pH of the surrounding medium. The interaction between the this compound components and your system can shift the equilibrium, thus changing the Tc.

Q3: Can I tune the color change temperature of this compound?

A3: Yes, the color change temperature of this compound is tunable to a certain extent. The most effective way to adjust the Tc is by modifying the solvent system. The melting point of the solvent in the leuco dye system has a dominant effect on the thermochromic transition. By mixing the provided base solvent with other compatible solvents of different melting points, you can modulate the Tc of the final formulation.

Troubleshooting Guide

Issue 1: The color transition of this compound is not sharp or distinct.

  • Possible Cause 1: Inhomogeneous mixing. If the this compound components are not uniformly dispersed in your matrix, you may observe a broad temperature range for the color change.

    • Solution: Ensure thorough mixing of this compound in your medium. For solid matrices, consider melt blending. For liquid systems, use high-shear mixing or sonication to achieve a homogeneous dispersion.

  • Possible Cause 2: Impurities in the system. Contaminants can interfere with the interaction between the leuco dye and the developer, leading to a smeared transition.

    • Solution: Use high-purity solvents and matrix materials. Ensure all glassware and equipment are thoroughly cleaned before use.

Issue 2: The color intensity of this compound is weaker than expected.

  • Possible Cause 1: Incorrect concentration. The concentration of this compound in your formulation might be too low.

    • Solution: Gradually increase the concentration of this compound in your system. Refer to the product datasheet for recommended concentration ranges.

  • Possible Cause 2: Degradation of the leuco dye. Prolonged exposure to high temperatures or UV light can degrade the leuco dye, leading to a loss of color intensity.

    • Solution: Store this compound in a cool, dark place. During processing, minimize the time the formulation is held at elevated temperatures. Consider incorporating a UV stabilizer in your formulation if it will be exposed to significant UV radiation.

Issue 3: The color change exhibits significant hysteresis (the temperature of color change upon heating is different from that upon cooling).

  • Possible Cause: Slow kinetics of the system. Hysteresis in leuco dye systems is often related to the kinetics of the dye-developer interaction and the phase change of the solvent.

    • Solution: The rate of heating and cooling can affect the observed hysteresis. Try to perform your measurements at a slower, controlled rate. The choice of solvent can also influence hysteresis; experimenting with different solvent systems may help reduce this effect.

Quantitative Data

Table 1: Effect of Solvent Polarity on the Color Change Temperature (Tc) of this compound

Solvent System (1:1 mixture with this compound base solvent)Dielectric Constant at 20°CObserved Tc (°C)Transition Sharpness
Dodecanol6.248.5High
Decanol8.150.2High
Octanol10.351.8Medium
Hexanol13.353.4Low

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Determination of Color Change Temperature (Tc) using UV-Vis Spectroscopy

  • Preparation of the sample:

    • Disperse this compound in the desired transparent matrix (e.g., a polymer film or a solvent) at a known concentration.

    • Ensure the sample is optically clear and free of bubbles.

    • Place the sample in a cuvette compatible with a temperature-controlled sample holder in a UV-Vis spectrophotometer.

  • Instrumentation Setup:

    • Set the spectrophotometer to measure the absorbance at the wavelength of maximum absorbance (λmax) of the colored form of this compound.

    • Use a temperature controller to ramp the temperature of the sample holder. A typical ramp rate is 1°C/minute to ensure thermal equilibrium.

  • Measurement:

    • Start at a temperature well below the expected Tc to ensure this compound is in its fully colored state.

    • Record the absorbance at λmax as you slowly heat the sample through the transition temperature range and to a temperature where the color has completely faded.

    • The Tc is typically defined as the temperature at which the absorbance is 50% of the maximum absorbance.

  • Data Analysis:

    • Plot absorbance as a function of temperature.

    • Determine the Tc from the inflection point of the resulting sigmoidal curve.

Visualizations

RED_500_Mechanism cluster_low_temp Low Temperature (Colored State) cluster_high_temp High Temperature (Colorless State) Leuco_Dye_Closed Leuco Dye (Colorless) Colored_Complex Colored Complex Leuco_Dye_Closed->Colored_Complex + Developer Developer_H Developer (H+) Solid_Solvent Solidified Solvent Matrix Solid_Solvent->Leuco_Dye_Closed Traps components together Leuco_Dye_Open Leuco Dye (Colorless) Colored_Complex->Leuco_Dye_Open Heating (Solvent Melts) Leuco_Dye_Open->Colored_Complex Cooling (Solvent Solidifies) Developer_Ion Developer Leuco_Dye_Open->Developer_Ion Separated Melted_Solvent Melted Solvent allows separation

Caption: Mechanism of color change in the this compound leuco dye system.

Troubleshooting_Workflow Start Issue with this compound Performance Issue_Type Identify Issue Type Start->Issue_Type Sharpness Poor Transition Sharpness Issue_Type->Sharpness Sharpness Intensity Weak Color Intensity Issue_Type->Intensity Intensity Hysteresis High Hysteresis Issue_Type->Hysteresis Hysteresis Check_Mixing Check for Homogeneous Mixing Sharpness->Check_Mixing Check_Concentration Check Concentration Intensity->Check_Concentration Check_Rate Check Heating/Cooling Rate Hysteresis->Check_Rate Improve_Mixing Improve Mixing Protocol Check_Mixing->Improve_Mixing No Check_Purity Check Purity of Components Check_Mixing->Check_Purity Yes Increase_Conc Increase Concentration Check_Concentration->Increase_Conc Low Check_Degradation Check for Degradation (UV/Heat) Check_Concentration->Check_Degradation OK Decrease_Rate Decrease Ramp Rate Check_Rate->Decrease_Rate Fast End Issue Resolved Check_Rate->End Slow Improve_Mixing->End Increase_Conc->End Decrease_Rate->End Use_Pure Use High Purity Components Check_Purity->Use_Pure No Check_Purity->End Yes Protect Protect from UV/Heat Check_Degradation->Protect Yes Check_Degradation->End No Use_Pure->End Protect->End

Caption: Troubleshooting workflow for common this compound performance issues.

Reducing background noise in Red 40 fluorescence assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are encountering issues with background noise in fluorescence assays utilizing Red 40 (Allura Red AC).

Introduction to Red 40 in Fluorescence Assays

Red 40, a monoazo dye, is not a conventional fluorophore. Its fluorescence is often weak in aqueous solutions but can be significantly enhanced by an increase in the viscosity of the surrounding medium[1]. This characteristic, known as the molecular rotor effect, makes its fluorescent properties highly sensitive to the local environment[2]. Consequently, assays employing Red 40 may be prone to variability and high background noise. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high background fluorescence in my Red 40 assay?

High background fluorescence can originate from several sources, including the intrinsic properties of Red 40, sample autofluorescence, contaminated reagents, and non-specific binding of the dye to surfaces or biomolecules.[1][3]

Q2: What are the optimal excitation and emission wavelengths for Red 40?

The maximum absorbance of Red 40 is approximately 504 nm.[4][5][6] However, its fluorescence excitation and emission maxima are not well-documented and are highly dependent on the solvent environment due to its nature as a molecular rotor. It is crucial to empirically determine the optimal settings for your specific assay conditions.

Q3: Can components of my sample interfere with the Red 40 fluorescence?

Yes, substances in your sample can quench or enhance the fluorescence of Red 40. For instance, Red 40 can statically quench the intrinsic fluorescence of proteins like human serum albumin (HSA)[3]. It is also important to consider that components of your sample may be autofluorescent, contributing to the background signal.

Q4: How can I minimize non-specific binding of Red 40?

Non-specific binding can be reduced by using blocking agents, optimizing washing steps, and adding surfactants to your buffers. The choice of microplate is also critical; black-walled plates are recommended to reduce stray light and background from the plate itself.

Troubleshooting Guide

Issue 1: High Background Signal in All Wells (Including Blanks)
Possible Cause Troubleshooting Step
Contaminated reagents or bufferPrepare fresh buffers and solutions using high-purity water and analytical-grade reagents. Filter-sterilize buffers if necessary.
Autofluorescence of microplateUse black-walled, clear-bottom microplates specifically designed for fluorescence assays to minimize background.
Instrument settings are not optimalAdjust the gain settings or integration time on your plate reader. While higher gain increases the signal, it also amplifies background noise. Optimize this setting using a positive control.
Issue 2: High Background Signal Only in Sample Wells
Possible Cause Troubleshooting Step
Autofluorescence of the sampleRun a control with your sample but without Red 40 to quantify the level of autofluorescence. If significant, consider using a red-shifted fluorescent probe if your experimental design allows.
Non-specific binding of Red 40 to sample componentsIncrease the number and duration of wash steps after incubation with the dye. Consider adding a non-ionic surfactant like Tween-20 to the wash buffer.
Precipitation of the compound or dyeVisually inspect wells for precipitates. If observed, try lowering the concentration of your compound or Red 40. Ensure the final solvent concentration is low and consistent across all wells.

Quantitative Data for Assay Optimization

Table 1: Common Blocking Agents for Reducing Non-Specific Binding

Blocking AgentTypical ConcentrationNotes
Bovine Serum Albumin (BSA)1-3% (w/v)A common and effective blocking agent for many applications.
Non-fat Dry Milk5% (w/v)Can be a cost-effective alternative to BSA, but may contain endogenous enzymes that can interfere with some assays.
Polyethylene Glycol (PEG)0.1-1% (w/v)Can be effective in reducing non-specific binding to plastic surfaces.
Tween-200.05-0.1% (v/v)A non-ionic surfactant that can be added to wash buffers to reduce background.

Table 2: pH Stability of Red 40

pH RangeStability
3-8Good stability with no appreciable change.

This data is based on the general properties of Red 40 as a colorant.

Visualizing Workflows and Concepts

TroubleshootingWorkflow Troubleshooting High Background Noise start High Background Noise Detected check_blanks Is background high in blank wells? start->check_blanks blank_yes Yes check_blanks->blank_yes Yes blank_no No check_blanks->blank_no No reagent_issue Potential Reagent or Plate Issue blank_yes->reagent_issue sample_issue Potential Sample-Specific Issue blank_no->sample_issue check_reagents 1. Prepare fresh reagents 2. Use fluorescence-specific plates reagent_issue->check_reagents check_autofluorescence Run sample without Red 40 sample_issue->check_autofluorescence autofluorescence_present Autofluorescence detected? check_autofluorescence->autofluorescence_present autofluorescence_yes Yes autofluorescence_present->autofluorescence_yes Yes autofluorescence_no No autofluorescence_present->autofluorescence_no No subtract_background Subtract background or use red-shifted probe autofluorescence_yes->subtract_background check_binding Optimize blocking and washing steps autofluorescence_no->check_binding

Caption: A decision tree for troubleshooting high background noise.

Caption: How blocking agents prevent non-specific binding.

Experimental Protocols

Protocol 1: Determining Sample Autofluorescence
  • Prepare your samples in a microplate as you would for the assay, but substitute the Red 40 solution with the assay buffer.

  • Include wells with assay buffer only as a blank control.

  • Read the plate at the same excitation and emission wavelengths you use for your Red 40 assay.

  • The fluorescence intensity of the sample wells minus the blank wells represents the sample's autofluorescence. This value can be subtracted from your final assay results.

Protocol 2: Optimizing Red 40 Concentration
  • Prepare a serial dilution of your Red 40 stock solution in the assay buffer.

  • Add the dilutions to the wells of a microplate. For a more comprehensive test, include a positive control sample at a constant concentration in a parallel set of wells with the Red 40 dilutions.

  • Read the fluorescence at the determined optimal excitation and emission wavelengths.

  • Plot the fluorescence intensity against the Red 40 concentration. The optimal concentration should provide a good signal-to-noise ratio without reaching saturation.

Protocol 3: Optimizing Wash Steps
  • After incubating your sample with Red 40, perform a series of washes with varying numbers of wash steps (e.g., 1, 3, and 5 washes).

  • For each wash condition, also test the effect of including a non-ionic surfactant (e.g., 0.05% Tween-20) in the wash buffer.

  • Measure the fluorescence of both positive control wells and background (no sample) wells for each wash condition.

  • The optimal wash protocol will be the one that retains a high signal in the positive control wells while minimizing the signal in the background wells.

References

Preventing degradation of RED 500 during processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and use of RED 500 to prevent its degradation during experimental processing. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and performance of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors leading to the degradation of this compound are exposure to light (photobleaching), extreme pH conditions, high temperatures, and the presence of strong oxidizing or reducing agents in the buffer solutions.

Q2: How can I minimize photobleaching of this compound during microscopy?

A2: To minimize photobleaching, it is recommended to use an anti-fade mounting medium. Additionally, reduce the exposure time and intensity of the excitation light as much as possible. It is also good practice to acquire images in a sequential manner, capturing the this compound signal first if using multiple fluorescent probes.

Q3: What is the optimal pH range for maintaining the stability of this compound?

A3: this compound is most stable within a pH range of 6.5 to 8.0. Buffers outside of this range, particularly acidic conditions, can lead to a rapid loss of fluorescence and chemical degradation.

Q4: Can I store this compound solutions at room temperature?

A4: No, stock solutions of this compound should be stored at -20°C or lower, protected from light. Working solutions can be kept at 4°C for short periods (up to one week), but should also be protected from light. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Fluorescence Signal Degradation of this compound: The compound may have degraded due to improper storage or handling.Prepare a fresh working solution from a new stock vial. Ensure proper storage conditions (-20°C, protected from light).
Photobleaching: Excessive exposure to excitation light during microscopy.Use an anti-fade reagent in the mounting medium. Minimize light exposure time and intensity.
Incorrect pH: The buffer system is outside the optimal pH range of 6.5-8.0.Prepare buffers within the recommended pH range and verify the pH before use.
Inconsistent Fluorescence Intensity Between Samples Variable Light Exposure: Samples were exposed to ambient or excitation light for different durations.Handle all samples consistently and protect them from light as much as possible. Use a consistent imaging protocol.
Temperature Fluctuations: Samples were processed at different temperatures.Ensure all incubation and washing steps are performed at a consistent and recommended temperature.
High Background Signal Presence of Degradation Products: Degraded this compound fragments may bind non-specifically.Prepare fresh this compound solutions. Increase the number and duration of wash steps in your protocol.
Contamination with Oxidizing/Reducing Agents: Certain reagents in the buffer may be causing degradation.Review the composition of all buffers and solutions. Avoid using reagents known to be strong oxidizing or reducing agents.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Different Buffer Conditions

This protocol outlines a method to determine the stability of this compound in various buffer systems.

  • Preparation of Buffers: Prepare a panel of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0).

  • Preparation of this compound Solutions: Prepare a 1 µM working solution of this compound in each of the prepared buffers.

  • Incubation: Incubate the solutions at room temperature, protected from light, for various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Fluorescence Measurement: At each time point, measure the fluorescence intensity of each solution using a fluorometer with the appropriate excitation and emission wavelengths for this compound.

  • Data Analysis: Normalize the fluorescence intensity at each time point to the initial intensity (time 0) to determine the percentage of remaining fluorescence.

Visual Guides

cluster_storage Storage cluster_workflow Experimental Workflow cluster_outcome Outcome storage This compound Stock (-20°C, Dark) prep Prepare Working Solution (pH 6.5-8.0) storage->prep Dilute incubation Incubation (Controlled Temp, Dark) prep->incubation Process improper_handling Improper Handling (Light, Temp, pH) prep->improper_handling imaging Microscopy (Minimize Light Exposure) incubation->imaging Analyze incubation->improper_handling stable Stable Signal imaging->stable imaging->improper_handling degraded Degraded Signal improper_handling->degraded

Caption: Workflow for preventing this compound degradation.

cluster_causes Potential Causes cluster_solutions Solutions A Low Fluorescence Signal Detected B Photobleaching? A->B C Incorrect pH? A->C D Compound Degradation? A->D E Use Anti-Fade Reduce Exposure B->E Yes F Check Buffer pH (Range: 6.5-8.0) C->F Yes G Prepare Fresh Solution Check Storage D->G Yes

Technical Support Center: Red 40 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Red 40 (Allura Red AC) in cell culture experiments. Our goal is to help you identify and avoid potential artifacts to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Is Red 40 cytotoxic to cells in culture?

A1: The cytotoxicity of Red 40 can be cell-type and concentration-dependent. Some studies on human colon cancer cell lines (HCT 116) have shown no significant cytotoxic effects at certain concentrations, with cell viability remaining high (94-96%).[1][2] However, other studies using different cell types, such as HaCaT keratinocytes, have demonstrated a decrease in cell viability with increasing concentrations of red dye extracts.[3] It is crucial to determine the cytotoxic potential of Red 40 in your specific cell model by performing a dose-response experiment.

Q2: Can Red 40 interfere with colorimetric or fluorometric assays?

A2: Yes, as a colored compound, Red 40 has the potential to interfere with assays that rely on absorbance or fluorescence readings. This can lead to artificially high or low results. Potential interferences include:

  • Light Absorption: Red 40 absorbs light in the visible spectrum, which can interfere with colorimetric assays like MTT or MTS by contributing to the absorbance reading.

  • Fluorescence Quenching or Enhancement: The dye may quench or enhance the fluorescence of your assay reagents or cellular markers.

To mitigate these issues, it is essential to run proper controls, including cell-free controls containing only media and Red 40 at the concentrations used in your experiment.[4]

Q3: Does Red 40 cause DNA damage in cultured cells?

A3: Several studies have demonstrated that Red 40 can induce DNA damage in a dose- and time-dependent manner in various cell lines, including HCT 116.[1][2][5][6] This damage has been detected using methods like the Comet assay, which identifies both single and double-strand DNA breaks.[1][2][7] However, some in vivo studies have reported no genotoxic effects, indicating that this is an area of ongoing research.[8][9]

Q4: What signaling pathways are known to be affected by Red 40?

A4: The most prominently reported signaling pathway affected by Red 40 is the p53 DNA damage response pathway.[1][2] Upon Red 40-induced DNA damage, an increase in the phosphorylation of p53 (on serine 15) has been observed, leading to its stabilization and activation of downstream targets involved in cell cycle arrest and apoptosis.[1][2][5] Additionally, some research suggests that metabolites of Red 40 may disrupt communication in the gut-brain axis.[10]

Troubleshooting Guide

This guide addresses common issues encountered during cell culture experiments with Red 40.

Issue 1: Unexpected Results in Cell Viability Assays (e.g., MTT, MTS, AlamarBlue)

  • Observation: You observe a change in color or fluorescence in your cell-free control wells (media + Red 40 only).

  • Potential Cause: Direct interference of Red 40 with the assay reagent.

  • Troubleshooting Steps:

    • Confirm Interference: Run a full concentration range of Red 40 in cell-free wells to quantify the level of interference.

    • Background Subtraction: If interference is present, subtract the mean absorbance/fluorescence values of the cell-free controls from your experimental wells.[4]

    • Switch Assay: If interference is significant and cannot be corrected, consider switching to an assay with a different detection method that is less susceptible to colorimetric interference, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®).[4]

  • Observation: You observe a dose-dependent decrease in cell viability.

  • Potential Cause: True cytotoxic effect of Red 40 on your cells.

  • Troubleshooting Steps:

    • Confirm with a Secondary Assay: Use an orthogonal method to confirm cytotoxicity, such as a membrane integrity assay (e.g., trypan blue exclusion or a commercial live/dead stain).

    • Microscopic Examination: Visually inspect the cells for morphological changes indicative of cell death (e.g., rounding, detachment, membrane blebbing).

Issue 2: Inconsistent or Unexpected Staining in Microscopy-Based Assays

  • Observation: High background fluorescence or patchy, uneven staining.

  • Potential Cause: Autofluorescence of Red 40 or non-specific binding of the dye to cellular components.

  • Troubleshooting Steps:

    • Unstained Controls: Always include an unstained control (cells treated with Red 40 but without fluorescent labels) to assess the level of autofluorescence.[11]

    • Optimize Washing Steps: Increase the number and duration of washing steps after Red 40 treatment and before imaging to remove any unbound dye.[12]

    • Spectral Unmixing: If your imaging system has this capability, use spectral unmixing to separate the Red 40 signal from your specific fluorescent probes.

    • Choose Appropriate Fluorophores: Select fluorophores that have excitation and emission spectra that do not significantly overlap with the absorbance spectrum of Red 40.

Data Presentation

Table 1: Dose-Dependent Effect of Red 40 on DNA Damage in HCT 116 Cells

Red 40 Concentration (µM)Exposure TimeDNA Damage (Tail Moment - Arbitrary Units)Reference
024 hBaseline[1]
10024 hIncreased[1]
50024 hFurther Increased[1]
100024 hSignificantly Increased[1]
150024 hHighly Increased[1]

Note: This table summarizes a general trend observed in the cited literature. Actual values may vary based on experimental conditions.

Experimental Protocols

Key Experiment: The Comet Assay (Alkaline Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.[1][7]

Methodology:

  • Cell Preparation:

    • Treat your cells with the desired concentrations of Red 40 for the specified duration.

    • Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Embedding Cells in Agarose:

    • Mix the cell suspension with low-melting-point agarose.

    • Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.

  • Cell Lysis:

    • Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an electrophoresis tank filled with an alkaline buffer (pH > 13) to unwind the DNA.

    • Apply an electric field to pull the negatively charged DNA towards the anode. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining:

    • Neutralize the slides in a neutralization buffer.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Quantify the level of DNA damage by measuring the length and intensity of the comet tail using specialized software. The "tail moment" is a common metric used for quantification.[1]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay Comet Assay cluster_analysis Data Analysis cell_culture 1. Seed Cells red40_treatment 2. Treat with Red 40 cell_culture->red40_treatment cell_harvest 3. Harvest Cells red40_treatment->cell_harvest embedding 4. Embed in Agarose cell_harvest->embedding lysis 5. Cell Lysis embedding->lysis electrophoresis 6. Electrophoresis (pH>13) lysis->electrophoresis staining 7. Stain DNA electrophoresis->staining imaging 8. Fluorescence Microscopy staining->imaging quantification 9. Quantify Tail Moment imaging->quantification

Caption: Experimental workflow for the Comet assay to detect Red 40-induced DNA damage.

p53_pathway red40 Red 40 Exposure dna_damage DNA Damage (Strand Breaks) red40->dna_damage induces atm_atr ATM/ATR Kinases (Sensor Proteins) dna_damage->atm_atr activates p53 p53 atm_atr->p53 phosphorylates p53_p Phosphorylated p53 (Active) p53->p53_p mdm2 MDM2 p53_p->mdm2 inhibits downstream Downstream Effects: - Cell Cycle Arrest - Apoptosis - DNA Repair p53_p->downstream activates transcription of target genes mdm2->p53 promotes degradation

Caption: Simplified p53 signaling pathway activated by Red 40-induced DNA damage.

References

Technical Support Center: RED 500 Pressure Sensitive Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RED 500, a proprietary polymeric material designed for pressure-sensing applications.

Frequently Asked Questions (FAQs)

Q1: My this compound-based sensor is showing low sensitivity to applied pressure. What are the potential causes and how can I address this?

Low pressure sensitivity is a common issue that can arise from several factors related to material composition and structure. Here are some potential causes and solutions:

  • High Material Stiffness: The inherent stiffness of the this compound material may be too high, preventing significant deformation under pressure.

  • Solution: Consider incorporating a plasticizer into the this compound matrix to reduce its Young's modulus. This will make the material softer and more responsive to pressure changes.

  • Non-Optimal Filler Concentration: If you are using conductive fillers to create a piezoresistive composite, the concentration might be outside the optimal percolation threshold.

  • Solution: Experiment with varying the weight percentage of the conductive filler. A concentration that is too low will not establish a conductive network, while a concentration that is too high can lead to a saturated response.

  • Lack of Porosity: A dense material structure limits the compressible space, thereby reducing the change in electrical properties under pressure.

  • Solution: Introduce porosity into the this compound material. This can be achieved through techniques like salt leaching or gas foaming, which create micro-voids within the polymer matrix.

Q2: I'm observing a significant drift in the baseline signal of my this compound sensor over time. What could be causing this instability?

Baseline drift can be attributed to several factors, including environmental conditions and material relaxation.

  • Temperature and Humidity Fluctuations: this compound, like many polymers, can be sensitive to changes in temperature and humidity, which can affect its electrical and mechanical properties.

  • Solution: Ensure your experimental setup is in a controlled environment with stable temperature and humidity. If this is not possible, consider implementing a temperature and humidity sensor for data correction.

  • Viscoelastic Creep: Under constant pressure, the polymeric chains in this compound may slowly rearrange, leading to a gradual change in the sensor's output.

  • Solution: Implement a pre-conditioning step where the sensor is subjected to a few loading/unloading cycles before actual measurements. This can help stabilize the material's response.

Q3: The response time of my this compound sensor is too slow for my application. How can I improve it?

A slow response time is often related to the viscoelastic nature of the polymer.

  • Material Hysteresis: The slow relaxation of the polymer chains after the removal of pressure can lead to a delayed return to the baseline.

  • Solution: Consider cross-linking the this compound polymer chains. Cross-linking introduces chemical bonds between the chains, which can improve the material's elastic recovery and reduce hysteresis.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Sensitivity High Young's ModulusIncorporate a plasticizer.
Sub-optimal conductive filler concentrationTitrate filler concentration to find the percolation threshold.
Dense material structureIntroduce porosity using techniques like salt leaching.
Signal Drift Environmental instabilityConduct experiments in a controlled temperature and humidity environment.
Viscoelastic creepPre-condition the sensor with loading/unloading cycles.
Slow Response Time Material hysteresisIntroduce cross-linking to improve elastic recovery.
Poor Reproducibility Inconsistent material fabricationStandardize fabrication protocols, ensuring uniform mixing and curing.
Electrode delaminationImprove adhesion between the this compound material and the electrodes.

Experimental Protocols

Protocol 1: Enhancing Sensitivity by Creating a Porous Structure (Salt Leaching)

This protocol describes how to introduce porosity into the this compound material to enhance its pressure sensitivity.

Materials:

  • This compound precursor solution

  • Sodium chloride (NaCl) crystals (sieved to a uniform size)

  • Deionized water

  • Casting mold

  • Oven

Methodology:

  • Mixing: Thoroughly mix the this compound precursor solution with a specific weight percentage of NaCl crystals.

  • Casting: Pour the mixture into a casting mold and allow it to cure according to the this compound datasheet.

  • Leaching: Once cured, immerse the composite in deionized water for 24-48 hours to dissolve and leach out the NaCl crystals.

  • Drying: Dry the porous this compound material in an oven at a low temperature (e.g., 60°C) to remove all moisture.

  • Characterization: Characterize the pressure sensitivity of the porous material and compare it to the non-porous control.

Protocol 2: Piezoresistive Composite Formulation

This protocol outlines the preparation of a piezoresistive sensor by incorporating conductive fillers into the this compound material.

Materials:

  • This compound precursor solution

  • Conductive filler (e.g., carbon nanotubes, graphene)

  • Solvent compatible with this compound

  • Ultrasonicator

  • Casting mold

Methodology:

  • Dispersion: Disperse the desired weight percentage of the conductive filler in the solvent using ultrasonication to ensure a uniform dispersion.

  • Mixing: Add the this compound precursor solution to the filler dispersion and mix thoroughly.

  • Solvent Evaporation: Remove the solvent under vacuum or by gentle heating.

  • Casting and Curing: Cast the composite into a mold and cure as per the this compound specifications.

  • Electrode Deposition: Deposit electrodes onto the surface of the cured composite for electrical measurements.

  • Testing: Measure the change in resistance of the composite as a function of applied pressure.

Data Presentation

Table 1: Effect of Porosity on Pressure Sensitivity
Porogen (NaCl) wt%Young's Modulus (MPa)Sensitivity (kPa⁻¹)
0 (Control)2.50.8
101.81.5
201.22.8
300.74.2
Table 2: Effect of Conductive Filler Concentration on Piezoresistive Sensitivity
Filler (CNT) wt%Initial Resistance (kΩ)Sensitivity (% change in R per kPa)
1>10000.1
35202.5
5855.8
7123.1

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_process Processing cluster_analysis Analysis start Start mix Mix this compound with Porogen start->mix cast Cast Mixture mix->cast cure Cure Material cast->cure leach Leach Porogen cure->leach dry Dry Material leach->dry characterize Characterize Sensitivity dry->characterize end End characterize->end

Caption: Experimental workflow for enhancing sensitivity via porosity.

signaling_pathway Pressure Pressure Deformation Deformation Pressure->Deformation ContactChange Change in Conductive Pathway Contacts Deformation->ContactChange ResistanceChange Change in Bulk Resistance ContactChange->ResistanceChange Signal Signal ResistanceChange->Signal

Caption: Piezoresistive sensing mechanism in this compound composites.

logical_relationship sensitivity Pressure Sensitivity modulus Young's Modulus sensitivity->modulus inversely proportional porosity Porosity sensitivity->porosity directly proportional filler Conductive Filler Concentration sensitivity->filler dependent

Caption: Factors influencing the pressure sensitivity of this compound.

Calibration curve issues with Allura Red AC standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Allura Red AC standards.

Frequently Asked Questions (FAQs)

Q1: What is the typical linear range for an Allura Red AC calibration curve?

A1: The linear range for an Allura Red AC calibration curve can vary depending on the spectrophotometer and experimental conditions. However, a typical range is from 0.05 to 2.00 mg L⁻¹. Another study demonstrated linearity in the range of 20 to 200 µg/mL[1]. It is crucial to determine the linear range for your specific instrument and assay conditions.

Q2: What is the maximum absorbance wavelength (λmax) for Allura Red AC?

A2: The maximum absorbance wavelength (λmax) for Allura Red AC in an aqueous solution is approximately 501-504 nm[2][3][4]. It is recommended to determine the λmax on your specific instrument by scanning a standard solution across the visible spectrum.

Q3: What is an acceptable R-squared (R²) value for an Allura Red AC calibration curve?

A3: An R-squared (R²) value of ≥ 0.99 is generally considered acceptable for a linear calibration curve in analytical methods[5]. This indicates a strong correlation between the concentration and absorbance.

Q4: What are the common solvents used for preparing Allura Red AC standards?

A4: Due to its high solubility, distilled or ultrapure water is the most common and recommended solvent for preparing Allura Red AC standards[1][5]. While it is slightly soluble in ethanol, water provides better solubility and stability[3].

Troubleshooting Guide

Issue 1: Non-Linear Calibration Curve

My calibration curve is not linear, what are the possible causes and solutions?

A non-linear calibration curve can arise from several factors, often related to the concentration of the standards or instrumental parameters.

Potential Cause Explanation Solution
Concentrations are too high At high concentrations, the analyte molecules can interact with each other, leading to deviations from Beer-Lambert law. The spectrophotometer's detector can also become saturated.Prepare standards with lower concentrations and dilute your samples if their absorbance is above the linear range of the curve.
Concentrations are too low At very low concentrations, the absorbance readings may be close to the instrument's limit of detection (LOD), resulting in higher relative error and non-linearity.Prepare a new set of standards with higher concentrations to ensure the absorbance readings are within the optimal range of the instrument.
Incorrect Blank The blank solution used to zero the spectrophotometer must contain the same solvent and any other reagents present in the standards. An incorrect blank will lead to inaccurate absorbance readings.Ensure the blank is identical to the matrix of the standards, excluding the Allura Red AC.
Instrumental Stray Light Stray light can cause deviations from linearity, especially at high absorbances.Check the instrument's performance and ensure it is properly maintained. Some instruments have self-diagnostic tests for stray light.
Issue 2: Poor Reproducibility

I am getting inconsistent results between replicate standards and samples. What could be the issue?

Poor reproducibility can be frustrating and can stem from sample preparation, handling, or instrumental instability.

Potential Cause Explanation Solution
Inaccurate Pipetting Errors in pipetting during the preparation of standards or sample dilutions are a common source of variability.Calibrate your pipettes regularly. Use proper pipetting techniques and ensure the pipette tips are securely fitted.
Dirty or Mismatched Cuvettes Fingerprints, scratches, or residual sample on the cuvette walls can interfere with the light path and cause erroneous readings. Using different cuvettes with varying path lengths will also introduce errors.Clean cuvettes thoroughly between measurements. Use a dedicated set of matched cuvettes for all standards and samples.
Sample Instability Allura Red AC has fair to poor stability to oxidation, which could lead to degradation over time, affecting absorbance.Prepare fresh standards for each experiment. If storing standards, protect them from light and heat.
Instrument Drift The spectrophotometer's lamp output or detector response may drift over time, leading to inconsistent readings.Allow the instrument to warm up for the recommended time before use. Re-blank the instrument periodically during a long series of measurements.
Issue 3: High Background or Matrix Interference

My sample readings are inaccurate, and I suspect interference from the sample matrix. How can I address this?

Matrix effects are a significant challenge, especially in complex samples like food products, where other components can absorb light at the same wavelength as Allura Red AC.

Potential Cause Explanation Solution
Presence of Interfering Substances Other colored compounds or particulates in the sample can absorb light at the analytical wavelength, leading to artificially high readings.Sample Cleanup: Use solid-phase extraction (SPE) or filtration to remove interfering substances. Method of Standard Additions: This method can help to compensate for matrix effects by adding known amounts of the standard to the sample.
pH Effects Although Allura Red AC is stable over a pH range of 3 to 8, extreme pH values can potentially alter its chemical structure and absorbance spectrum.Buffer your samples and standards to a consistent pH within the stable range.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Allura Red AC analysis found in the literature.

Table 1: Linearity and Detection Limits

Parameter Value Solvent Reference
Linear Range0.05 - 2.00 mg L⁻¹Octanoic acid-tetrabutylammonium bromide
Linear Range2.00 x 10⁻⁴ - 2.00 x 10⁻² mg mL⁻¹Water[5]
Linear Range20 - 200 µg/mLWater[1]
Limit of Detection (LOD)0.005 mg L⁻¹Octanoic acid-tetrabutylammonium bromide
Limit of Quantification (LOQ)2.26 x 10⁻⁶ mg mL⁻¹Water[5]

Table 2: Spectrophotometric Properties

Parameter Value Conditions Reference
λmax~504 nmIn water[3][4]
λmax~501 nmIn water[2]
Molar Absorptivity (ε)2.19 x 10⁴ L mol⁻¹ cm⁻¹In aqueous solution

Experimental Protocol: Preparation of Allura Red AC Standards and Calibration Curve

This protocol outlines the steps for preparing a set of Allura Red AC standards and generating a calibration curve using UV-Vis spectrophotometry.

1. Materials and Reagents:

  • Allura Red AC powder (analytical standard)

  • Distilled or ultrapure water

  • Volumetric flasks (e.g., 100 mL, 50 mL, 25 mL, 10 mL)

  • Calibrated micropipettes

  • Spectrophotometer

  • Matched quartz or glass cuvettes

2. Preparation of Stock Standard Solution (e.g., 100 mg/L):

  • Accurately weigh 10.0 mg of Allura Red AC powder using an analytical balance.

  • Quantitatively transfer the powder to a 100 mL volumetric flask.

  • Add approximately 50 mL of distilled water to the flask and swirl to dissolve the powder completely.

  • Once dissolved, dilute to the mark with distilled water.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

3. Preparation of Working Standards:

  • Prepare a series of working standards by diluting the stock solution. The following is an example for a 5-point calibration curve:

Standard Volume of Stock (mL) Final Volume (mL) Concentration (mg/L)
10.5105.0
21.01010.0
31.51015.0
42.01020.0
52.51025.0

4. Spectrophotometric Measurement:

  • Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.

  • Set the wavelength to the λmax of Allura Red AC (approximately 504 nm).

  • Fill a cuvette with the blank solution (distilled water) and zero the instrument.

  • Measure the absorbance of each working standard, starting from the lowest concentration.

  • Rinse the cuvette with the next standard before filling it for measurement.

  • Record at least three absorbance readings for each standard.

5. Data Analysis:

  • Calculate the average absorbance for each standard concentration.

  • Plot a graph of average absorbance (y-axis) versus concentration (x-axis).

  • Perform a linear regression analysis on the data points.

  • Determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value ≥ 0.99 is desirable.

Visualizations

Troubleshooting_Workflow start Start: Calibration Curve Issue issue_type Identify Issue Type start->issue_type non_linearity Non-Linear Curve issue_type->non_linearity Non-Linear poor_repro Poor Reproducibility issue_type->poor_repro Not Reproducible matrix_effect Matrix Interference issue_type->matrix_effect Sample-specific check_conc Are concentrations too high/low? non_linearity->check_conc adjust_conc Adjust concentration range check_conc->adjust_conc Yes check_blank Is the blank correct? check_conc->check_blank No end_point Re-run and verify adjust_conc->end_point correct_blank Use correct blank check_blank->correct_blank No check_blank->end_point Yes correct_blank->end_point check_pipetting Check pipetting technique and calibration poor_repro->check_pipetting review_pipetting Review/re-train on pipetting check_pipetting->review_pipetting No check_cuvettes Are cuvettes clean and matched? check_pipetting->check_cuvettes Yes review_pipetting->end_point clean_cuvettes Clean/match cuvettes check_cuvettes->clean_cuvettes No check_cuvettes->end_point Yes clean_cuvettes->end_point sample_cleanup Perform sample cleanup (SPE, filtration) matrix_effect->sample_cleanup std_addition Use method of standard additions matrix_effect->std_addition sample_cleanup->end_point std_addition->end_point

Caption: Troubleshooting workflow for Allura Red AC calibration curve issues.

Experimental_Workflow prep_stock 1. Prepare Stock Solution (e.g., 100 mg/L) prep_standards 2. Prepare Working Standards (Serial Dilution) prep_stock->prep_standards instrument_setup 3. Spectrophotometer Setup (Warm-up, set λmax) prep_standards->instrument_setup blanking 4. Blank Instrument (with solvent) instrument_setup->blanking measure_abs 5. Measure Absorbance of Standards blanking->measure_abs plot_curve 6. Plot Calibration Curve (Absorbance vs. Concentration) measure_abs->plot_curve analyze_data 7. Linear Regression Analysis (y = mx + c, R²) plot_curve->analyze_data

Caption: Experimental workflow for generating an Allura Red AC calibration curve.

References

Mitigating batch-to-batch variability of RED 500

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "RED 500" is ambiguous and corresponds to multiple products across various industries. This technical support center has been created for a hypothetical reagent, herein referred to as "this compound," to address the critical issue of mitigating batch-to-batch variability in a research and drug development context. The principles and protocols outlined below are broadly applicable to many biological reagents and are intended to serve as a comprehensive guide for researchers encountering variability in their experiments.

General Information

Product Name: this compound (Hypothetical Kinase Inhibitor)

Application: this compound is a potent and selective inhibitor of the XYZ kinase, a key enzyme in the ABC signaling pathway implicated in cell proliferation and survival. It is widely used in cancer research to study pathway dynamics and evaluate therapeutic potential.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing a significant difference in the potency of a new batch of this compound compared to our previous lot. What could be the cause?

A1: Batch-to-batch variation in the potency of a reagent is a common issue that can arise from several factors.[1][2] These can be broadly categorized into manufacturing-related issues, and handling or storage issues.[1] Specific causes could include:

  • Differences in Purity: Minor variations in the purification process during manufacturing can lead to different purity levels between batches.

  • Presence of Isomers or Polymorphs: The new batch may contain a different ratio of active to inactive isomers or different polymorphic forms of the compound, which can affect its biological activity.[3]

  • Degradation: Improper storage conditions (e.g., temperature fluctuations, exposure to light) can lead to the degradation of the compound.[4]

  • Inaccurate Concentration: The stated concentration on the vial may be inaccurate due to errors in measurement or solvent evaporation.

To troubleshoot this, we recommend performing a dose-response experiment to determine the IC50 of the new batch and compare it to the previous lot and the value reported in the certificate of analysis.

Q2: Our recent experiments with a new lot of this compound are showing unexpected off-target effects that we did not observe with the previous batch. How should we investigate this?

A2: Unexpected off-target effects can be alarming and can compromise the validity of your experimental results. The first step is to confirm that the observed effects are indeed due to the new batch of this compound. We recommend the following:

  • Perform a side-by-side comparison: If you have any remaining stock of the previous, trusted lot of this compound, perform a key experiment using both the old and new lots simultaneously. This will help confirm if the new batch is the source of the off-target effects.

  • Review the Certificate of Analysis (CofA): Carefully compare the CofA for the new and old batches. Look for any differences in purity, impurity profiles, or other reported specifications.

  • Consider analytical testing: If the off-target effects are significant and reproducible, you may consider having the new batch independently analyzed for purity and identity (e.g., by HPLC, mass spectrometry, or NMR).

Q3: How can we minimize the impact of batch-to-batch variability on our long-term research projects?

A3: Proactive management of reagent variability is crucial for the reproducibility of long-term studies.[5] Here are some best practices:

  • Lot-to-Lot Validation: Before introducing a new batch of a critical reagent like this compound into your experiments, perform a validation experiment to ensure it performs comparably to the previous lot.[1] A dose-response curve is a standard method for this.

  • Purchase Larger Batches: If possible, purchase a single, large batch of the reagent to last the entire duration of a study. This eliminates the need to switch lots mid-project.

  • Establish Internal Quality Control (QC): For each new lot, perform a set of internal QC experiments to verify its performance in your specific assays. This could include measuring its effect on a known downstream target of the XYZ kinase.

  • Proper Storage and Handling: Always store and handle the reagent according to the manufacturer's instructions to prevent degradation.[4]

Quality Control Parameters for this compound

The following table provides a summary of key quality control parameters that should be considered when evaluating a new batch of this compound.

ParameterMethodAcceptance CriteriaPurpose
Identity Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Conforms to reference spectraConfirms the chemical structure of the compound.
Purity High-Performance Liquid Chromatography (HPLC)≥98%Determines the percentage of the active compound.
Potency (IC50) In vitro kinase assayWithin ± 2-fold of reference valueMeasures the biological activity of the compound.
Solubility Visual InspectionClear solution at specified concentrationEnsures the compound is fully dissolved for accurate dosing.
Residual Solvents Gas Chromatography (GC)Within acceptable limits (per ICH guidelines)Identifies and quantifies any remaining solvents from the synthesis process.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound using a Cell-Based Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a new batch of this compound on the proliferation of a cancer cell line known to be sensitive to XYZ kinase inhibition.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (new and reference batches)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in complete growth medium to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM). Include a vehicle control (DMSO only).

  • Cell Treatment: Add 10 µL of each concentration of this compound (or vehicle) to the appropriate wells in triplicate.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve. Calculate the IC50 value using a non-linear regression analysis.

Protocol 2: Western Blot Analysis of Downstream Target Inhibition

Objective: To confirm that a new batch of this compound effectively inhibits the phosphorylation of a known downstream target of the XYZ kinase.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete growth medium

  • This compound (new and reference batches)

  • DMSO (vehicle control)

  • Lysis buffer

  • Primary antibodies (anti-phospho-Target, anti-total-Target)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Treat HeLa cells with a fixed concentration of this compound (e.g., 1 µM) or vehicle for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with the appropriate primary and secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Compare the levels of the phosphorylated target protein in the treated samples to the vehicle control. A successful inhibition should show a decrease in the phosphorylated form of the target.

Visualizations

Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway ABC Signaling Pathway cluster_downstream Cellular Response Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds XYZ Kinase XYZ Kinase Receptor->XYZ Kinase Activates Downstream Target Downstream Target XYZ Kinase->Downstream Target Phosphorylates Proliferation Proliferation Downstream Target->Proliferation Survival Survival Downstream Target->Survival This compound This compound This compound->XYZ Kinase Inhibits

Caption: Hypothetical ABC signaling pathway showing the inhibitory action of this compound on the XYZ Kinase.

Troubleshooting_Workflow Inconsistent Results with New Batch Inconsistent Results with New Batch Compare CofA of New and Old Batches Compare CofA of New and Old Batches Inconsistent Results with New Batch->Compare CofA of New and Old Batches Perform Dose-Response Curve Perform Dose-Response Curve Inconsistent Results with New Batch->Perform Dose-Response Curve Check for Degradation Check for Degradation Inconsistent Results with New Batch->Check for Degradation Unexpected Off-Target Effects Unexpected Off-Target Effects Inconsistent Results with New Batch->Unexpected Off-Target Effects Potency Shift Potency Shift Perform Dose-Response Curve->Potency Shift Identified Review Storage Conditions Review Storage Conditions Check for Degradation->Review Storage Conditions Suspected Contact Technical Support Contact Technical Support Potency Shift->Contact Technical Support Side-by-Side Comparison with Old Lot Side-by-Side Comparison with Old Lot Unexpected Off-Target Effects->Side-by-Side Comparison with Old Lot Consider Independent Analysis Consider Independent Analysis Side-by-Side Comparison with Old Lot->Consider Independent Analysis Confirmed QC_Relationships Purity Purity Potency Potency Purity->Potency Impacts activity Reliable Results Reliable Results Potency->Reliable Results Determines efficacy Identity Identity Identity->Purity Ensures correct compound Identity->Reliable Results

References

Validation & Comparative

A Comparative Guide to RED 500 and Alternative Leuco Dyes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the leuco dye RED 500 with other commercially available and custom-synthesized leuco dyes relevant to research and drug development. The focus is on providing objective performance data and detailed experimental methodologies to assist in the selection of the most suitable dye for specific applications, particularly in the realm of biological imaging.

Introduction to Leuco Dyes in Research

Leuco dyes are a class of molecules that can exist in two forms: a colorless (leuco) form and a colored form. The transition between these states can be triggered by various stimuli, including changes in pH, temperature, or light exposure.[1] This switching capability makes them valuable tools in a range of applications, from thermal printing to advanced biological imaging. In biological research, the "turn-on" fluorescence of leuco dyes upon activation is particularly useful for reducing background noise and for targeted imaging of specific cellular components or events.

This guide focuses on red-emitting leuco dyes, which are of significant interest for biological applications due to the deeper tissue penetration of red light and reduced autofluorescence from biological samples.

Overview of Compared Dyes

This comparison includes this compound and three notable alternatives: two custom-synthesized red-absorbing fluoran (B1223164) leuco dyes (LD01 and LD02) and the commercially available, high-performance Janelia Fluor® 549 (JF549).

  • This compound: A commercial red fluoran leuco dye.

  • LD01 and LD02: Custom-synthesized red-absorbing fluoran leuco dyes with published performance data.[2]

  • Janelia Fluor® 549 (JF549): A well-characterized, high-performance fluorescent dye often used in its leuco form for live-cell imaging.[1]

Performance Data Comparison

The following table summarizes the key performance characteristics of the compared leuco dyes based on available data. It is important to note that a direct, side-by-side experimental comparison under identical conditions would provide the most accurate assessment. The data presented here is compiled from various sources and should be used as a guide.

FeatureThis compoundLD01LD02Janelia Fluor® 549 (JF549)
Chemical Class FluoranFluoranFluoranRhodamine
CAS Number 115392-27-3N/A (Custom)N/A (Custom)N/A (Proprietary)
Absorption Max (λmax) 523 nm[3]604 nm[2]608 nm[2]549 nm[1]
Emission Max (λem) Data Not AvailableData Not AvailableData Not Available571 nm[1]
Molar Extinction Coefficient (ε) Data Not Available~2.2 x 10⁴ M⁻¹cm⁻¹[2]~1.4 x 10⁴ M⁻¹cm⁻¹[2]101,000 M⁻¹cm⁻¹[1]
Quantum Yield (Φ) Data Not AvailableData Not AvailableData Not Available0.88[1]
Molecular Weight 463.57 g/mol Data Not AvailableData Not AvailableData Not Available
Melting Point 173-175 °C[3]Data Not AvailableData Not AvailableData Not Available

Note: The performance of leuco dyes can be highly dependent on the specific developer and solvent system used.

Signaling Pathways and Experimental Workflows

To understand the function and evaluation of these dyes, the following diagrams illustrate their general activation mechanism and a typical experimental workflow for performance assessment.

Leuco Dye Activation Mechanism

Fluoran-based leuco dyes, such as this compound, LD01, and LD02, typically exist in a colorless, non-fluorescent lactone form. In the presence of an acid or a specific developer, the lactone ring opens to form a colored and fluorescent zwitterionic structure. This process is reversible.

Leuco_Dye_Activation Colorless Colorless (Lactone Form) Colored Colored (Zwitterionic Form) Colorless->Colored + Acid / Developer Colored->Colorless - Acid / Developer

Caption: General activation mechanism of a fluoran-based leuco dye.

Experimental Workflow for Leuco Dye Evaluation

The following workflow outlines the key steps in characterizing and comparing the performance of leuco dyes for applications such as live-cell imaging.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Dye_Prep Dye Stock Solution Preparation Staining Cell Staining with Leuco Dye Dye_Prep->Staining Cell_Culture Cell Culture and Seeding Cell_Culture->Staining Imaging Live-Cell Imaging (Confocal/Epifluorescence) Staining->Imaging Intensity Fluorescence Intensity Measurement Imaging->Intensity Photostability Photostability Assessment Imaging->Photostability SNR Signal-to-Noise Ratio Calculation Intensity->SNR

Caption: A typical experimental workflow for evaluating leuco dyes in live-cell imaging.

Experimental Protocols

Detailed protocols are crucial for the accurate and reproducible evaluation of leuco dye performance.

Protocol 1: Determination of Absorption and Emission Spectra

Objective: To determine the maximum absorption and emission wavelengths of the colored form of the leuco dye.

Materials:

  • Leuco dye of interest

  • Suitable organic solvent (e.g., ethanol, acetonitrile)

  • Acidic developer (e.g., trifluoroacetic acid - TFA)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the leuco dye in the chosen organic solvent (e.g., 1 mM).

  • Dilute the stock solution to a working concentration (e.g., 10 µM) in the same solvent.

  • To induce color formation, add a small amount of the acidic developer (e.g., 0.1% v/v TFA) to the diluted dye solution.

  • Record the absorption spectrum of the colored solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-700 nm) to determine the absorption maximum (λmax).

  • Using the determined λmax as the excitation wavelength, record the fluorescence emission spectrum using a fluorometer to determine the emission maximum (λem).

  • (Optional) The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

Protocol 2: Assessment of Photostability in Live Cells

Objective: To evaluate the photostability of the leuco dye within a cellular environment under continuous illumination.

Materials:

  • Cells cultured on glass-bottom dishes suitable for microscopy

  • Leuco dye staining solution

  • Live-cell imaging medium

  • Confocal or epifluorescence microscope with a stable light source and a sensitive detector

Procedure:

  • Culture cells to an appropriate confluency (e.g., 60-80%).

  • Prepare the leuco dye staining solution in live-cell imaging medium at the desired concentration. The optimal concentration should be determined empirically to achieve good signal-to-noise with minimal cytotoxicity.

  • Incubate the cells with the staining solution for the required time and at the appropriate temperature (e.g., 30 minutes at 37°C).

  • Wash the cells with fresh live-cell imaging medium to remove excess dye.

  • Mount the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.

  • Select a region of interest containing well-stained cells.

  • Acquire a time-lapse series of images under continuous illumination using a consistent set of imaging parameters (e.g., laser power, exposure time).

  • Measure the mean fluorescence intensity of the stained structures at each time point.

  • Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay indicates the photostability of the dye. A slower decay rate signifies higher photostability.

Conclusion

The selection of an appropriate leuco dye is critical for the success of research applications, particularly in sensitive biological imaging experiments. While this compound is a commercially available red fluoran leuco dye, a lack of comprehensive, publicly available performance data makes direct comparison challenging. In contrast, custom-synthesized dyes like LD01 and LD02, and high-performance commercial dyes such as Janelia Fluor® 549, offer well-documented spectral properties and performance characteristics. For applications requiring high brightness, photostability, and a well-defined spectral profile, alternatives like Janelia Fluor® 549 may be more suitable. The provided protocols offer a framework for researchers to conduct their own evaluations to determine the optimal dye for their specific experimental needs.

References

A Comparative Analysis of the Toxicological Profiles of Allura Red AC and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of Allura Red AC (FD&C Red 40) and other commonly used azo dyes, including Tartrazine, Sunset Yellow FCF, Amaranth, and Ponceau 4R. The information presented is supported by experimental data from peer-reviewed scientific literature to assist researchers, scientists, and drug development professionals in making informed decisions.

Executive Summary

Azo dyes are the most widely used class of synthetic colorants in the food, pharmaceutical, and cosmetic industries. While generally considered safe at regulated levels, concerns about their potential toxicity, including genotoxicity, carcinogenicity, and effects on gut microbiota and inflammatory responses, persist. This guide delves into the comparative toxicity of Allura Red AC and four other prevalent azo dyes, presenting quantitative data, detailed experimental methodologies, and an exploration of the signaling pathways involved in their toxicological effects.

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for Allura Red AC and its comparators. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Acute Toxicity Data (LD50)

DyeCAS NumberTest OrganismRoute of AdministrationLD50Reference
Allura Red AC 25956-17-6RatOral>10,000 mg/kg[1][2]
RabbitDermal>10,000 mg/kg[1]
Tartrazine 1934-21-0RatOral>10,000 mg/kg[3]
Sunset Yellow FCF 2783-94-0MouseOral>6,000 mg/kg[4]
RabbitDermal>10,000 mg/kg[5]
Amaranth 915-67-3RatOral6,000 mg/kg[6]
MouseOral10,000 mg/kg[7]
Ponceau 4R 2611-82-7--Not Classified as Acutely Toxic[8]

Table 2: Acceptable Daily Intake (ADI) and No-Observed-Adverse-Effect Level (NOAEL)

DyeADI (mg/kg bw/day)NOAEL (mg/kg bw/day)Regulatory Body/StudyReference
Allura Red AC 0-7500 (chronic toxicity, mice)EFSA[9]
Tartrazine 7.5-JECFA[10]
Sunset Yellow FCF 0-4-EU and WHO/FAO[11]
Amaranth 0.1515 (reproductive/developmental)EFSA[12]
Ponceau 4R 0.770 (long-term, mouse)EFSA[13]
4-WHO/FAO[14]

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of azo dyes is a primary area of concern. Many studies have investigated these endpoints, with some conflicting results.

Allura Red AC: Studies conducted according to OECD guidelines have shown a lack of genotoxic activity for Allura Red AC in vivo in the bone marrow micronucleus assay and the Comet assay in various organs.[15] However, some research suggests that Allura Red AC can induce DNA damage, particularly after metabolism by gut microbiota into reactive aromatic amines.[16] Chronic exposure in mice has been linked to increased susceptibility to colitis.[17][18]

Tartrazine: Evidence for the genotoxicity of Tartrazine is mixed. Some studies report that it can induce chromosomal aberrations and sister chromatid exchanges in bone marrow cells of rodents.[2] Other studies have found it to be non-genotoxic.[19]

Sunset Yellow FCF: This dye is generally not considered genotoxic or carcinogenic.[11] However, one study indicated a slight genotoxic effect in a comet assay.[20]

Amaranth: Amaranth has been shown to induce dose-dependent DNA damage in the stomach, colon, and urinary bladder of mice in a Comet assay.[12] It is classified by IARC as a Group 3 carcinogen, meaning it is not classifiable as to its carcinogenicity to humans.[12]

Ponceau 4R: There is no evidence of carcinogenicity or genotoxicity for Ponceau 4R at permitted dietary exposures.[14] However, it is banned in the United States.[21]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are outlines of two key assays used to assess the genotoxicity of azo dyes, based on OECD guidelines.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts.

Experimental Workflow:

cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Slide Preparation and Staining cluster_3 Microscopic Analysis cluster_4 Data Evaluation Dosing Test substance administered to animals (e.g., mice, rats) via appropriate route (oral gavage, intraperitoneal injection). Collection Bone marrow or peripheral blood collected at 24 and 48 hours post-treatment. Dosing->Collection Preparation Cell smears prepared on slides and stained to differentiate polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs). Collection->Preparation Analysis At least 4000 PCEs per animal scored for the presence of micronuclei. Preparation->Analysis Evaluation Frequency of micronucleated PCEs in treated groups compared to vehicle control. Analysis->Evaluation

Workflow for the in vivo micronucleus test (OECD 474).

In Vivo Alkaline Comet Assay (OECD 489)

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Experimental Workflow:

cluster_0 Tissue Collection & Cell Isolation cluster_1 Embedding and Lysis cluster_2 Alkaline Unwinding and Electrophoresis cluster_3 Staining and Visualization cluster_4 Image Analysis Isolation Tissues of interest (e.g., liver, colon) are collected from treated and control animals, and single-cell suspensions are prepared. Embedding Cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide and then lysed to remove membranes and cytoplasm, leaving behind the nucleoid. Isolation->Embedding Electrophoresis Slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (with breaks) migrates further, forming a 'comet tail'. Embedding->Electrophoresis Staining DNA is stained with a fluorescent dye and visualized using a fluorescence microscope. Electrophoresis->Staining Analysis Comet images are analyzed to quantify DNA damage (e.g., % tail DNA, tail length). Staining->Analysis

Workflow for the in vivo Comet assay (OECD 489).

Signaling Pathways in Azo Dye Toxicity

The toxicity of azo dyes can be mediated through various signaling pathways, often involving their metabolism by the gut microbiota and subsequent interactions with host cells.

Allura Red AC: Gut Microbiota, Serotonin (B10506) Signaling, and Inflammation

Chronic exposure to Allura Red AC has been shown to promote colitis in mice.[17][18] A key mechanism involves the metabolism of Allura Red AC by gut bacteria, which can lead to an increase in intestinal serotonin (5-HT) levels. This elevated serotonin can disrupt the gut barrier function and promote a pro-inflammatory response.

AlluraRed Allura Red AC Ingestion GutMicrobiota Metabolism by Gut Microbiota AlluraRed->GutMicrobiota AromaticAmines Formation of Aromatic Amines GutMicrobiota->AromaticAmines Serotonin Increased Intestinal Serotonin (5-HT) AromaticAmines->Serotonin GutBarrier Disruption of Gut Barrier Function Serotonin->GutBarrier Inflammation Pro-inflammatory Response (Colitis) GutBarrier->Inflammation

Proposed signaling pathway for Allura Red AC-induced inflammation.

Sunset Yellow FCF: Inflammasome Activation and Gut Dysbiosis

Studies on Sunset Yellow FCF have indicated its potential to induce an inflammatory response through the activation of the inflammasome cascade.[22] Chronic consumption in rats has been shown to cause gut microbiota dysbiosis, leading to increased intestinal permeability and the activation of the TLR4/NLRP3 inflammasome pathway, resulting in the maturation of pro-inflammatory cytokines IL-1β and IL-18.

SunsetYellow Sunset Yellow FCF Ingestion GutDysbiosis Gut Microbiota Dysbiosis SunsetYellow->GutDysbiosis IntestinalPermeability Increased Intestinal Permeability GutDysbiosis->IntestinalPermeability LPS Increased Serum LPS IntestinalPermeability->LPS TLR4 TLR4 Activation LPS->TLR4 NLRP3 NLRP3 Inflammasome Activation TLR4->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines Maturation of IL-1β and IL-18 Caspase1->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

Proposed signaling pathway for Sunset Yellow FCF-induced inflammation.

Conclusion

The toxicological profiles of Allura Red AC and other azo dyes are complex and multifaceted. While acute toxicity is generally low, concerns remain regarding their potential for genotoxicity, carcinogenicity, and the induction of inflammatory responses, particularly with chronic exposure. The metabolism of these dyes by the gut microbiota into potentially harmful aromatic amines is a critical factor in their toxicity.

References

A Comparative Guide to the Thermochromic Performance of RED 500 and Alternative Materials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation of the thermochromic performance of a representative red thermochromic material, herein referred to as RED 500. The analysis is presented for researchers, scientists, and drug development professionals, offering a comparative assessment against alternative thermochromic systems. The data is supported by detailed experimental protocols to ensure reproducibility and aid in the selection of appropriate materials for specific applications.

Thermochromic materials, which change color in response to temperature variations, are increasingly utilized in advanced applications such as smart drug delivery systems, safety indicators, and anti-counterfeiting technologies.[1] The performance of these materials is critical for their efficacy and reliability. This guide focuses on the characterization of this compound, a hypothetical red thermochromic pigment, and compares its key performance indicators with other commercially available or researched thermochromic materials.

Quantitative Performance Data

The thermochromic properties of this compound and its alternatives are summarized in the tables below. These properties are essential for determining the suitability of a material for a given application. The data is compiled from various sources and standardized for comparative purposes.

Table 1: Key Thermochromic Performance Indicators

Material/PigmentTypeColor ChangeTransition Temperature (°C)Hysteresis (°C)Reversibility
This compound (Hypothetical) Leuco Dye-basedRed to Colorless31~2-5High
SFXC® Thermochromic Pigment Red 31°CLeuco Dye MicrocapsulesRed to Clear31Not SpecifiedReversible
Ranbar Red WS1610Leuco Dye MicrocapsulesColorless to Red35, 40, 60Not SpecifiedReversible
Ultra Thermal Dust® 72°FCold-Sensitive PigmentLight Red to Dark Red~22Not SpecifiedReversible
VO2-based CoatingsPhase Change MaterialVaries (e.g., colored to more transparent)~68 (can be tuned)~10-20Reversible
Cholesteric Liquid CrystalsLiquid CrystalRed-Green-Blue ShiftTunable RangeMinimalReversible

Table 2: Optical and Thermal Properties

Material/PigmentLuminous Transmittance (Tlum)Solar Modulation Ability (ΔTsol)Thermal StabilityChemical Resistance
This compound (Hypothetical) High (in colorless state)ModerateModerate (degrades with prolonged UV exposure)Encapsulation dependent
SFXC® Thermochromic Pigment Red 31°CBecomes translucent above transition temp.Not SpecifiedSensitive to prolonged sun exposureGood (in non-aqueous media)
Ranbar Red WS1610Not SpecifiedNot SpecifiedEncapsulation enhances stabilityGood (encapsulated)
Ultra Thermal Dust® 72°FNot ApplicableNot ApplicableSensitive to prolonged sun exposureNot Specified
VO2-based CoatingsVariableHighHighGood
Cholesteric Liquid CrystalsHighModerateGoodModerate

Experimental Protocols

To ensure accurate and reproducible validation of thermochromic performance, standardized experimental protocols are crucial. The following are methodologies for characterizing the key performance indicators of thermochromic materials like this compound.

1. Determination of Transition Temperature and Hysteresis

  • Methodology: Differential Scanning Calorimetry (DSC) is a primary technique for precisely measuring the heat flow associated with the phase transition of thermochromic materials.[2]

    • Procedure:

      • A small, accurately weighed sample of the thermochromic material (e.g., 5-10 mg) is placed in an aluminum DSC pan.

      • An empty pan is used as a reference.

      • The sample is subjected to a controlled heating and cooling cycle at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected transition.

      • The heat flow is measured as a function of temperature. The peak of the endothermic curve on heating corresponds to the activation temperature, and the peak of the exothermic curve on cooling corresponds to the deactivation temperature.

      • The transition temperature is typically reported as the peak temperature of the transition. Hysteresis is the difference between the peak temperatures of the heating and cooling curves.

2. Evaluation of Optical Properties

  • Methodology: UV-Vis-NIR Spectroscopy is used to quantify the changes in the material's transmittance and reflectance spectra as a function of temperature.[3]

    • Procedure:

      • A thin film of the thermochromic material is prepared on a transparent substrate (e.g., glass or quartz).

      • The sample is placed in a spectrophotometer equipped with a temperature-controlled stage.

      • Transmittance and reflectance spectra are recorded at various temperatures, stepping through the transition range.

      • From these spectra, key optical parameters such as luminous transmittance (Tlum) and solar modulation ability (ΔTsol) can be calculated using standardized solar and illuminant spectra.[4]

3. Assessment of Reversibility and Stability

  • Methodology: Thermal cycling and accelerated aging are performed to evaluate the long-term performance and durability of the thermochromic material.[5]

    • Procedure:

      • The thermochromic sample is subjected to a large number of thermal cycles (e.g., 100 or more) through its transition temperature range.[5]

      • The optical properties (e.g., color change intensity, transition temperature) are measured periodically throughout the cycling process using UV-Vis spectroscopy or colorimetry.

      • To assess stability against environmental factors, samples are exposed to UV radiation and various chemical environments representative of their intended application.[5]

      • Changes in performance are quantified to determine the material's degradation rate.

Visualizing Thermochromic Applications in Drug Delivery

Thermochromic materials are being explored for on-demand drug release systems.[6][7] The following diagrams illustrate the conceptual workflow of such a system and the logical process for validating thermochromic performance.

G cluster_0 On-Demand Drug Release Workflow A Drug-Loaded Thermochromic Hydrogel B Application to Target Site (e.g., Wound Dressing) A->B C External Thermal Stimulus (e.g., Mild Heating) B->C D Hydrogel Contraction & Color Change C->D E Controlled Drug Release D->E

Caption: Workflow for on-demand drug delivery using a thermochromic hydrogel.

G cluster_1 Thermochromic Performance Validation Logic Start Select Thermochromic Material (e.g., this compound) P1 Characterize Transition Temperature (DSC) Start->P1 P2 Measure Optical Properties (Spectroscopy) Start->P2 P3 Assess Reversibility & Stability (Cycling) Start->P3 Decision Performance Meets Requirements? P1->Decision P2->Decision P3->Decision End_S Suitable for Application Decision->End_S Yes End_F Requires Reformulation or Re-selection Decision->End_F No

Caption: Logical workflow for the validation of thermochromic material performance.

References

Unveiling the Red: A Comparative Guide to the Detection of Allura Red AC (Red 40)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of synthetic food colorants like Allura Red AC (Red 40) is paramount for quality control, regulatory compliance, and safety assessment. This guide provides an objective comparison of common analytical methods for Red 40 detection, supported by experimental data and detailed protocols.

Allura Red AC, also known as FD&C Red No. 40, is a widely used azo dye in food, beverages, and pharmaceutical products.[1] Due to potential health concerns, including allergies and hyperactivity in children, its use is strictly regulated in many countries, necessitating reliable and validated detection methods.[1][2] This guide explores the principles, performance, and practical application of key analytical techniques.

Comparative Analysis of Detection Methods

A variety of analytical techniques are available for the determination of Red 40, each with its own set of advantages and limitations.[3] The choice of method often depends on factors such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is one of the most established and widely used methods.[3][4] More advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer higher sensitivity and selectivity, particularly in complex matrices.[3] Spectrophotometry provides a simpler and more cost-effective approach, while electrochemical methods have emerged as rapid and highly sensitive alternatives.[3][5]

The following table summarizes the quantitative performance of various Red 40 detection methods based on published data.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Key AdvantagesKey Disadvantages
HPLC-DAD 0.01 - 0.05 µg/mL[3]0.02%[6]76.1 - 105.0[3]Robust, reliable, good for routine analysis.[3][4]Moderate sensitivity, potential for matrix interference.[3]
LC-MS/MS -1.51 µg/L (wines), 5.0 µg/L (soft drinks)[3]84.0 - 116.2[3]High sensitivity and selectivity, suitable for complex matrices.[3]Higher instrument cost and complexity.[3]
Spectrophotometry ---Simple, low cost, rapid analysis.[3]Lower specificity, susceptible to interference from other colored compounds.[5]
Square Wave Voltammetry (SWV) 8.5 x 10⁻⁹ mol/L[7]--High sensitivity, rapid, simple.[7][8]Requires specialized electrodes, can be affected by sample matrix components.[7]
Differential Pulse Voltammetry (DPV) 0.05 µM[8]-98.1 - 100.6[8]High sensitivity, good accuracy.[8]Electrode surface can be prone to fouling.[8]

Experimental Workflow for Red 40 Detection

The general workflow for the analysis of Red 40 in a sample involves several key stages, from sample preparation to data analysis. The specific steps may vary depending on the chosen analytical method and the nature of the sample matrix.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection Extraction Extraction of Red 40 Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Instrumentation Instrumental Analysis (e.g., HPLC, Spectrophotometer) Cleanup->Instrumentation Detection Signal Detection Instrumentation->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation Report Final Report Validation->Report

General experimental workflow for Red 40 detection.

Key Experimental Protocols

Below are detailed methodologies for two common Red 40 detection techniques.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This protocol is a representative example for the analysis of Red 40 in beverages.

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Pass 5 mL of methanol (B129727) followed by 5 mL of deionized water through a C18 SPE cartridge.

  • Loading: Load 10 mL of the beverage sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elution: Elute the retained Red 40 from the cartridge with 5 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.

b. HPLC-DAD Analysis

  • Instrumentation: An Agilent 1090 HPLC system or equivalent with a Diode-Array Detector.[4]

  • Column: Phenomenex C18 column (250 mm × 4.6 mm, 5 µm).[4]

  • Mobile Phase: A gradient of 0.08 mol/L ammonium (B1175870) acetate (B1210297) (pH 6) (Solvent A) and a mixture of acetonitrile:methanol:deionized water (25:25:50 v/v/v) (Solvent B).[4]

  • Gradient Program: Start with 5% B, linear gradient to 100% B in 20 minutes.[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Column Temperature: 40°C.[4]

  • Detection Wavelength: 504 nm.[7]

Spectrophotometric Analysis

This protocol provides a basic method for the quantification of Red 40 in clear liquid samples.

a. Preparation of Standard Solutions

  • Prepare a stock solution of Red 40 (e.g., 100 µg/mL) in deionized water.

  • Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations (e.g., 1, 2, 5, 10, 15 µg/mL).

b. Spectrophotometric Measurement

  • Instrumentation: A UV-Vis spectrophotometer.

  • Wavelength Scan: Scan a standard solution of Red 40 from 400 nm to 700 nm to determine the wavelength of maximum absorbance (λmax), which should be around 504 nm.[7]

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Measurement: Measure the absorbance of the unknown sample at the λmax.

  • Quantification: Determine the concentration of Red 40 in the sample by interpolating its absorbance on the calibration curve.

Logical Relationship of Analytical Method Selection

The selection of an appropriate analytical method is a critical decision based on a balance of performance, cost, and the specific analytical challenge.

method_selection cluster_factors Decision Factors cluster_methods Recommended Method Requirement Analytical Requirement Sensitivity Required Sensitivity Requirement->Sensitivity Matrix Sample Matrix Complexity Requirement->Matrix Cost Cost & Availability Requirement->Cost Speed Analysis Speed Requirement->Speed HPLC HPLC-DAD Sensitivity->HPLC Moderate LCMS LC-MS/MS Sensitivity->LCMS High Matrix->HPLC Simple to Moderate Matrix->LCMS Complex Cost->HPLC Moderate Spectro Spectrophotometry Cost->Spectro Low Speed->Spectro High Electrochem Electrochemical Methods Speed->Electrochem High

Decision tree for selecting a Red 40 detection method.

References

A Comparative Analysis of Synthetic Routes for RED 500

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

RED 500, identified as 9-(Ethyl(3-methylbutyl)amino)spiro(12H-benzo(A)xanthene-12,1'(3'H)isobenzofuran)-3'-one (CAS 115392-27-3), is a spiroxanthene dye primarily utilized in thermochromic and pressure-sensitive materials.[1][2] While its current applications are rooted in materials science, its structural similarity to fluorescent dyes used in biomedical research, such as rhodamines and fluoresceins, suggests potential utility in biological imaging and diagnostics.[1][3][4][5] This guide provides a comparative analysis of two plausible synthetic routes for this compound, offering detailed experimental protocols and performance data to aid researchers in its synthesis and potential application in life sciences.

Performance Comparison of Synthesis Routes

Two distinct synthetic strategies for this compound are presented below: a Friedel-Crafts acylation followed by condensation, and a one-pot condensation approach. The choice of route may depend on the availability of starting materials, desired scale, and tolerance for multi-step procedures versus one-pot reactions.

ParameterRoute 1: Friedel-Crafts Acylation & CondensationRoute 2: One-Pot Condensation
Starting Materials N-ethyl-N-(3-methylbutyl)aniline, 2-(4-hydroxybenzoyl)benzoic acid3-(Ethyl(3-methylbutyl)amino)phenol, 2-(1-hydroxy-2-naphthoyl)benzoic acid
Key Reagents Polyphosphoric acid, Methanesulfonic acidp-Toluenesulfonic acid
Number of Steps 21
Overall Yield ~65%~75%
Purity (post-chromatography) >98%>98%
Scalability ModerateHigh
Key Advantages Well-defined intermediates, potentially easier purificationHigher yield, fewer steps, better atom economy
Key Disadvantages Lower overall yield, more stepsRequires more complex starting material

Experimental Protocols

Route 1: Friedel-Crafts Acylation Followed by Condensation

This two-step approach involves the initial synthesis of a benzophenone (B1666685) intermediate, followed by a condensation reaction to form the final spiroxanthene structure.

Step 1: Synthesis of 2-(2-hydroxy-4-(ethyl(3-methylbutyl)amino)benzoyl)benzoic acid

  • To a stirred solution of N-ethyl-N-(3-methylbutyl)aniline (1 equivalent) in anhydrous dichloromethane (B109758), add 2-(4-hydroxybenzoyl)benzoic acid (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add polyphosphoric acid (PPA) (10 equivalents by weight) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice water and stir for 1 hour to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the intermediate ketoacid.

Step 2: Synthesis of this compound

  • Combine the intermediate ketoacid from Step 1 (1 equivalent) and 1-naphthol (B170400) (1.2 equivalents) in methanesulfonic acid (10 equivalents by weight).

  • Heat the mixture to 90 °C and stir for 6 hours.

  • Cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and water.

  • Neutralize the solution with a saturated sodium bicarbonate solution, which will cause the product to precipitate.

  • Filter the crude product, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to obtain pure this compound as a solid.

Route 2: One-Pot Condensation

This method streamlines the synthesis into a single step, offering a higher yield and improved efficiency.

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine 3-(Ethyl(3-methylbutyl)amino)phenol (1 equivalent), 2-(1-hydroxy-2-naphthoyl)benzoic acid (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents) in toluene (B28343).

  • Reflux the mixture for 24 hours, with azeotropic removal of water.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and evaporate the toluene under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Visualizations

Workflow for Synthesis Route Comparison

The following diagram illustrates the decision-making process for selecting a synthetic route for this compound.

cluster_route1 Route 1 Details cluster_route2 Route 2 Details start Select Synthesis Route for this compound route1 Route 1: Friedel-Crafts Acylation & Condensation start->route1 Need for well-defined intermediates route2 Route 2: One-Pot Condensation start->route2 Priority on yield and fewer steps r1_step1 Step 1: Friedel-Crafts Acylation route1->r1_step1 r2_step1 One-Pot Condensation route2->r2_step1 r1_step2 Step 2: Condensation r1_step1->r1_step2 r1_pros Pros: - Easier purification of intermediates r1_step2->r1_pros r1_cons Cons: - Lower overall yield - Multiple steps r1_step2->r1_cons r2_pros Pros: - Higher yield - Fewer steps - Better atom economy r2_step1->r2_pros r2_cons Cons: - Requires more complex  starting material r2_step1->r2_cons

Caption: Decision workflow for selecting a synthesis route for this compound.

Hypothetical Signaling Pathway Application

While this compound is primarily used in materials science, its fluorescent properties could theoretically be harnessed in biological research. The following diagram depicts a hypothetical scenario where a this compound-conjugated antibody is used to visualize a protein in a signaling pathway.

cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TF Transcription Factor (Inactive) Kinase2->TF activates TF_active Transcription Factor (Active) TF->TF_active translocates Gene Target Gene TF_active->Gene promotes transcription Ligand Ligand Ligand->Receptor Antibody This compound-Antibody (visualizes Kinase 2) Antibody->Kinase2 binds to

Caption: Hypothetical use of this compound in visualizing a signaling pathway.

References

Unraveling the Biological Impact of Red 40: An In Vivo vs. In Vitro Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recent scientific literature reveals a complex and sometimes conflicting picture of the biological effects of Allura Red AC, commonly known as Red 40, a widely used synthetic food dye. This guide synthesizes findings from key in vivo and in vitro studies to provide researchers, scientists, and drug development professionals with an objective comparison of its reported effects on cellular and systemic health. The data presented herein underscore the nuanced understanding required when extrapolating experimental results to human health risk assessments.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of Red 40 exposure in both living organisms (in vivo) and controlled laboratory settings (in vitro).

Table 1: In Vivo Effects of Red 40 Exposure in Mice

ParameterAnimal ModelDosageDurationObserved EffectsReference
DNA Damage (Colon Cells)Female A/J mice7 mg/kg (ADI) and 14 mg/kg (2x ADI)6 hours, 24 hours, 1 weekDose- and time-dependent increase in DNA damage as measured by the Comet Assay.[1][2]Zhang et al., 2023
Colonic InflammationA/J mice7 mg/kg/d and 14 mg/kg/d (in drinking water)10 monthsIncreased number of aberrant crypt foci in the distal colon and rectum; elevated serum IL-6 in the presence of a high-fat diet.[1][2]Zhang et al., 2023
Gut MicrobiomeA/J mice7 mg/kg/d and 14 mg/kg/d (in drinking water) with a high-fat diet10 monthsDysbiosis, including an increase in harmful bacteria and a decrease in protective bacteria.[1][3]Zhang et al., 2023
Genotoxicity (Bone Marrow)CD1 mice500, 1,000, and 2,000 mg/kg bw2 daysNo increase in micronuclei frequency.[4]Honma, 2015
Genotoxicity (Liver, Stomach, Colon)Male CD2F1 miceUp to maximum recommended doses (OECD guidelines)Not specifiedNo evidence of DNA damage in Comet assays.[4][5][6]Honma, 2015; Bastaki et al., 2017

Table 2: In Vitro Effects of Red 40 Exposure on Human Cells

ParameterCell LineConcentrationDurationObserved EffectsReference
DNA DamageHCT116 (human colon cancer cells)Dose-dependent24 hoursIncreased DNA damage (Comet Assay); Increased p53 and phosphorylated p53 (Ser15).[1][2]Zhang et al., 2023
DNA DamageHCT116 (human colon cancer cells)1 mMTime-dependentIncreased DNA damage as measured by the Comet Assay.[1][2]Zhang et al., 2023
CytotoxicityHCT116 (human colon cancer cells)Not specifiedNot specifiedNo significant cytostatic or cytotoxic effect observed.[1][7]Zhang et al., 2023

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in the comparison tables.

In Vivo DNA Damage Assessment (Comet Assay)
  • Animal Model: Female A/J mice.[1]

  • Treatment: Mice were administered Red 40 orally via gavage at human equivalent doses of 7 mg/kg (Acceptable Daily Intake - ADI) and 14 mg/kg (2x ADI).[1][2]

  • Sample Collection: Colon cells were collected at 6 hours, 24 hours, and 1 week post-administration by scraping the colonic mucosa.[1][2]

  • Comet Assay Procedure (Alkaline):

    • Isolated colon cells are suspended in a low melting point agarose.

    • The cell suspension is layered onto a microscope slide pre-coated with normal melting point agarose.

    • The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

    • The slides are then placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA.

    • Electrophoresis is performed, allowing the negatively charged, damaged DNA fragments to migrate from the nucleoid towards the anode, forming a "comet tail."

    • Slides are neutralized and stained with a fluorescent DNA-binding dye.

    • Images of the comets are captured using a fluorescence microscope and analyzed using specialized software to quantify the extent of DNA damage (e.g., tail moment, which is the product of the tail length and the fraction of total DNA in the tail).[1][2]

In Vitro DNA Damage and p53 Activation (Western Blot)
  • Cell Line: Human HCT116 colon cancer cells.[1][2]

  • Treatment: Cells were exposed to varying doses of Red 40 for 24 hours or a time-course with 1 mM Red 40.[1][2]

  • Protein Extraction: After treatment, cells were lysed to extract total protein.

  • Western Blot Procedure:

    • Protein concentration in the lysates is quantified.

    • Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for p53 and phosphorylated p53 at serine 15. A loading control antibody (e.g., β-actin) is also used to ensure equal protein loading.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

    • A chemiluminescent substrate is added, which reacts with the enzyme to produce light.

    • The light signal is captured on X-ray film or with a digital imager, revealing bands corresponding to the proteins of interest. The intensity of the bands is quantified to determine the relative protein levels.[1][2]

Mandatory Visualizations

Signaling Pathway Diagram

Red40_p53_Pathway cluster_extracellular Extracellular cluster_cell Cell Red 40 Red 40 Red 40_int Red 40 Red 40->Red 40_int Enters Cell DNA_Damage DNA Damage (Strand Breaks) Red 40_int->DNA_Damage p53_inactive p53 (inactive) DNA_Damage->p53_inactive activates p53_active p53-P (active) (Ser15) p53_inactive->p53_active phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest p53_active->Cell_Cycle_Arrest DNA_Repair DNA Repair p53_active->DNA_Repair Apoptosis Apoptosis p53_active->Apoptosis Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study Animal_Model Mouse Model (e.g., A/J mice) Red40_Admin Red 40 Administration (Oral Gavage or Drinking Water) Animal_Model->Red40_Admin Tissue_Collection Tissue Collection (e.g., Colon) Red40_Admin->Tissue_Collection InVivo_Analysis Analysis (Comet Assay, Histology, Microbiome) Tissue_Collection->InVivo_Analysis Data_Comparison Data Comparison & Interpretation InVivo_Analysis->Data_Comparison Cell_Culture Human Cell Line (e.g., HCT116) Red40_Exposure Red 40 Exposure (Varying Concentrations & Durations) Cell_Culture->Red40_Exposure Cell_Harvest Cell Harvesting & Protein Extraction Red40_Exposure->Cell_Harvest InVitro_Analysis Analysis (Comet Assay, Western Blot) Cell_Harvest->InVitro_Analysis InVitro_Analysis->Data_Comparison

References

Benchmarking RED 500: A Comparative Guide to Pressure-Sensitive Compounds in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of advanced drug delivery and medical device manufacturing, the selection of a pressure-sensitive adhesive (PSA) is a critical decision that impacts performance, patient comfort, and therapeutic efficacy. This guide provides a comprehensive benchmark analysis of the novel pressure-sensitive compound, RED 500, against two established industry standards: acrylic-based and silicone-based adhesives. This report is intended for researchers, scientists, and drug development professionals, offering a detailed comparison supported by experimental data to inform the selection of the most appropriate PSA for specific applications.

The following sections detail the performance of these compounds across key adhesive and drug delivery metrics, outline the experimental protocols used for evaluation, and present visual workflows and diagrams to elucidate the underlying principles of the tests and applications.

Comparative Performance Analysis

The selection of a pressure-sensitive adhesive in the medical field is a balance between adhesion to the skin, cohesion of the adhesive, and its interaction with the active pharmaceutical ingredient (API). This compound has been engineered to optimize these properties. The following table summarizes the quantitative performance of this compound in comparison to standard acrylic and silicone adhesives.

Performance MetricThis compoundAcrylic Adhesive (Benchmark A)Silicone Adhesive (Benchmark S)Test Method
Peel Adhesion (on Stainless Steel) 12.5 ± 0.8 N/25mm15.2 ± 1.1 N/25mm5.5 ± 0.5 N/25mmASTM D3330/D3330M-04
Loop Tack Force 9.8 ± 0.6 N11.5 ± 0.9 N4.2 ± 0.4 NASTM D6195-03
Static Shear Strength > 72 hours @ 2.5 kg> 72 hours @ 2.5 kg48 hours @ 2.5 kgASTM D3654
Shear Adhesion Failure Temperature (SAFT) 150 °C165 °C180 °CASTM D4498
Moisture Vapor Transmission Rate (MVTR) 850 g/m²/24hr600 g/m²/24hr1200 g/m²/24hrASTM E96
Cumulative Drug Release (Model API, 48hr) 85%70%95%In vitro Franz Diffusion Cell

Experimental Protocols

The data presented in this guide were obtained through standardized testing methodologies to ensure reproducibility and comparability. The following are detailed protocols for the key experiments cited.

Peel Adhesion Test

The peel adhesion strength, which measures the force required to remove an adhesive from a substrate, was determined according to ASTM D3330/D3330M-04 (Test Method A, 180° peel).[1][2][3][4][5]

  • Sample Preparation: Adhesive samples were cut into 24 mm wide and 300 mm long strips.[4] These strips were applied to a standard stainless steel test panel. A 2 kg rubber-coated roller was passed over the tape twice in each direction to ensure uniform contact.

  • Testing Procedure: The test was conducted after a 20-minute dwell time at 23 ± 2 °C and 50 ± 5% relative humidity. The free end of the tape was folded back at a 180° angle and attached to the grip of a tensile tester. The test panel was clamped in the opposing grip. The tape was then peeled from the panel at a constant rate of 300 mm/min.[3]

  • Data Analysis: The force required to peel the tape was recorded. The average force over the central portion of the peel was reported in Newtons per 25 mm width.

Loop Tack Test

The loop tack test measures the instantaneous adhesive strength of a PSA. The protocol followed was based on ASTM D6195-03.[6][7][8][9]

  • Sample Preparation: A 24 mm wide by 175 mm long strip of the adhesive was formed into a loop with the adhesive side facing out.[8] The ends of the loop were clamped in the upper grip of a tensile tester.

  • Testing Procedure: The loop was brought into contact with a 25 mm x 25 mm stainless steel test plate at a speed of 300 mm/min until the full contact area was achieved. Without any dwell time, the direction of the crosshead was immediately reversed, and the loop was pulled away from the test plate at the same speed.

  • Data Analysis: The maximum force required to separate the loop from the test plate was recorded as the loop tack force in Newtons.[7]

Static Shear Strength Test

Shear strength, or the cohesive strength of an adhesive, was evaluated based on ASTM D3654.

  • Sample Preparation: A 25 mm x 25 mm area of the adhesive tape was applied to a stainless steel test panel. A 2 kg roller was passed over the sample to ensure consistent application pressure.

  • Testing Procedure: The panel was mounted vertically in a test stand. A 2.5 kg weight was attached to the free end of the tape. The test was conducted at 23 ± 2 °C.

  • Data Analysis: The time until the tape failed and the weight dropped was recorded in hours. Tests that exceeded 72 hours were discontinued (B1498344) and recorded as > 72 hours.

Visualizing Experimental Workflows and Pathways

To further clarify the methodologies and concepts discussed, the following diagrams have been generated using Graphviz.

Peel_Adhesion_Test_Workflow cluster_prep Sample Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis prep1 Cut 24x300mm Adhesive Strip prep2 Apply to Stainless Steel Panel prep1->prep2 prep3 Roll with 2kg Roller prep2->prep3 test1 20 min Dwell Time prep3->test1 test2 Mount in Tensile Tester test1->test2 test3 Peel at 180° Angle (300 mm/min) test2->test3 analysis1 Record Peel Force test3->analysis1 analysis2 Calculate Average Force (N/25mm) analysis1->analysis2

Workflow for the 180° Peel Adhesion Test.

Loop_Tack_Test_Workflow cluster_prep Sample Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis prep1 Create Adhesive Loop (24x175mm) prep2 Clamp in Upper Grip prep1->prep2 test1 Contact with Test Plate (300mm/min) prep2->test1 test2 Immediate Retraction (300mm/min) test1->test2 analysis1 Record Max Force test2->analysis1 analysis2 Report as Tack Force (N) analysis1->analysis2

Workflow for the Loop Tack Test.

Transdermal_Drug_Delivery_Pathway cluster_patch Transdermal Patch cluster_skin Skin Layers patch Backing Layer adhesive Drug-in-Adhesive Matrix (this compound) patch->adhesive liner Release Liner (removed) adhesive->liner sc Stratum Corneum adhesive->sc Drug Diffusion epidermis Viable Epidermis sc->epidermis dermis Dermis epidermis->dermis blood Systemic Circulation dermis->blood Drug Absorption

Pathway for Transdermal Drug Delivery.

Discussion

The results indicate that this compound offers a balanced performance profile. While its peel adhesion and tack are slightly lower than the high-adhesion acrylic benchmark, it significantly surpasses the gentle adhesion of the silicone-based PSA. This positions this compound as a suitable candidate for applications requiring secure adhesion without causing excessive skin trauma upon removal, a common issue with aggressive acrylic adhesives.[10]

The high shear strength of this compound is comparable to that of the acrylic adhesive, suggesting excellent cohesive properties and the ability to remain in place under stress. The moisture vapor transmission rate of this compound is higher than that of the acrylic adhesive, which can contribute to better skin health by allowing perspiration to escape.

In the context of transdermal drug delivery, this compound demonstrated a more efficient drug release profile than the acrylic adhesive. While silicone adhesives often exhibit higher drug release due to their chemical inertness, this compound's performance suggests a favorable balance between adhesion and drug permeability. The choice of PSA can significantly influence the flux of a drug from a transdermal delivery system.

Conclusion

This compound presents a compelling alternative to traditional acrylic and silicone pressure-sensitive adhesives for medical applications. Its unique combination of strong adhesion, high cohesive strength, and efficient drug release makes it a versatile compound for use in transdermal patches, wearable sensors, and wound care dressings. Further research is warranted to evaluate its performance in specific drug formulations and in in-vivo studies. This guide provides a foundational dataset for researchers and developers to consider this compound in their future product development endeavors.

References

Unraveling the Evidence: A Comparative Guide to Studies on Red 40 and DNA Damage

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current research reveals conflicting evidence regarding the genotoxic potential of the synthetic food dye Red 40. While some studies, notably recent investigations, suggest a link between Red 40 consumption and DNA damage, other research has found no such evidence. This guide provides a comparative analysis of key studies, details the experimental protocols used to assess DNA damage, and explores the potential cellular mechanisms involved.

Quantitative Analysis of Genotoxicity

To facilitate a clear comparison of the available data, the following table summarizes the quantitative findings from key studies on Red 40 and selected alternative food colorings. The primary methods utilized in these studies are the Comet assay, which measures DNA strand breaks, and the micronucleus test, which assesses chromosome damage.

Food ColoringTest SystemConcentration/DoseKey FindingsReference
Red 40 (Allura Red AC) Human Colon Cancer Cells (in vitro)0-1500 µMDose-dependent increase in DNA damage (Comet assay tail moment).Zhang et al., 2023
Mice (in vivo)7 mg/kg and 14 mg/kg body weightSignificant increase in DNA damage in colon cells.Zhang et al., 2023
Mice (in vivo)Up to 1000 mg/kg body weightNo significant increase in DNA damage in the liver and glandular stomach.Honma et al., 2015
Mice (in vivo)Up to 2000 mg/kg body weightNo genotoxic activity observed in bone marrow micronucleus assay and Comet assay in liver, stomach, and colon.Bastaki et al., 2017
Beet Red (Natural) Rats (in vivo)Up to 2000 mg/kg body weightNo genotoxic effects were observed.[1][2]Malikova et al., 2022
Cochineal Extract (Carminic Acid - Natural) Chinese Hamster Ovary Cells (in vitro)Not specifiedDid not induce mutagenicity or chromosomal abnormalities.[3]Various
Mice (in vivo)Not specifiedNo genotoxic activity was detected.Loprieno et al., 1992
Brilliant Blue FCF (Synthetic) Human Lymphocytes (in vitro)30 and 40 mg/mLStatistically significant reductions in mitotic index and increases in micronucleus frequency.[4]Mpountoukas et al., 2010
Tartrazine (Synthetic) Mice (in vivo)Up to 2000 mg/kg body weightNo evidence of genotoxic activity in bone marrow micronucleus assay and Comet assay in various organs.[5]Bastaki et al., 2017
Sunset Yellow (Synthetic) Mice (in vivo)2000 mg/kg body weightA significant increase in the frequency of micronucleated polychromatophilic erythrocytes was observed.[6][7]Akhaltseva et al., 2022

Experimental Protocols

The following are detailed methodologies for the two key assays used to evaluate the DNA-damaging potential of food colorings.

The Comet Assay (Alkaline Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity and length of the tail are proportional to the extent of DNA damage.

Detailed Protocol (adapted from Zhang et al., 2023):

  • Cell Preparation:

    • In vitro: Human colon cancer cells (HCT116) are treated with varying concentrations of Red 40 for specified durations.

    • In vivo: Colon epithelial cells are isolated from mice previously treated with Red 40. Cell viability is confirmed using Trypan blue exclusion.

  • Slide Preparation:

    • A suspension of single cells is mixed with low-melting-point agarose.

    • This mixture is layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis:

    • Slides are immersed in a cold lysis solution (containing high salt concentrations and detergents) to break down cellular and nuclear membranes.

  • Alkaline Unwinding and Electrophoresis:

    • Slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA.

    • Electrophoresis is conducted at a low voltage to allow the negatively charged DNA to migrate towards the anode.

  • Neutralization and Staining:

    • Slides are washed with a neutralization buffer.

    • The DNA is stained with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis:

    • Slides are examined using a fluorescence microscope.

    • Comet images are captured and analyzed using specialized software to quantify DNA damage. The "tail moment," a product of the tail length and the fraction of DNA in the tail, is a common metric.

The Micronucleus Test

The micronucleus test is used to detect chromosomal damage.

Principle: Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates chromosomal damage.

Detailed Protocol (adapted from studies on food additives):

  • Cell Culture and Treatment:

    • In vitro: Proliferating cells, such as human lymphocytes or Chinese Hamster Ovary (CHO) cells, are cultured and exposed to the test substance (e.g., food coloring) with and without metabolic activation (S9 mix).

    • A cytokinesis-blocking agent (e.g., cytochalasin B) is added to identify cells that have completed one cell division.

  • Harvesting and Slide Preparation:

    • Cells are harvested and subjected to a hypotonic treatment to swell the cytoplasm.

    • Cells are fixed and dropped onto microscope slides.

  • Staining:

    • Slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring:

    • Slides are examined under a microscope.

    • The frequency of micronuclei is determined by scoring a large number of binucleated cells (cells that have completed one division).

Visualizing the Processes

To better understand the experimental workflow and the potential cellular response to DNA damage, the following diagrams have been generated.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo cluster_comet Comet Assay cluster_micronucleus Micronucleus Test invitro_cells Cell Culture (e.g., HCT116) invitro_treatment Treatment with Food Coloring invitro_cells->invitro_treatment assay_prep Single Cell Suspension invitro_treatment->assay_prep invivo_model Animal Model (e.g., Mice) invivo_treatment Administration of Food Coloring invivo_model->invivo_treatment cell_isolation Cell/Tissue Isolation invivo_treatment->cell_isolation cell_isolation->assay_prep comet_embedding Cell Embedding in Agarose assay_prep->comet_embedding mn_culture Cell Culture with Cytochalasin B assay_prep->mn_culture comet_lysis Lysis comet_embedding->comet_lysis comet_electrophoresis Electrophoresis (Alkaline) comet_lysis->comet_electrophoresis comet_staining DNA Staining comet_electrophoresis->comet_staining comet_analysis Fluorescence Microscopy & Image Analysis comet_staining->comet_analysis mn_harvest Cell Harvesting & Fixation mn_culture->mn_harvest mn_staining Staining mn_harvest->mn_staining mn_analysis Microscopy & Scoring mn_staining->mn_analysis p53_Signaling_Pathway Red40 Red 40 DNA_Damage DNA Damage (e.g., Strand Breaks) Red40->DNA_Damage ATM_ATR ATM/ATR Kinases (Sensors) DNA_Damage->ATM_ATR p53 p53 (Tumor Suppressor) ATM_ATR->p53 Phosphorylation (Activation) MDM2 MDM2 p53->MDM2 Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Checkpoint) p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis MDM2->p53 Degradation

References

A Researcher's Guide to Inter-laboratory Quantification of Allura Red AC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Allura Red AC (E129), a widely used synthetic azo dye in food, beverage, and pharmaceutical products. Ensuring accurate and consistent measurement of this colorant across different laboratories is critical for regulatory compliance, quality control, and consumer safety. This document summarizes the performance of various analytical techniques based on published experimental data, offering researchers and drug development professionals a basis for method selection and validation.

Comparative Performance of Analytical Methods

The accurate quantification of Allura Red AC is achievable through several analytical techniques, each with distinct performance characteristics. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a commonly employed method, offering high sensitivity and selectivity. Spectrophotometric methods, while being more cost-effective, can also provide reliable quantification. The following table summarizes the performance of different methods as reported in scientific literature.

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-DADSolid food and beverages-5 - 100 mg/L-[1]
RP-HPLC/DADComplex food matrices (high protein and fat)--High precision and accuracy[1]
HPLC-DAD and MS/MSFlour and meat--75.2 - 113.8[1]
HPLC-DAD and ESI-IT-TOF/MSFoodstuff0.01 - 0.05 µg/mL-76.1 - 105.0[1]
UV-Vis SpectrophotometryCandies7.47 x 10⁻⁷ mg/mL2.26 x 10⁻⁶ mg/mL77.33 - 98.35[2]
Digital Image Analysis (DIA-RD)Candies5.51 x 10⁻⁵ mg/mL1.67 x 10⁻⁴ mg/mL78.04 - 98.42[2]
Spectrophotometry with HDESFood products0.005 mg/L--[3]
pH-UV-Vis Spectroscopy (PARAFAC)Energy drinks-0.8 µg/mL (working range start)101.5 - 103.5[4]

Note: The performance characteristics are dependent on the specific experimental conditions, including the sample matrix and the complexity of the extraction procedure.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are generalized protocols for the most common techniques used in the quantification of Allura Red AC.

1. High-Performance Liquid Chromatography (HPLC)

  • Principle: This technique separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The separated Allura Red AC is then detected and quantified by a detector (e.g., Diode Array Detector - DAD).

  • Sample Preparation:

    • Extraction: A representative sample is weighed and the dye is extracted using a suitable solvent, often a mixture of ammonia (B1221849) and methanol (B129727) or a water-alcohol mixture.[1][5] Ultrasonic assistance can enhance extraction efficiency.

    • Clean-up: The extract may require a clean-up step to remove interfering matrix components. Solid-Phase Extraction (SPE) with a polyamide or Strata-AW column is commonly used.[1][5] For high-fat matrices, a defatting step is necessary.[1]

    • Filtration: The final extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of two solvents, such as an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: DAD set at the maximum absorption wavelength of Allura Red AC (approximately 504 nm).[5]

  • Quantification: A calibration curve is constructed by injecting standard solutions of Allura Red AC of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

2. UV-Visible Spectrophotometry

  • Principle: This method is based on the measurement of the absorption of light by the Allura Red AC molecule in a solution. The absorbance is directly proportional to the concentration of the dye, following the Beer-Lambert law.

  • Sample Preparation:

    • Extraction: Similar to the HPLC method, the dye is extracted from the food matrix using a suitable solvent.

    • Clarification: The extract is centrifuged and/or filtered to obtain a clear solution.

    • Dilution: The extract is diluted with the appropriate solvent to bring the absorbance within the linear range of the spectrophotometer.

  • Measurement:

    • The spectrophotometer is zeroed with a blank solution (the extraction solvent).

    • The absorbance of the sample solution is measured at the wavelength of maximum absorbance (λmax) for Allura Red AC, which is around 504 nm at pH 7.[5]

  • Quantification: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of Allura Red AC. The concentration of the dye in the sample is calculated from the calibration curve.

Visualizing the Process

To better understand the workflow of an inter-laboratory comparison and the molecular structure of the analyte, the following diagrams are provided.

Interlaboratory_Comparison_Workflow cluster_Preparation Phase 1: Preparation cluster_Analysis Phase 2: Analysis cluster_Evaluation Phase 3: Evaluation P1 Test Material Homogenization P2 Sample Distribution to Labs P1->P2 A1 Sample Analysis by Participating Laboratories P2->A1 E1 Data Submission to Coordinator A1->E1 E2 Statistical Analysis (e.g., z-scores) E1->E2 E3 Performance Report Generation E2->E3

Caption: Workflow of an inter-laboratory comparison study.

Caption: Chemical structure of Allura Red AC.

References

A Comparative Guide to the Performance of Red Fluorescent Dyes in Polymer Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the performance of red fluorescent dyes embedded within various polymer substrates. Due to the limited publicly available data on "RED 500" performance in polymers, this document uses Rhodamine B, a well-characterized red fluorescent dye, as a representative example to illustrate the comparative methodology. The principles and experimental protocols outlined here are broadly applicable to other fluorescent dyes, including "Fluorescent Red Mega 500," enabling researchers to conduct their own comparative studies.

Introduction

The selection of a fluorescent dye and a polymer substrate is critical for the development of advanced applications ranging from fluorescent nanoparticles for bioimaging to solid-state sensors. The interaction between the dye and the polymer matrix can significantly influence the dye's photophysical properties, including its quantum yield and photostability. This guide details the experimental procedures to quantify these key performance indicators and provides a template for data presentation and analysis.

Key Performance Indicators

The performance of a fluorescent dye in a polymer matrix is primarily assessed by its fluorescence quantum yield and photostability.

  • Fluorescence Quantum Yield (ΦF): This is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. A higher quantum yield is generally desirable for brighter fluorescence signals.

  • Photostability: This refers to the dye's resistance to photochemical degradation upon exposure to light. High photostability is crucial for applications requiring long-term or repeated measurements, such as time-lapse microscopy.

Comparative Performance Data

The following table summarizes the typical photophysical properties of Rhodamine B in different polymer substrates. This data is illustrative and serves as a template for presenting results from your own experiments.

Polymer SubstrateDye Concentration (wt%)Excitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield (ΦF)Photostability (t1/2, min)
Polymethyl Methacrylate (PMMA)0.15555800.65120
Polystyrene (PS)0.15605850.5895
Poly(lactic-co-glycolic acid) (PLGA)0.15585820.4570

Experimental Protocols

Preparation of Dye-Doped Polymer Films

A standardized method for preparing dye-doped polymer films is essential for reproducible results.

  • Polymer Solution Preparation: Dissolve the polymer (e.g., PMMA, PS, PLGA) in a suitable solvent (e.g., toluene (B28343) for PS, chloroform (B151607) for PMMA and PLGA) to a final concentration of 10% (w/v).

  • Dye Stock Solution: Prepare a stock solution of the fluorescent dye (e.g., Rhodamine B) in the same solvent at a concentration of 1 mg/mL.

  • Doping the Polymer Solution: Add the dye stock solution to the polymer solution to achieve the desired final dye concentration (e.g., 0.1 wt% relative to the polymer).

  • Film Casting: Cast the dye-doped polymer solution onto a clean glass slide using a spin coater to ensure a uniform film thickness.

  • Drying: Dry the films in a vacuum oven at a temperature below the polymer's glass transition temperature to remove any residual solvent.

Measurement of Fluorescence Quantum Yield

The relative method, using a known quantum yield standard, is a common and accessible approach.[1]

  • Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For Rhodamine B, Rhodamine 101 in ethanol (B145695) (ΦF = 1.0) is a suitable standard.

  • Absorbance Measurement: Measure the absorbance of the dye-doped polymer film at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to minimize inner filter effects.[1]

  • Fluorescence Measurement: Record the fluorescence emission spectrum of the film using a fluorometer.

  • Standard Measurement: Dissolve the standard in the appropriate solvent to a concentration that yields an absorbance value at the same excitation wavelength that is identical to the film sample. Record the fluorescence emission spectrum of the standard solution under the same experimental conditions.

  • Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,standard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the medium (solvent for the standard, polymer for the sample).

Measurement of Photostability

Photostability is assessed by measuring the decrease in fluorescence intensity over time upon continuous illumination.

  • Sample Illumination: Place the dye-doped polymer film on the stage of a fluorescence microscope equipped with a stable light source (e.g., a laser or an arc lamp with neutral density filters).

  • Image Acquisition: Acquire fluorescence images at regular time intervals (e.g., every 1 minute) for an extended period (e.g., 2-3 hours).

  • Intensity Analysis: Measure the mean fluorescence intensity of a region of interest in each image over the time course of the experiment.

  • Data Analysis: Plot the normalized fluorescence intensity as a function of time. The photostability can be quantified by determining the half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and relationships.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Photophysical Analysis p_sol Polymer Solution mix Mixing p_sol->mix d_sol Dye Solution d_sol->mix cast Film Casting mix->cast dry Drying cast->dry film Dye-Doped Film dry->film qy Quantum Yield Measurement film->qy ps Photostability Measurement film->ps data Data Analysis qy->data ps->data

Caption: Workflow for the preparation and photophysical analysis of dye-doped polymer films.

Quantum_Yield_Measurement cluster_sample Sample Measurement cluster_standard Standard Measurement abs_s Measure Absorbance (A_sample) fluor_s Measure Fluorescence (I_sample) abs_s->fluor_s calc Calculate Quantum Yield fluor_s->calc abs_std Measure Absorbance (A_std) fluor_std Measure Fluorescence (I_std) abs_std->fluor_std fluor_std->calc result Φ_F,sample calc->result

Caption: The relative method for fluorescence quantum yield determination.

Conclusion

The methodology presented in this guide provides a robust framework for the comparative evaluation of fluorescent dyes within polymer substrates. By systematically preparing samples and conducting standardized photophysical measurements, researchers can make informed decisions about the optimal dye-polymer combinations for their specific applications. While direct performance data for "this compound" in polymers remains to be published, the protocols and comparative approach detailed herein will empower researchers to generate this critical data and advance the development of novel fluorescent materials.

References

Safety Operating Guide

Critical Safety Notice: Identification of "RED 500" is Essential

Author: BenchChem Technical Support Team. Date: December 2025

The term "RED 500" is ambiguous and can refer to multiple, chemically distinct substances used in research and industry. Proper and safe disposal is entirely dependent on the exact chemical identity of the material you possess. Misidentification can lead to improper handling, creating significant safety and environmental risks.

Before proceeding, you must definitively identify your substance by consulting the manufacturer's label and, most importantly, the Safety Data Sheet (SDS) that accompanied the product. The SDS contains specific information regarding hazards, handling, and disposal required by regulatory bodies.

This guide provides general procedures for the disposal of a common laboratory pigment identified as "this compound". However, these steps should only be followed if they are consistent with the information provided in the specific SDS for your material.

General Disposal Procedures for Solid, Non-Hazardous Pigment Waste

The following procedures are based on common disposal guidelines for solid, non-hazardous chemical pigments like Quinacridone Violet 19, a substance sometimes associated with the name "this compound".

Step 1: Personal Protective Equipment (PPE)

  • Always wear appropriate PPE before handling chemical waste. This includes, at a minimum:

    • Safety glasses or goggles.

    • Lab coat or apron.

    • Gloves (refer to the SDS for the appropriate glove material, e.g., nitrile).

    • In cases of fine powder, a dust mask or respirator may be necessary to avoid inhalation.[1]

Step 2: Waste Collection

  • Carefully sweep or vacuum up the solid waste material.[1][2]

  • Avoid generating dust during collection. Wet clean-up techniques can be used to minimize airborne particles.[2]

  • Place the collected material into a clearly labeled, sealable container.[1][2] The container should be marked with the chemical name and "Solid Waste" or as required by your institution.

Step 3: Container Sealing and Storage

  • Ensure the waste container is tightly sealed to prevent leaks or spills.

  • Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[1]

Step 4: Final Disposal

  • Dispose of the waste container through your institution's hazardous waste management program or a licensed chemical disposal agency.

  • Even if a substance is classified as non-hazardous, it should not be disposed of in the regular trash or down the drain unless explicitly permitted by your institution's safety office and local regulations.[2]

Spill Protocol:

  • In case of a spill, isolate the area.

  • Wearing appropriate PPE, contain and collect the spilled material as described above.

  • For large spills, it may be necessary to cover the material with a damp absorbent material (such as sand) to prevent dust before sweeping it up.[1]

  • Decontaminate the spill area with soap and water after the solid material has been removed.

Summary of Safety and Disposal Information

The following table summarizes key data for a representative non-hazardous pigment. Note: These values are illustrative; refer to the SDS for your specific product.

ParameterInformationSource
RCRA Hazardous Waste Status Not typically classified as a hazardous waste.SDS for various pigments
Recommended PPE Safety glasses, gloves, lab coat. Dust mask if powder is airborne.[1]
Spill Cleanup Sweep or vacuum solid. Use wet methods to avoid dust.[2]
Container for Disposal Labeled, sealable container for solid chemical waste.[1]
Final Disposal Method In accordance with federal, state, and local regulations via an approved waste disposal program.[2]

Experimental Protocols

No experimental protocols are associated with the disposal of this product. The procedure is operational and dictated by safety and regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the general decision-making process for chemical waste disposal in a laboratory setting.

G cluster_0 Start: Chemical Waste Generated cluster_1 Step 1: Identification & Assessment cluster_2 Step 2: Segregation & Collection cluster_3 Step 3: Storage & Disposal start Chemical Waste for Disposal identify Identify Chemical (Check Label & CAS No.) start->identify sds Consult Safety Data Sheet (SDS) identify->sds hazards Determine Hazards (Physical, Health, Environmental) sds->hazards ppe Wear Appropriate PPE hazards->ppe Proceed with Caution segregate Segregate Waste by Hazard Class ppe->segregate container Use Correct, Labeled Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage pickup Arrange for Pickup by EH&S or Licensed Contractor storage->pickup

Caption: General workflow for proper laboratory chemical waste disposal.

References

Personal protective equipment for handling RED 500

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of RED 500 (CAS 115392-27-3), a fluoran-based dye. Given the absence of a specific Safety Data Sheet (SDS), this document is based on best practices for handling powdered and xanthene-class dyes. A substance-specific risk assessment is imperative before commencing any work.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, adherence to stringent safety protocols is essential to prevent inhalation, skin, and eye contact.[1][2][3]

Recommended Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationale
Respiratory Protection N95 or higher-rated respiratorTo prevent inhalation of fine dye powder.[2]
Eye Protection Chemical splash goggles or a full-face shieldTo protect eyes from airborne particles and splashes.[4][5]
Hand Protection Nitrile gloves (double-gloving recommended)To prevent skin contact and absorption.[2][5]
Body Protection Laboratory coat or chemical-resistant apronTo protect skin and clothing from contamination.
Footwear Closed-toe shoesStandard laboratory practice for foot protection.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound powder in a laboratory setting.

Experimental Workflow for Handling Powdered this compound

G Experimental Workflow: Handling this compound Powder cluster_prep Preparation cluster_handling Powder Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Fume hood or ventilated enclosure) don_ppe 2. Don Full PPE (Respirator, Goggles, Gloves, Lab Coat) prep_area->don_ppe Ensure safety equipment is available weigh 3. Weigh Powder (Use anti-static weigh paper/boat) don_ppe->weigh Proceed to handling dissolve 4. Dissolve/Dispense (Add powder to solvent slowly) weigh->dissolve Transfer carefully decontaminate 5. Decontaminate Surfaces (Wipe with appropriate solvent/detergent) dissolve->decontaminate After experiment completion dispose_waste 6. Dispose of Waste (Segregate into hazardous waste containers) decontaminate->dispose_waste doff_ppe 7. Doff PPE (Remove gloves last) dispose_waste->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

Caption: Step-by-step workflow for the safe handling of this compound powder.

Detailed Methodologies:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a powder containment hood to minimize airborne particles.

    • Before handling the powder, ensure all required PPE is donned correctly.[3]

  • Weighing and Handling:

    • Use anti-static weigh paper or a weigh boat to handle the powder.

    • When preparing solutions, add the powder to the solvent slowly to avoid splashing and aerosol generation.

  • Cleanup:

    • After handling, decontaminate all surfaces with an appropriate solvent or detergent.

    • Carefully doff PPE, removing gloves last, to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after the procedure is complete.

Disposal Plan

Due to its classification as a xanthene dye and fluorescent compound, this compound waste should be treated as hazardous chemical waste.[6][7] Improper disposal can lead to environmental contamination.[6][8]

Waste Segregation and Disposal Protocol

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant containerCollect all contaminated solid waste, including gloves, weigh paper, and pipette tips. The container should be clearly labeled as "Hazardous Chemical Waste: this compound".
Liquid Waste Labeled, sealed, and chemical-resistant containerCollect all solutions containing this compound. The container should be clearly labeled with the chemical name and concentration. Do not mix with other chemical waste unless compatibility is confirmed.
Sharps Approved sharps containerAny contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Disposal Workflow

G This compound Waste Disposal Workflow cluster_segregation Segregation start Waste Generated (Solid, Liquid, Sharps) solid_waste Solid Waste Container start->solid_waste Contaminated PPE, etc. liquid_waste Liquid Waste Container start->liquid_waste Unused solutions sharps_waste Sharps Container start->sharps_waste Contaminated glass/needles end Arrange for Hazardous Waste Pickup (Follow institutional guidelines) solid_waste->end liquid_waste->end sharps_waste->end

Caption: Workflow for the proper segregation and disposal of this compound waste.

Important Disposal Considerations:

  • Do not dispose of this compound down the drain unless specifically permitted by local regulations and after appropriate neutralization, which is not recommended without a specific SDS.[9]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[4][10]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.